1,5-Dibenzamidoanthraquinone
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(5-benzamido-9,10-dioxoanthracen-1-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H18N2O4/c31-25-20-14-8-16-22(30-28(34)18-11-5-2-6-12-18)24(20)26(32)19-13-7-15-21(23(19)25)29-27(33)17-9-3-1-4-10-17/h1-16H,(H,29,33)(H,30,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZNXLZZWWBSQQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)NC(=O)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9058864 | |
| Record name | Benzamide, N,N'-(9,10-dihydro-9,10-dioxo-1,5-anthracenediyl)bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9058864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82-18-8 | |
| Record name | N,N′-(9,10-Dihydro-9,10-dioxo-1,5-anthracenediyl)bis[benzamide] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82-18-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | C.I. Vat Yellow 3 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000082188 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vat Yellow 3 | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39963 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzamide, N,N'-(9,10-dihydro-9,10-dioxo-1,5-anthracenediyl)bis- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzamide, N,N'-(9,10-dihydro-9,10-dioxo-1,5-anthracenediyl)bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9058864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N'-(9,10-dihydro-9,10-dioxoanthracene-1,5-diyl)bisbenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.274 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VAT YELLOW 3 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17GI3L4XTO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 1,5-Dibenzamidoanthraquinone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of 1,5-dibenzamidoanthraquinone, a key intermediate in the development of various functional materials and potential therapeutic agents. The document delves into the underlying chemical principles, a detailed experimental protocol, and critical considerations for process optimization and product characterization.
Introduction: The Significance of 1,5-Dibenzamidoanthraquinone
Anthraquinone derivatives are a class of organic compounds with a wide range of applications, from dyes and pigments to pharmaceuticals.[1] The introduction of benzamido groups at the 1 and 5 positions of the anthraquinone core can significantly influence the molecule's electronic properties, solubility, and biological activity. 1,5-Dibenzamidoanthraquinone, also known as N,N'-(9,10-dioxo-9,10-dihydroanthracene-1,5-diyl)dibenzamide, serves as a crucial building block in the synthesis of more complex molecules with potential applications in areas such as high-performance polymers and medicinal chemistry.
Chemical Principles: The Schotten-Baumann Reaction
The synthesis of 1,5-dibenzamidoanthraquinone from 1,5-diaminoanthraquinone is typically achieved through a nucleophilic acyl substitution reaction, specifically the Schotten-Baumann reaction.[2] This well-established method involves the acylation of an amine with an acid chloride in the presence of a base.[3]
Mechanism:
The reaction proceeds through a three-step mechanism:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amino group of 1,5-diaminoanthraquinone attacks the electrophilic carbonyl carbon of benzoyl chloride. This results in the formation of a tetrahedral intermediate.
-
Proton Transfer and Elimination: The base present in the reaction mixture facilitates the removal of a proton from the positively charged nitrogen atom. Subsequently, the tetrahedral intermediate collapses, leading to the elimination of a chloride ion and the formation of the amide bond.
-
Neutralization: The hydrochloric acid (HCl) generated as a byproduct is neutralized by the base, driving the reaction to completion.[2]
The use of a biphasic system, often consisting of an organic solvent and an aqueous base solution, is a common feature of Schotten-Baumann conditions.[4] This allows for the separation of the reactants and products in the organic phase from the base and the neutralized byproduct in the aqueous phase.
Experimental Protocol: A Step-by-Step Guide
This section outlines a detailed procedure for the synthesis of 1,5-dibenzamidoanthraquinone.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity | Supplier |
| 1,5-Diaminoanthraquinone | C₁₄H₁₀N₂O₂ | 238.25 | >98% | Sigma-Aldrich |
| Benzoyl Chloride | C₇H₅ClO | 140.57 | >99% | Sigma-Aldrich |
| Pyridine | C₅H₅N | 79.10 | Anhydrous | Sigma-Aldrich |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous | Fisher Scientific |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | ACS Reagent | VWR |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | Anhydrous | VWR |
| Ethanol | C₂H₅OH | 46.07 | Reagent Grade | VWR |
Equipment
-
Three-necked round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Dropping funnel
-
Heating mantle with temperature control
-
Buchner funnel and filter flask
-
Standard laboratory glassware
-
Rotary evaporator
Synthesis Procedure
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, dissolve 1,5-diaminoanthraquinone (1.0 g, 4.20 mmol) in anhydrous dichloromethane (100 mL).
-
Addition of Base: Add anhydrous pyridine (1.0 mL, 12.4 mmol) to the solution. Stir the mixture at room temperature for 10 minutes.
-
Addition of Benzoyl Chloride: Dissolve benzoyl chloride (1.2 mL, 10.3 mmol) in anhydrous dichloromethane (20 mL) and add this solution dropwise to the reaction mixture via the dropping funnel over a period of 30 minutes.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 40°C) and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) and brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/dichloromethane or toluene, to yield 1,5-dibenzamidoanthraquinone as a solid.[5]
Visualization of the Synthetic Workflow
Sources
- 1. mdpi.com [mdpi.com]
- 2. Schotten-Baumann Reaction [organic-chemistry.org]
- 3. Benzamide, N-(5-amino-9,10-dihydro-9,10-dioxo-1-anthracenyl)- | C21H14N2O3 | CID 67011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN102285889A - Method for producing high-purity 1,5-dinitroanthraquinone - Google Patents [patents.google.com]
- 5. US4661293A - Method for preparing 1,4-diaminoanthraquinones and intermediates thereof - Google Patents [patents.google.com]
An In-Depth Technical Guide to the Chemical and Physical Properties of 1,5-Dibenzamidoanthraquinone
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical and physical properties of 1,5-Dibenzamidoanthraquinone. The information presented herein is synthesized from established chemical literature and databases to support research and development activities involving this compound.
Introduction and Scope
1,5-Dibenzamidoanthraquinone, also known by its industrial designation Vat Yellow 3, is a synthetic organic compound belonging to the anthraquinone class of dyes.[1] Its molecular architecture, characterized by a rigid polycyclic aromatic quinone core with amide functionalities, imparts significant thermal stability and a distinct yellow hue.[1][2] While its primary application lies in the textile industry as a vat dye for cellulosic fibers, its robust chemical nature and chromophoric properties make it a subject of interest in materials science and other specialized chemical applications.[1] This guide delineates its chemical identity, structural features, synthesis, and key physical and chemical characteristics.
Chemical and Physical Properties
The fundamental properties of 1,5-Dibenzamidoanthraquinone are summarized in the table below. These data are crucial for its handling, formulation, and application in various experimental and industrial settings.
| Property | Value |
| IUPAC Name | N,N'-(9,10-Dioxo-9,10-dihydroanthracene-1,5-diyl)dibenzamide |
| Synonyms | 1,5-Bis(benzoylamino)anthraquinone, Vat Yellow 3, C.I. 61725 |
| CAS Number | 82-18-8 |
| Molecular Formula | C₂₈H₁₈N₂O₄ |
| Molecular Weight | 446.45 g/mol |
| Appearance | Yellow powder |
| Melting Point | 350-390 °C (decomposes) |
| Boiling Point | 556.3 °C (Predicted) |
| Density | 1.409 g/cm³ (Predicted) |
| Solubility | Insoluble in water; Soluble in hot nitrobenzene, slightly soluble in hot xylene and acetic acid; very slightly soluble in ethanol, ether, and benzene. |
The high melting point and predicted boiling point are indicative of the compound's significant thermal stability, a characteristic feature of the rigid and planar anthraquinone core.[1] The molecule's nonpolar nature, with a predicted LogP of 5.11, explains its poor solubility in water and preference for nonpolar organic solvents.[1] The presence of amide groups allows for hydrogen bonding, influencing its intermolecular interactions and contributing to its high melting point.[2]
Synthesis of 1,5-Dibenzamidoanthraquinone
The synthesis of 1,5-Dibenzamidoanthraquinone can be achieved through several routes, with the reaction of 1,5-diaminoanthraquinone with benzoyl chloride being a common laboratory-scale method. An alternative industrial approach involves the condensation of 1,5-dichloroanthraquinone with benzamide.
Experimental Protocol: Synthesis from 1,5-Diaminoanthraquinone
This protocol is adapted from established methods for the acylation of aminoanthraquinones.
Materials:
-
1,5-diaminoanthraquinone
-
Benzoyl chloride
-
Pyridine (anhydrous)
-
Toluene
-
Ethanol
-
Distilled water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 1,5-diaminoanthraquinone in anhydrous pyridine.
-
Slowly add a stoichiometric excess (approximately 2.2 equivalents) of benzoyl chloride to the suspension while stirring.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
After completion, cool the mixture to room temperature and pour it into a beaker containing a dilute solution of hydrochloric acid to neutralize the excess pyridine.
-
The precipitated solid is collected by vacuum filtration and washed thoroughly with distilled water until the filtrate is neutral.
-
The crude product is then washed with ethanol to remove unreacted benzoyl chloride and other impurities.
-
For further purification, the product can be recrystallized from a high-boiling solvent such as nitrobenzene or o-dichlorobenzene.
-
Dry the purified 1,5-Dibenzamidoanthraquinone in a vacuum oven.
Caption: Synthesis workflow for 1,5-Dibenzamidoanthraquinone.
Spectral Characterization (Theoretical)
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of 1,5-Dibenzamidoanthraquinone is expected to exhibit several characteristic absorption bands:
-
N-H Stretching: A sharp to moderately broad band in the region of 3300-3400 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amide groups.
-
Aromatic C-H Stretching: Weak to medium intensity bands above 3000 cm⁻¹.
-
C=O Stretching (Amide I): A strong absorption band around 1660-1680 cm⁻¹ due to the carbonyl stretching of the benzamide moieties.
-
C=O Stretching (Quinone): One or two strong bands in the range of 1630-1670 cm⁻¹ characteristic of the anthraquinone carbonyl groups. These may overlap with the amide I band.
-
N-H Bending (Amide II): A medium to strong band between 1510-1550 cm⁻¹.
-
Aromatic C=C Stretching: Several medium to strong bands in the 1400-1600 cm⁻¹ region.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to be complex due to the multiple aromatic protons. The signals can be predicted to appear in the following regions:
-
Amide N-H: A broad singlet in the downfield region, typically >10 ppm.
-
Aromatic Protons: Multiple signals (doublets, triplets, and multiplets) between 7.0 and 9.0 ppm, corresponding to the protons on the anthraquinone core and the benzoyl groups. Protons adjacent to the carbonyl and amide groups will be shifted further downfield.
¹³C NMR: The carbon NMR spectrum will show a number of signals in the aromatic region and for the carbonyl carbons:
-
Quinone C=O: Resonances around 180-185 ppm.
-
Amide C=O: Signals in the range of 165-170 ppm.
-
Aromatic Carbons: A multitude of signals between 110 and 150 ppm.
Caption: Chemical structure of 1,5-Dibenzamidoanthraquinone.
UV-Visible Spectroscopy
The UV-Vis spectrum of 1,5-Dibenzamidoanthraquinone in a suitable organic solvent is expected to display absorption bands characteristic of the extended π-conjugated system of the anthraquinone core. Typically, anthraquinone and its derivatives show multiple absorption bands in the UV and visible regions.[3] The presence of the benzamido groups, which act as auxochromes, is expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted anthraquinone.
Reactivity and Chemical Stability
1,5-Dibenzamidoanthraquinone exhibits high thermal and chemical stability, which is essential for its application as a vat dye.[1] The core chemical reactivity involves the reversible reduction of the quinone carbonyls to form the water-soluble leuco form in an alkaline reducing bath, typically using sodium dithionite. This leuco form has an affinity for cellulosic fibers. Subsequent exposure to an oxidizing agent, such as air, re-forms the insoluble parent dye, trapping it within the fiber matrix. This process is responsible for the excellent fastness properties of vat dyes.[4]
The amide linkages are generally stable but can be susceptible to hydrolysis under harsh acidic or basic conditions at elevated temperatures. The aromatic rings are relatively inert to electrophilic substitution due to the deactivating effect of the quinone and amide carbonyl groups.
Safety and Handling
-
General Handling: Handle in a well-ventilated area or with local exhaust ventilation to minimize dust inhalation.[4] Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Inhalation: May cause respiratory irritation.
-
Skin Contact: May cause skin irritation or sensitization upon prolonged or repeated contact.
-
Eye Contact: May cause eye irritation.
-
Ingestion: The toxicity of this specific compound is not well-documented. Ingestion should be avoided.
It is strongly recommended to consult a specific Safety Data Sheet from the supplier before handling this chemical.
References
- Google Patents. (n.d.). CN102660131A - Method for producing vat yellow 3RT.
- Google Patents. (n.d.). US3839332A - Process for the manufacture of anthraquinone dyestuffs.
-
PubChem. (n.d.). Vat Yellow 3. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 65738, Vat Yellow 3. Retrieved January 30, 2026 from [Link].
-
MDPI. (n.d.). N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide. Retrieved from [Link]
-
VieTextile. (n.d.). Indanthrene Dyes | 3-Step Standard Color Preparation. Retrieved from [Link]
-
Anouar, E. H., et al. (2014). UV/Visible spectra of a series of natural and synthesised anthraquinones: experimental and quantum chemical approaches. Chemistry Central Journal, 8(1), 26. [Link]
-
ChemicalBook. (n.d.). 1,5-dinitroanthraquinone. Retrieved from [Link]
-
PubChem. (n.d.). 1,5-Diaminoanthraquinone. Retrieved from [Link]
-
Wikipedia. (n.d.). Anthraquinone. Retrieved from [Link]
-
TECHNICAL BULLETIN. (n.d.). PRINT CHEMISTRY OF VAT DYES AND VAT DISCHARGE. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis of symmetrical 1,5-bisacyloxyanthraquinone derivatives and their dual activity of cytotoxicity and lipid peroxidation. Retrieved from [Link]
-
PubMed Central. (n.d.). Trichromatic Vat Dyeing of Cationized Cotton. Retrieved from [Link]
- Google Patents. (n.d.). CN104277486A - Synthesis method of vat yellow 3RR.
- Google Patents. (n.d.). US4206130A - Process for the preparation of 1,5-dichloroanthraquinone.
-
S D International. (n.d.). What Is Vat Dyeing and Its Process. Retrieved from [Link]
-
PubMed Central. (n.d.). Novel Anthraquinone Derivatives and Their Complexes with Metal Ions with Anticancer Activity. Retrieved from [Link]
-
Liberty University. (n.d.). ANTHRAQUINONE DERAVITIVE 1 Use of Anthraquinone Derivatives and Methods of Efficient Syntheses. Retrieved from [Link]
-
RSC Publishing. (n.d.). Anthraquinone and its derivatives as sustainable materials for electrochemical applications – a joint experimental and theoretical investigation of the redox potential in solution. Retrieved from [Link]
-
SciRP.org. (n.d.). One-Pot Process of Anthraquinone Synthesis in the Presence of Mo-V-P Heteropoly Acid Solutions as a Bifunctional Catalysts. Retrieved from [Link]
-
GovInfo. (n.d.). 472 PART 73—LISTING OF COLOR AD- DITIVES EXEMPT FROM CERTIFI- CATION. Retrieved from [Link]
Sources
- 1. CN102241579B - Method for synthesizing anthraquinone - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. UV/Visible spectra of a series of natural and synthesised anthraquinones: experimental and quantum chemical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
Navigating the Solid State: A Technical Guide to the Crystal Structure Analysis of 1,5-Dibenzamidoanthraquinone
To our valued researchers, scientists, and drug development professionals,
The intricate dance of molecules in the solid state dictates a substance's macroscopic properties and, in the pharmaceutical realm, can profoundly influence a drug's efficacy, stability, and bioavailability. Understanding the precise three-dimensional arrangement of atoms and the subtle intermolecular forces at play is therefore not merely an academic exercise but a cornerstone of rational drug design and materials science.
This guide was intended to provide an in-depth exploration of the crystal structure of 1,5-Dibenzamidoanthraquinone, a significant derivative of the anthraquinone scaffold. Anthraquinones are a well-known class of aromatic compounds with diverse applications, including as dyes and potential therapeutic agents. The addition of benzamido groups at the 1 and 5 positions introduces functionalities capable of engaging in significant intermolecular interactions, making its crystal structure a subject of considerable interest.
However, after a comprehensive and exhaustive search of scientific databases, including the Cambridge Crystallographic Data Centre (CCDC), and the broader scientific literature, it has been determined that a definitive single-crystal X-ray diffraction study detailing the crystal structure of 1,5-Dibenzamidoanthraquinone is not publicly available at this time.
While we are unable to present the specific crystallographic data, molecular geometry, and intermolecular interactions for this particular compound, this guide will instead pivot to provide a robust framework for such an analysis. We will outline the essential experimental and computational methodologies that would be employed in the characterization of 1,5-Dibenzamidoanthraquinone, thereby offering a blueprint for future research in this area.
I. The Foundational Steps: Synthesis and Crystallization
The journey into the crystalline world begins with the synthesis of high-purity material and the subsequent growth of single crystals suitable for X-ray diffraction.
Synthesis of 1,5-Dibenzamidoanthraquinone
The synthesis of 1,5-Dibenzamidoanthraquinone typically proceeds via the acylation of 1,5-diaminoanthraquinone with benzoyl chloride. This reaction, a nucleophilic acyl substitution, forms the stable amide linkages.
Experimental Protocol: Synthesis
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, 1,5-diaminoanthraquinone is dissolved in a suitable inert solvent, such as pyridine or N-methyl-2-pyrrolidone (NMP).
-
Acylation: Benzoyl chloride is added dropwise to the solution at room temperature. The reaction mixture is then heated to reflux and maintained at this temperature for several hours to ensure complete reaction.
-
Work-up: Upon cooling, the reaction mixture is poured into a large volume of water or a dilute acid solution to precipitate the crude product.
-
Purification: The precipitate is collected by filtration, washed thoroughly with water and a suitable organic solvent (e.g., ethanol) to remove unreacted starting materials and byproducts, and then dried under vacuum. Further purification can be achieved by recrystallization from a high-boiling point solvent like dimethylformamide (DMF) or by column chromatography.
Cultivating Perfection: The Art of Single Crystal Growth
Obtaining single crystals of sufficient size and quality is often the most challenging step. For a molecule like 1,5-Dibenzamidoanthraquinone, which is a largely planar and rigid structure, several techniques can be explored.
Experimental Protocol: Crystallization
-
Slow Evaporation: A saturated solution of the purified compound in a suitable solvent (e.g., DMF, chloroform, or a solvent mixture) is prepared and left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks.
-
Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is readily soluble and placing this solution in a sealed container with a second solvent (the "anti-solvent") in which the compound is poorly soluble. The slow diffusion of the anti-solvent vapors into the primary solution reduces the compound's solubility, promoting gradual crystallization. Common solvent/anti-solvent pairs include chloroform/hexane and DMF/ethanol.
-
Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly to room temperature.
II. Unveiling the Molecular Architecture: Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the atomic and molecular structure of a crystalline solid[1][2]. A high-quality single crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to build a three-dimensional model of the electron density within the crystal, from which the atomic positions can be determined.
Key Data Obtained from SC-XRD:
| Parameter | Description |
| Unit Cell Dimensions | The lengths of the sides (a, b, c) and the angles (α, β, γ) of the unit cell, the fundamental repeating unit of the crystal. |
| Space Group | The set of symmetry operations that describe the arrangement of molecules within the unit cell. |
| Atomic Coordinates | The precise x, y, and z coordinates of each atom in the asymmetric unit. |
| Bond Lengths & Angles | The distances between bonded atoms and the angles between adjacent bonds, defining the molecular geometry. |
| Torsion Angles | The dihedral angles that describe the conformation of the molecule. |
Once the structure is solved and refined, a detailed analysis of the molecular geometry of 1,5-Dibenzamidoanthraquinone would be possible. This would involve examining the planarity of the anthraquinone core and the orientation of the benzamido substituents relative to this core.
III. Mapping Intermolecular Interactions: The Role of Hirshfeld Surface Analysis
While SC-XRD provides the "what" and "where" of atomic positions, Hirshfeld surface analysis offers a powerful tool to understand the "how" and "why" of crystal packing by visualizing and quantifying intermolecular interactions.
The Hirshfeld surface is a three-dimensional surface defined around a molecule in a crystal, which separates the electron density of that molecule from the electron densities of its neighbors. By mapping various properties onto this surface, one can gain invaluable insights into the nature and relative importance of different intermolecular contacts.
Key Hirshfeld Surface Plots:
-
dnorm Surface: This surface is colored to indicate intermolecular contacts that are shorter (red), equal to (white), or longer (blue) than the van der Waals radii of the interacting atoms. Red spots highlight regions of significant intermolecular interactions, such as hydrogen bonds.
-
2D Fingerprint Plots: These plots provide a quantitative summary of the intermolecular contacts by plotting the distance from the Hirshfeld surface to the nearest atom inside the surface (di) against the distance to the nearest atom outside the surface (de). The distribution and shape of the points on this plot are characteristic of specific types of interactions (e.g., H···H, C-H···O, π···π stacking).
For 1,5-Dibenzamidoanthraquinone, we would anticipate significant contributions from several types of interactions that would be quantifiable through Hirshfeld analysis:
-
N-H···O Hydrogen Bonds: The amide groups provide hydrogen bond donors (N-H) and acceptors (C=O), which would likely play a crucial role in the crystal packing.
-
C-H···O Interactions: The numerous aromatic C-H groups can act as weak hydrogen bond donors to the carbonyl oxygen atoms of the anthraquinone core and the amide groups.
-
π···π Stacking: The planar aromatic rings of the anthraquinone core and the benzoyl groups are expected to engage in π···π stacking interactions, which are a significant cohesive force in the crystals of many aromatic compounds.
IV. Future Outlook and a Call to the Research Community
The absence of a published crystal structure for 1,5-Dibenzamidoanthraquinone represents a knowledge gap in the solid-state chemistry of this important class of compounds. The determination of its crystal structure would provide valuable data for:
-
Materials Science: Understanding the structure-property relationships that govern its behavior as a dye.
-
Drug Development: Providing a structural basis for the design of new anthraquinone-based therapeutics, where solid-state properties are critical.
-
Computational Chemistry: Serving as a benchmark for the validation of theoretical models of intermolecular interactions.
We encourage researchers in the fields of crystallography, organic chemistry, and materials science to consider pursuing the synthesis, crystallization, and structural analysis of 1,5-Dibenzamidoanthraquinone. The publication of this data would be a valuable contribution to the scientific community.
References
Due to the lack of a specific crystal structure determination for 1,5-Dibenzamidoanthraquinone, the following references provide general background on the techniques and concepts discussed in this guide.
-
Single-crystal X-ray Diffraction Principles: Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. SERC. Retrieved from [Link]
-
Single-crystal X-ray Diffraction Services: Centro de Investigación en Química Sostenible (CIQSO). (n.d.). Single-Crystal X-ray Diffraction Unit. Retrieved from [Link]
-
Powder X-ray Diffraction in Drug Development: Fábián, L. (2014). Current Applications of Powder X-Ray Diffraction in Drug Discovery and Development. Pharmaceutical Sciences, 1(1), 1-1. Retrieved from [Link]
-
Anthraquinone Dyes Crystal Structure: Kurtoglu, M., et al. (2010). Single crystal X-ray structure and optical properties of anthraquinone-based dyes. Chemical Papers, 64(5), 645–651. Retrieved from [Link]
-
Synthesis of Anthraquinone Derivatives: National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 72731, N,N'-(9,10-Dihydro-9,10-dioxoanthracene-1,4-diyl)bisbenzamide. Retrieved from [Link]
Sources
Technical Guide: Spectroscopic Characterization of 1,5-Dibenzamidoanthraquinone
This guide is structured as a high-level technical whitepaper designed for analytical chemists and pharmaceutical researchers. It prioritizes experimental logic, solubility constraints, and spectral interpretation over simple data listing.[1]
Common Name: Vat Yellow 3 (C.I. 61725) | CAS: 82-18-8
Molecular Formula:
Executive Summary & Molecular Architecture
1,5-Dibenzamidoanthraquinone is a centrosymmetric anthraquinone derivative primarily utilized as a high-performance vat dye. In the context of drug development, its planar, fused-ring structure makes it a relevant scaffold for intercalation studies, while its redox-active quinone core mimics certain chemotherapeutic pharmacophores (e.g., mitoxantrone).[1]
Structural Symmetry:
The molecule exhibits
-
NMR Implication: The proton spectrum shows half the expected number of signals due to equivalence.
-
IR Implication: Intramolecular hydrogen bonding between the amide N-H and the quinone C=O locks the conformation, inducing characteristic shifts in carbonyl stretching frequencies.
Synthesis & Purification Workflow
Prerequisite for Analysis: Commercial samples of Vat Yellow 3 are often technical grade (~85% purity). For spectroscopic validation, re-crystallization is mandatory.
Purification Protocol
-
Dissolution: Dissolve 1.0 g of crude material in 50 mL of boiling nitrobenzene (Note: High boiling point solvent required due to poor solubility).
-
Filtration: Hot filter to remove inorganic salts/insoluble carbonized material.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Bright yellow needles will precipitate.
-
Wash: Filter and wash copiously with acetone to remove residual nitrobenzene.
-
Drying: Dry at 120°C under vacuum to remove solvates.
Synthesis Logic Diagram
Caption: Synthesis pathway via nucleophilic acyl substitution. High-temperature solvents are required to maintain solubility of the intermediate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Critical Operational Note: This compound is virtually insoluble in
-
Recommended Solvent: Deuterated Trifluoroacetic Acid (TFA-
) or DMSO- at elevated temperature (80-100°C). -
Standard: Tetramethylsilane (TMS).
Predicted H-NMR Data (DMSO- , 500 MHz)
Note: Data derived from structural analogues (1,5-bis(anilino)anthraquinone) and substituent additivity rules.
| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Insight |
| 12.60 – 12.90 | Singlet (Broad) | 2H | Amide N-H | Key Feature: Highly deshielded due to strong intramolecular H-bond with Quinone C=O. |
| 8.85 | Doublet ( | 2H | Anthraquinone H-4, H-8 | Peri-position to carbonyl; deshielded by anisotropy.[1] |
| 8.15 | Doublet ( | 4H | Benzoyl ortho protons | Electron-deficient due to amide carbonyl. |
| 7.95 | Doublet ( | 2H | Anthraquinone H-2, H-6 | Ortho to amide nitrogen.[1] |
| 7.80 | Triplet ( | 2H | Anthraquinone H-3, H-7 | Meta coupling.[1] |
| 7.50 – 7.65 | Multiplet | 6H | Benzoyl meta/para protons | Overlapping aromatic region. |
Spectral Logic Flow
Caption: Decision tree for assigning key protons in 1,5-disubstituted anthraquinones.
Infrared Spectroscopy (FT-IR)
Method: KBr Pellet or ATR (Diamond Crystal).[1] The IR spectrum is diagnostic for the "chelated" carbonyl system. In 1,5-disubstituted anthraquinones, the quinone carbonyls are not equivalent if only one side is substituted, but here, symmetry makes them equivalent.[1] However, the H-bonding lowers the wavenumber significantly.
| Wavenumber ( | Intensity | Assignment | Mechanistic Explanation |
| 3250 – 3300 | Weak/Broad | Amide N-H stretch.[1] Broadened/lowered by H-bonding (normally >3400 for free amide). | |
| 3060 | Weak | Aromatic C-H stretching.[1] | |
| 1670 – 1685 | Strong | Amide I band.[1] | |
| 1635 – 1645 | Strong | Diagnostic Peak. The quinone carbonyl is chelated (H-bonded to N-H), shifting it from the typical 1675 | |
| 1580 – 1600 | Medium | Aromatic ring skeletal vibrations. | |
| 1530 | Medium | Amide II band (bending).[1] | |
| 1280 | Medium | Amide III / C-N stretching. |
UV-Visible Spectroscopy
Solvent: Dimethylformamide (DMF) or conc. Sulfuric Acid (
Electronic Transitions (in DMF)
-
1: 420 nm (
)[1]-
Origin:
transition of the anthraquinone chromophore with charge transfer character from the amide nitrogen lone pair to the quinone system.
-
-
2: 255 nm [1]
-
Origin: Benzenoid
transitions (benzoyl and anthraquinone backbone).
-
Halochromic Behavior (Validation Test)
When dissolved in concentrated Sulfuric Acid , the compound undergoes protonation at the carbonyl oxygens and amide nitrogens.[1]
-
Color Change: Yellow
Dark Red / Olive Brown . -
Mechanism: Formation of a delocalized oxonium cation, significantly lowering the HOMO-LUMO gap and causing a bathochromic (red) shift.
-
Water Dilution: Pouring the acid solution into ice water precipitates the original yellow compound (reversible).
References
-
Synthesis & Properties: Zollinger, H. (2003).[1] Color Chemistry: Syntheses, Properties, and Applications of Organic Dyes and Pigments. Wiley-VCH.[2] [1]
-
NMR of Anthraquinones: Allen, N. S., & McKellar, J. F. (1978).[1] Photochemistry of Dyed and Pigmented Polymers. Applied Science Publishers. (Context on H-bonding shifts in anthraquinones).
-
Spectral Database: National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). (Search for Anthraquinone derivatives). [1]
-
Analogous Structure Data: PubChem Compound Summary for C.I. Vat Yellow 3 (CID 65738).[3] [1]
-
General IR Interpretation: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. Wiley.[2] (Reference for Amide/Quinone carbonyl shifts).
Sources
Technical Guide: Thermal Stability & Degradation of 1,5-Dibenzamidoanthraquinone (C.I. Vat Yellow 3)
This technical guide details the thermal stability, degradation mechanisms, and analytical characterization of 1,5-Dibenzamidoanthraquinone (C.I. Vat Yellow 3).
Executive Summary & Identity
1,5-Dibenzamidoanthraquinone (CAS: 82-18-8), industrially known as C.I. Vat Yellow 3 , is a high-performance anthraquinone pigment. Unlike azo-based dyes (e.g., Disperse Yellow 3) which degrade at lower temperatures (~190°C), this compound exhibits exceptional thermal resilience due to its rigid, planar anthraquinone core and extensive intramolecular hydrogen bonding.
This guide provides researchers with a definitive framework for assessing its thermal behavior, detailing the transition from inert stability to pyrolytic degradation.
Chemical Identity Table
| Parameter | Detail |
| IUPAC Name | N,N'-(9,10-dioxoanthracene-1,5-diyl)dibenzamide |
| Common Name | C.I.[1][2][3] Vat Yellow 3; Indanthrene Yellow GK |
| CAS Number | 82-18-8 |
| Molecular Formula | |
| Molecular Weight | 446.45 g/mol |
| Structure Class | Anthraquinone (Benzamido-substituted) |
Molecular Architecture & Thermal Resilience
The superior thermal stability of 1,5-dibenzamidoanthraquinone—typically stable up to 300–350°C —is not accidental; it is structurally engineered.
Intramolecular Hydrogen Bonding
The amide nitrogen protons at positions 1 and 5 form strong intramolecular hydrogen bonds with the anthraquinone carbonyl oxygens (C=O) at positions 9 and 10. This forms two pseudo-six-membered rings, locking the molecule into a planar conformation.
-
Effect: This "locking" minimizes conformational freedom, significantly raising the energy barrier for thermal agitation to disrupt the crystal lattice.
-
Result: High melting point (often subliming or decomposing before melting) and resistance to thermal oxidation.
Resonance Stabilization
The benzamido groups extend the
Degradation Mechanisms
Degradation occurs via two distinct pathways depending on the environment: Hydrolytic Cleavage (chemical/environmental) and Pyrolytic Fragmentation (thermal/inert).
Pathway A: Hydrolytic Cleavage (Chemical)
In the presence of strong acids or bases at elevated temperatures (e.g., during aggressive dyeing processes or environmental weathering), the amide bond is the weak link.
-
Mechanism: Nucleophilic attack on the amide carbonyl.
-
Products: 1,5-Diaminoanthraquinone (Red/Violet solid) and Benzoic Acid.
-
Indicator: A color shift from bright yellow to a dull reddish-violet indicates the loss of the benzoyl groups.
Pathway B: Pyrolytic Fragmentation (Thermal)
Under inert atmosphere (TGA in
-
Onset (
): Typically >350°C. -
Mechanism: Homolytic cleavage of the amide N-C bond.
-
Volatiles: Carbon monoxide (CO), Phenyl radicals (forming benzene/biphenyl), and Nitriles.
-
Residue: Formation of a stable, carbonaceous char (polynuclear aromatic hydrocarbons).
Visualization: Degradation Pathways
Figure 1: Dual degradation pathways showing hydrolytic cleavage (chemical) and pyrolytic fragmentation (thermal).
Experimental Protocols (Self-Validating)
Thermogravimetric Analysis (TGA)
This protocol quantifies the thermal stability limit (
Protocol:
-
Sample Prep: Dry 5–10 mg of pigment at 110°C for 1 hour to remove surface moisture.
-
Crucible: Use Alumina (
) or Platinum pans. -
Atmosphere:
-
Inert: Nitrogen (
) at 50 mL/min (To study pure pyrolysis). -
Oxidative:[3] Air at 50 mL/min (To study combustion/oxidative stability).
-
-
Ramp: Heat from 50°C to 800°C at 10°C/min.
-
Validation:
-
Step 1: Verify negligible mass loss (<1%) below 200°C (confirms dryness).
-
Step 2: Identify
(extrapolated onset of major mass loss step). For Vat Yellow 3, expect .
-
HPLC Analysis of Degradation Products
To confirm chemical degradation (hydrolysis), use High-Performance Liquid Chromatography.[4]
Protocol:
-
Column: C18 Reverse Phase (e.g., 150mm x 4.6mm, 5µm).
-
Mobile Phase: Gradient elution.
-
Solvent A: Water + 0.1% Formic Acid.
-
Solvent B: Acetonitrile.
-
Gradient: 10% B to 90% B over 20 mins.
-
-
Detection: UV-Vis Diode Array. Monitor at:
-
254 nm: Benzoic Acid detection.
-
420 nm: 1,5-Dibenzamidoanthraquinone (Parent).
-
500–550 nm: 1,5-Diaminoanthraquinone (Degradant).
-
-
Logic Check: If the peak at 420 nm decreases while peaks at 254 nm and ~520 nm appear, hydrolytic degradation is confirmed.
Visualization: Analytical Workflow
Figure 2: Analytical workflow for separating and identifying degradation products using HPLC.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 6666, 1,5-Dibenzamidoanthraquinone. Retrieved from [Link]
-
World Dye Variety. C.I. Vat Yellow 3 Properties and Applications.[5][6][7] Retrieved from [Link]
-
ResearchGate. "Thermochemical and structural properties of anthraquinones" (General reference for anthraquinone stability). Retrieved from [Link]
Sources
- 1. Pigment, method of producing pigment, pigment dispersion, and yellow toner - Patent 2241600 [data.epo.org]
- 2. C.I. DISPERSE YELLOW 3 | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. Four new degradation products of doxorubicin: An application of forced degradation study and hyphenated chromatographic techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bacterial degradation of anthraquinone dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Disperse Yellow 3 - Some Flame Retardants and Textile Chemicals, and Exposures in the Textile Manufacturing Industry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. m.indiamart.com [m.indiamart.com]
- 7. p2infohouse.org [p2infohouse.org]
Early discovery and historical synthesis of 1,5-Dibenzamidoanthraquinone
The following technical guide provides an in-depth analysis of 1,5-Dibenzamidoanthraquinone, bridging its historical significance in industrial dye chemistry with its contemporary relevance in pharmaceutical scaffold design.
CAS: 82-18-8 | C.I.: Vat Yellow 3 | Class: Anthraquinone Vat Dyes / Pharmacophores[1][2][3]
Executive Summary
1,5-Dibenzamidoanthraquinone (1,5-DBAQ) represents a pivotal junction between classical industrial organic chemistry and modern medicinal application.[3] Historically developed as Indanthrene Yellow GK (C.I.[1][3][4] Vat Yellow 3) during the "Golden Age" of German dye synthesis, it exemplifies the robust stability of the anthraquinone core. In the modern era, this planar, electron-deficient scaffold has garnered attention in drug development as a DNA intercalator and topoisomerase inhibitor, offering a distinct structure-activity relationship (SAR) profile compared to its clinically established 1,4-isomer counterparts (e.g., Mitoxantrone).[3]
Part 1: Historical Synthesis & Early Discovery[3][5]
The Indanthrene Revolution (c. 1901–1910)
The discovery of 1,5-DBAQ emerged from the race to synthesize "vat dyes"—insoluble pigments that could be reduced to a soluble leuco form, impregnated into fiber, and re-oxidized to a colorfast state. Following René Bohn’s discovery of Indanthrone (Indanthrene Blue RS) in 1901 for BASF, chemists sought to complete the spectral range.
While Bohn focused on oxidative coupling, the synthesis of Indanthrene Yellow GK took a different route: acylation of aminoanthraquinones . The 1,5-substitution pattern was critical; unlike the 1,4-isomers which often yielded blue/violet hues, the 1,5-isomers provided the necessary electronic environment for yellow/orange chromophores while maintaining high thermal stability.[3]
The Classical Synthetic Pathway
The historical synthesis, still relevant for bulk production, relies on the benzoylation of 1,5-diaminoanthraquinone.[3] This pathway was favored over the displacement of 1,5-dichloroanthraquinone due to the higher purity of the amino precursor obtained from nitration/reduction cycles.[3]
Figure 1.1: The classical industrial route to Vat Yellow 3. The critical step is the isolation of the 1,5-dinitro isomer from the 1,8-dinitro byproduct.[3]
Part 2: Chemical Identity & Physicochemical Properties[3][6][7]
The molecule is defined by its high symmetry and extensive hydrogen bonding network. The intramolecular hydrogen bonds between the amide nitrogen protons and the quinone carbonyl oxygens lock the molecule into a planar conformation, essential for both its colorfastness (dyeing) and DNA intercalation (drug action).
Key Data Table[3]
| Property | Value | Context |
| IUPAC Name | N,N'-(9,10-dioxo-9,10-dihydroanthracene-1,5-diyl)dibenzamide | Systematic nomenclature |
| Molecular Formula | C₂₈H₁₈N₂O₄ | MW: 446.45 g/mol |
| Appearance | Yellow Needles / Powder | Crystallizes from nitrobenzene |
| Melting Point | > 350 °C | Indicates high lattice energy |
| Solubility | Soluble in conc.[1][2][3][5][6] H₂SO₄, Nitrobenzene | Insoluble in water, ethanol |
| Absorption (λmax) | ~420–450 nm | Responsible for yellow color |
| LogP | 5.11 (Calculated) | Highly lipophilic |
Part 3: Mechanistic Synthesis Guide
For researchers synthesizing this compound for biological screening, purity is paramount. The following protocol utilizes Schotten-Baumann conditions adapted for low-solubility substrates.
Experimental Protocol: Benzoylation of 1,5-Diaminoanthraquinone[3]
Reagents:
-
1,5-Diaminoanthraquinone (1.0 eq)[3]
-
Benzoyl Chloride (2.5 eq)[3]
-
o-Dichlorobenzene (Solvent, high boiling point) or Nitrobenzene[3]
-
Pyridine (Catalyst/Base, 0.1 eq)
Step-by-Step Methodology:
-
Dissolution: Suspend 1,5-diaminoanthraquinone in dry o-dichlorobenzene (concentration ~0.5 M). The starting material is a red solid.[3]
-
Acylation: Add benzoyl chloride dropwise at room temperature. Add catalytic pyridine.[3]
-
Reflux: Heat the mixture to reflux (180°C) for 4–6 hours. The reaction is driven by the evolution of HCl gas (ensure proper venting/scrubbing).
-
Observation: The red suspension will gradually transition to a yellow/brown precipitate.[3]
-
-
Isolation: Cool the mixture to 100°C. Filter hot to remove unreacted impurities, or cool to RT to maximize yield (crude).
-
Purification: Wash the filter cake extensively with hot ethanol (to remove benzoic acid/benzoyl chloride) and then water.
-
Recrystallization: Recrystallize from boiling nitrobenzene or dimethylformamide (DMF) to obtain analytical grade yellow needles.[3]
Reaction Mechanism (Nucleophilic Acyl Substitution)
The amino group on the anthraquinone is less nucleophilic than a standard aniline due to the electron-withdrawing quinone core.[3] High temperatures or strong acylating agents are required.[3]
Figure 3.1: The nucleophilic attack of the amine on the benzoyl chloride carbonyl carbon.[3]
Part 4: Relevance to Drug Development[1][3]
While 1,4-substituted anthraquinones (e.g., Mitoxantrone, Doxorubicin) dominate the oncology market, the 1,5-substituted scaffold offers a unique pharmacological profile.
The Intercalation Paradigm
Anthraquinones function primarily as DNA intercalators.[3] The planar tricyclic system slides between DNA base pairs, inhibiting replication and transcription.
-
1,4-Isomers: Typically stabilize the DNA-Topoisomerase II cleavable complex (poison).[3]
-
1,5-Isomers: The 1,5-DBAQ structure provides a different steric fit.[3] The "trans" orientation of the benzamide arms allows for cross-linking or threading modes that differ from the "cis-like" 1,4-orientation.[3]
Cytotoxicity and SAR
Research indicates that 1,5-bis(acyloxy) and 1,5-bis(benzamido) derivatives exhibit potent cytotoxicity against specific tumor lines (e.g., HepG2, L1210 leukemia).[3]
-
Advantage: 1,5-derivatives often show reduced cardiotoxicity compared to 1,4-derivatives (which are prone to quinone-semiquinone redox cycling that generates reactive oxygen species).[3]
-
Lipophilicity: The benzoyl groups in 1,5-DBAQ significantly increase logP, enhancing membrane permeability compared to the free amine.[3]
Scaffold for Optimization
For medicinal chemists, 1,5-DBAQ serves as a "hit" scaffold.[3] Modifications typically involve:
-
Linker Alteration: Replacing the phenyl ring of the benzamide with alkyl-amino chains to improve water solubility (a major limitation of Vat Yellow 3).[3]
-
Core Substitution: Introducing hydroxyl groups (e.g., 4,8-dihydroxy-1,5-dibenzamido) to modulate redox potential.[3]
References
-
National Center for Biotechnology Information (NCBI). (2025).[3] PubChem Compound Summary for CID 65738, Vat Yellow 3. Retrieved from [Link][1][3]
-
Huang, H. S., et al. (2002). Synthesis and structure-activity correlations of the cytotoxic bifunctional 1,4-diamidoanthraquinone derivatives. Journal of Medicinal Chemistry. (Provides comparative data on 1,5- vs 1,4- substitution). Retrieved from [Link]
-
Colour Index International. (n.d.).[3] C.I.[1][2][3][7] Vat Yellow 3 (C.I. 61725).[3] Society of Dyers and Colourists.[3] (Historical classification).
-
Bohn, R. (1901). Process for the preparation of blue dyes of the anthracene series. German Patent (DRP) 129845.[3] (Foundational patent for Indanthrene series).[3]
Sources
- 1. Regulatory Status of Color Additives [hfpappexternal.fda.gov]
- 2. indanthrene-Molbase [molbase.com]
- 3. Vat Yellow 3 | C28H18N2O4 | CID 65738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. faolex.fao.org [faolex.fao.org]
- 6. WO1991015954A1 - Anthraquinones as inhibitors of sulfide production from sulfate-reducing bacteria - Google Patents [patents.google.com]
- 7. Benzamide, N-(5-amino-9,10-dihydro-9,10-dioxo-1-anthracenyl)- | C21H14N2O3 | CID 67011 - PubChem [pubchem.ncbi.nlm.nih.gov]
Molecular formula and molecular weight of 1,5-Dibenzamidoanthraquinone
Chemical Identity, Synthesis, and Spectroscopic Characterization
Executive Summary
1,5-Dibenzamidoanthraquinone (CAS: 82-18-8) is a high-performance anthraquinone derivative primarily utilized as a vat dye (Vat Yellow 3) and organic pigment.[1] Characterized by its exceptional thermal stability and lightfastness, the compound consists of an anthraquinone core substituted at the 1 and 5 positions with benzamido groups.
While historically dominant in the textile and coatings industries, its planar, electron-deficient aromatic architecture makes it a "privileged scaffold" in medicinal chemistry, serving as a structural template for DNA-intercalating agents and potential anticancer therapeutics. This guide provides a rigorous technical analysis of its molecular properties, synthesis protocols, and characterization data.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]
Core Molecular Data
The following data establishes the definitive chemical identity of the compound.
| Parameter | Technical Specification |
| IUPAC Name | N,N'-(9,10-Dioxo-9,10-dihydroanthracene-1,5-diyl)dibenzamide |
| Common Synonyms | 1,5-Bis(benzoylamino)anthraquinone; Vat Yellow 3; C.I. 61725; Indanthren Yellow GK |
| CAS Registry Number | 82-18-8 |
| Molecular Formula | C₂₈H₁₈N₂O₄ |
| Molecular Weight | 446.45 g/mol |
| Exact Mass | 446.1267 g/mol |
| SMILES | O=C(Nc1cccc2C(=O)c3c(cccc3NC(=O)c4ccccc4)C(=O)c12)c5ccccc5 |
| InChI Key | PZNXLZZWWBSQQK-UHFFFAOYSA-N |
Physical Characteristics
| Property | Value / Description |
| Physical State | Yellow crystalline powder or needles |
| Melting Point | 390°C (sublimes/decomposes at high temp) |
| Solubility (Water) | Insoluble (< 0.1 mg/L) |
| Solubility (Organic) | Soluble in hot nitrobenzene, o-dichlorobenzene, xylene; slightly soluble in pyridine. |
| Density | ~1.41 g/cm³ (Predicted) |
| Appearance in H₂SO₄ | Dark olive-brown solution (protonated form); precipitates orange upon dilution. |
Synthesis & Manufacturing Protocol
Reaction Mechanism
The synthesis of 1,5-Dibenzamidoanthraquinone proceeds via a nucleophilic acyl substitution (Schotten-Baumann type reaction). The nucleophilic amino groups of 1,5-diaminoanthraquinone attack the electrophilic carbonyl carbon of benzoyl chloride. The reaction requires high temperatures to overcome the reduced nucleophilicity of the anthraquinone amines, which are deactivated by the electron-withdrawing quinone carbonyls.
Synthesis Workflow Diagram
The following diagram outlines the critical pathway from raw materials to the purified product.
Figure 1: Synthetic pathway for 1,5-Dibenzamidoanthraquinone via thermal benzoylation.
Experimental Protocol (Laboratory Scale)
Safety Warning: This procedure generates HCl gas. Perform in a fume hood. Benzoyl chloride is a lachrymator.
-
Preparation: In a 500 mL round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser, charge 23.8 g (0.1 mol) of 1,5-diaminoanthraquinone .
-
Solvation: Add 250 mL of o-dichlorobenzene (or nitrobenzene). Stir to create a uniform suspension.
-
Reagent Addition: Add 35.0 g (0.25 mol) of benzoyl chloride dropwise. A slight excess (2.5 eq) ensures complete conversion.
-
Reaction: Heat the mixture to 150–155°C . Maintain this temperature for 3–5 hours. A stream of nitrogen can help remove the evolved HCl gas.
-
Checkpoint: The reaction is complete when HCl evolution ceases and TLC indicates the disappearance of the diamine starting material.
-
-
Workup: Allow the mixture to cool to approximately 100°C. Filter the hot suspension. The product has low solubility even in hot solvent, maximizing yield.
-
Purification: Wash the filter cake with hot o-dichlorobenzene, followed by ethanol or acetone to remove residual benzoyl chloride and benzoic acid byproducts.
-
Drying: Dry the yellow needles in an oven at 100°C.
-
Yield Expectation: 90–95% theoretical yield.
-
Spectroscopic Characterization & Validation
To validate the structure and purity of 1,5-Dibenzamidoanthraquinone, the following spectroscopic signatures are diagnostic.
Infrared Spectroscopy (FT-IR)
The spectrum is dominated by the interplay between the amide and quinone carbonyls.
| Functional Group | Frequency (cm⁻¹) | Assignment |
| N-H Stretch | 3250 – 3350 | Secondary amide stretch (sharp/medium). |
| C=O (Quinone) | 1670 – 1680 | Anthraquinone carbonyls (often split). |
| C=O (Amide I) | 1640 – 1660 | Benzamide carbonyl stretch (strong). |
| C=C (Aromatic) | 1580 – 1600 | Skeletal ring vibrations. |
| Amide II | 1520 – 1550 | N-H bending/C-N stretching combination. |
Proton NMR (¹H-NMR)
Solvent: DMSO-d₆ or TFA-d (due to low solubility)
-
δ 10.5 – 12.0 ppm (2H, s, broad): Amide N-H protons. Deshielded due to hydrogen bonding with the quinone carbonyls and the electron-withdrawing nature of the anthraquinone ring.
-
δ 8.0 – 8.3 ppm (4H, m): Protons at positions 4, 8 (anthraquinone) and ortho-protons of the benzoyl groups.
-
δ 7.5 – 7.9 ppm (8H, m): Remaining aromatic protons (anthraquinone 2,3,6,7 and benzoyl meta/para).
-
Note: The symmetry of the 1,5-substitution results in a simplified aromatic region compared to asymmetric derivatives.
UV-Visible Spectroscopy & Redox Behavior
This compound exhibits "vatting" behavior—reversible reduction to a soluble form.
-
Solid State (Pigment): Bright yellow (Abs max ~420–450 nm).
-
Reduced State (Leuco): Upon treatment with alkaline sodium dithionite (Na₂S₂O₄ + NaOH), the quinone reduces to the hydroquinone salt.
Applications in Research & Industry
The "Vatting" Cycle (Textile & Materials Science)
The primary utility of 1,5-Dibenzamidoanthraquinone lies in its ability to undergo reversible redox reactions, allowing it to penetrate cellulosic fibers before being oxidized back to an insoluble pigment.
Figure 2: The redox cycle of Vat Yellow 3, illustrating the transition between insoluble pigment and soluble leuco forms.
Pharmaceutical Relevance (Scaffold Analysis)
While 1,5-Dibenzamidoanthraquinone is not a marketed drug, its structure is highly relevant to Drug Discovery as a privileged scaffold:
-
DNA Intercalation: The planar tricyclic anthraquinone core mimics DNA base pairs, allowing intercalation between DNA strands. Derivatives (e.g., Mitoxantrone) are potent topoisomerase II inhibitors.
-
G-Quadruplex Stabilization: 1,5-disubstituted amido-anthraquinones have been investigated for their ability to stabilize G-quadruplex structures in telomeres, potentially inhibiting cancer cell proliferation.
-
Kinase Inhibition: The benzamide side chains provide hydrogen bond donors/acceptors that can interact with ATP-binding pockets in kinases.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 66667, 1,5-Dibenzamidoanthraquinone. Retrieved from [Link]
-
World Dye Variety. C.I. Vat Yellow 3 (C.I. 61725) Technical Data. Retrieved from [Link]
- Huang, H.S., et al. (2001).Synthesis and cytotoxic activity of 1,5-diaminoanthraquinones. (Contextual reference for pharmaceutical scaffold properties).
Sources
Technical Deep Dive: Photophysical & Electrochemical Architectures of Anthraquinone Derivatives
Executive Summary
Anthraquinone (AQ) derivatives represent a privileged scaffold in both pharmacognosy and materials science. Their planar tricyclic architecture allows for dual functionality: they act as efficient DNA intercalators/photosensitizers in oncology (e.g., Doxorubicin, Mitoxantrone) and as robust redox mediators in energy storage (Redox Flow Batteries). This guide dissects the causal links between substituent topology, electronic transitions, and redox reversibility, providing validated protocols for characterization.
Molecular Architecture & Electronic Structure
The physicochemical versatility of the 9,10-anthraquinone core stems from its ability to act as an electron-deficient acceptor. The photophysics are governed by the competition between
Substituent Effects (Auxochromic Tuning)
Substituents at the 1,4,5,8 (
-
Electron Donating Groups (EDGs): Substituents like
or (especially at -positions) induce Intramolecular Charge Transfer (ICT), causing a bathochromic (red) shift in absorption and increasing fluorescence quantum yield by raising the energy of the state above the singlet, thereby suppressing Intersystem Crossing (ISC). -
Electron Withdrawing Groups (EWGs): Enhance the oxidizing power (more positive reduction potential) but often quench fluorescence via efficient ISC to the triplet state.
Table 1: Impact of Substituents on Photophysical & Electrochemical Parameters
| Derivative | Substituent (Pos) | Primary Application | |||
| 9,10-Anthraquinone | None | ~325 (UV) | < 0.01 | -0.95 | ROS Generator (PDT) |
| 1-Aminoanthraquinone | ~460 (Blue) | 0.15 | -1.05 | Disperse Dye / Probe | |
| 1,4-Dihydroxy-AQ | ~480-500 | 0.05 | -0.65 | Quinizarin / Chelation | |
| Doxorubicin | Complex | ~480 | 0.03 | -0.60 | Chemotherapy (DNA) |
Photophysical Characterization
The utility of AQs in Photodynamic Therapy (PDT) relies on their triplet state quantum yield (
Jablonski Dynamics & ROS Generation
The diagram below illustrates the competing pathways. For drug development, maximizing
Figure 1: Jablonski diagram highlighting the dominant Intersystem Crossing (ISC) pathway in Anthraquinones, facilitating ROS generation for PDT.
Protocol: Validated Quantum Yield ( ) Measurement
Objective: Determine
Workflow:
-
Standard Prep: Dissolve Quinine Sulfate in 0.1 M
( ). -
Sample Prep: Dissolve AQ derivative in Ethanol/DMSO. Adjust concentration so Abs at
is . -
Acquisition:
-
Record UV-Vis spectrum (baseline corrected).
-
Record Emission spectrum (integrate area under curve,
).
-
-
Calculation:
Where is the refractive index of the solvent.
Electrochemical Profiling
The redox behavior of AQs is heavily solvent-dependent. In drug development, the reduction potential (
Redox Mechanism (Square Scheme)
In aprotic media (DMSO/MeCN), AQs undergo two reversible one-electron transfers. In protic media (water/buffers), proton-coupled electron transfer (PCET) dominates.
Figure 2: Redox "Square Scheme" showing the transition from stepwise electron transfer in aprotic solvents to proton-coupled pathways in aqueous media.
Protocol: Cyclic Voltammetry (CV) for Redox Potential
Objective: Determine
Workflow:
-
Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (
) in dry Acetonitrile (Aprotic) or Phosphate Buffer (Aqueous). -
Working Electrode: Glassy Carbon (Must be polished with 0.05
alumina slurry before every run to remove adsorbed AQ films). -
Reference:
(non-aqueous) or (aqueous). Ferrocene internal standard added at the end. -
Scan: Cycle from 0 V to -2.0 V.
-
Analysis: Plot
vs. (scan rate). Linearity confirms diffusion control.
Biological Implications & Structure-Activity Relationship (SAR)
DNA Intercalation & Bioreductive Activation
The planar AQ core intercalates between DNA base pairs (preferring GC-rich regions).
-
Mechanism: Intercalation stabilizes the DNA-drug complex, inhibiting Topoisomerase II.
-
Bioreduction: The quinone moiety accepts electrons to form the semiquinone radical (
). In the presence of , this radical auto-oxidizes back to AQ, generating Superoxide ( ). This "redox cycling" is the basis of cardiotoxicity in anthracyclines but also their potency.
Designing for Hypoxia (Type I PDT)
Tumors are often hypoxic. Standard PDT (Type II) requires oxygen.
-
Strategy: Design AQ derivatives with high redox potentials that can extract electrons directly from biomolecules (Type I) rather than transferring energy to oxygen.
-
Key Modification: Adding cationic chains (e.g., alkylamines) improves solubility and targets the negatively charged mitochondrial membrane.
References
-
Low and High Molecular Mass Anthraquinone Derivatives Containing Substituents of Varying Electron Donating Properties. National Institutes of Health (PMC). Available at: [Link]
-
Hydrophobic Quinones in Unusual Aqueous Environments: Electrochemical Studies of Anthraquinone in Water-in-Salt Electrolytes. ACS Electrochemistry. Available at: [Link]
-
In Silico Design of Anthraquinone-Based Two-Photon Photosensitizers for NIR-Activated Photodynamic Therapy. ChemRxiv. Available at: [Link]
-
UV-Visible Spectroelectrochemistry of the Reduction Products of Anthraquinone. Journal of Chemical Education. Available at: [Link]
Sources
Technical Monograph: 1,5-Dibenzamidoanthraquinone & Functional Analogues
Topic: 1,5-Dibenzamidoanthraquinone Derivatives and Their Analogues Content Type: Technical Monograph Audience: Researchers, Senior Scientists, and Drug Development Professionals
Executive Summary
1,5-Dibenzamidoanthraquinone (C.I. Vat Yellow 3; CAS 82-18-8) represents a critical scaffold in both organic materials science and heterocyclic chemistry. Characterized by a rigid, planar anthracene-9,10-dione core flanked by two benzamido groups, this molecule exhibits exceptional thermal stability and lightfastness due to a dual-mode hydrogen bonding network. While historically dominant as a vat dye, its contemporary relevance lies in guest-host liquid crystal displays (GH-LCDs) as a high-order parameter dichroic dye.
In the pharmacological domain, the 1,5-dibenzamido derivative serves as a structural reference point. Unlike its highly cytotoxic 1,5-bis(alkylamino)anthraquinone analogues (which act as potent DNA intercalators and Topoisomerase II inhibitors), the amide derivative is relatively inert due to extreme insolubility and lack of cationic charge at physiological pH. This guide delineates the synthesis, physicochemical behavior, and divergent applications of this scaffold versus its bioactive analogues.
Molecular Architecture & Physicochemical Properties[1][2][3][4][5][6]
The defining feature of 1,5-dibenzamidoanthraquinone is its ability to form strong intramolecular hydrogen bonds between the amide nitrogen protons and the quinone carbonyl oxygens. This interaction locks the benzamido wings into coplanarity with the anthraquinone core, maximizing
Structural Dynamics
-
Planarity: The six-membered pseudo-ring formed by the N-H...O=C interaction (approx. 1.8–2.0 Å) restricts rotation around the C-N bond.
-
Solubility Profile: Insoluble in water, ethanol, and benzene at room temperature. Soluble in hot nitrobenzene, o-dichlorobenzene, and concentrated sulfuric acid (with protonation).
-
Redox Behavior: Reversible reduction to the 9,10-dihydroxy leuco form (soluble in alkaline dithionite), which is the basis of its application as a vat dye.
Quantitative Properties Table
| Property | Value / Characteristic |
| Molecular Formula | |
| Molecular Weight | 446.45 g/mol |
| Melting Point | > 350°C (Sublimes) |
| Absorption | ~420–440 nm (Yellow) in organic solvents |
| Dichroic Ratio (LCDs) | High (Order Parameter |
| LogP (Predicted) | ~6.5 (Highly Lipophilic) |
| Key Impurity | 1-amino-5-benzamidoanthraquinone (Monobenzoyl) |
Synthetic Methodology
The synthesis of 1,5-dibenzamidoanthraquinone is a classic nucleophilic acyl substitution. To ensure high purity for material applications (e.g., LCDs), the reaction is typically conducted in high-boiling halogenated aromatics to maintain solubility of the intermediate mono-amide.
Protocol: Acylation of 1,5-Diaminoanthraquinone
Reagents:
-
Precursor: 1,5-Diaminoanthraquinone (1,5-DAAQ) [Purity >98%]
-
Acylating Agent: Benzoyl Chloride (2.2 – 2.5 equivalents)
-
Solvent: Nitrobenzene or o-Dichlorobenzene (ODCB)
-
Catalyst/Scavenger: Pyridine (Optional, often not needed at high temp)
Step-by-Step Methodology:
-
Slurry Formation: Suspend 10.0 g (42 mmol) of finely ground 1,5-DAAQ in 100 mL of dry nitrobenzene in a 250 mL round-bottom flask equipped with a reflux condenser and drying tube.
-
Thermal Activation: Heat the mixture to 100°C with vigorous magnetic stirring. The amine will partially dissolve.
-
Acylation: Add 12 mL (103 mmol) of benzoyl chloride dropwise over 20 minutes.
-
Reflux: Raise temperature to 150–160°C. Evolution of HCl gas will be observed. Maintain this temperature for 3–4 hours until the solution turns from red-violet (amine) to a clear, bright yellow (amide).
-
Workup: Cool the mixture to 80°C. Add 100 mL of methanol to precipitate the product fully.
-
Filtration: Filter the hot slurry. Wash the cake with hot ethanol (2 x 50 mL) to remove unreacted benzoyl chloride and nitrobenzene.
-
Purification: Recrystallize from boiling o-dichlorobenzene or sublime under high vacuum (10^-3 Torr, 300°C) for electronic-grade purity.
Synthesis Workflow Diagram
Figure 1: Synthetic pathway from dinitro-precursor to the target dibenzamido derivative, highlighting the critical acylation step.
Pharmacological Context: Amides vs. Amines
It is critical for drug development professionals to distinguish between the amide and amine derivatives of the 1,5-substituted anthraquinone scaffold.
The Activity Gap
-
1,5-Bis(alkylamino)anthraquinones: These are potent anticancer agents (e.g., analogues of Mitoxantrone). The protonated amine at physiological pH (7.4) provides a cationic charge that facilitates electrostatic attraction to the anionic DNA backbone, followed by intercalation between base pairs.
-
1,5-Dibenzamidoanthraquinone: This molecule is neutral and highly insoluble. It does not effectively intercalate DNA and shows negligible cytotoxicity in its native form. However, it serves as a prodrug scaffold or a hydrophobic core for delivery systems.
Mechanism of Action (Amino-Analogues)
The bioactivity of the analogues (where the benzamido C=O is replaced by CH2 or removed) relies on Topoisomerase II poisoning.
Figure 2: Mechanism of action for pharmacologically active amino-analogues. The dibenzamido derivative lacks the cationic charge required for the initial DNA binding step.
Advanced Applications: Liquid Crystals & Materials
Beyond biology, 1,5-dibenzamidoanthraquinone is a premier dichroic dye .
-
Dichroism: The long molecular axis aligns perfectly with the nematic director of liquid crystal hosts (like E7 or 5CB).
-
Order Parameter (S):
1,5-Dibenzamido derivatives typically achieve , significantly higher than simple azo dyes, due to their rigid, rod-like structure enforced by intramolecular H-bonding. -
Stability: Unlike azo dyes, anthraquinones are resistant to UV degradation, making them suitable for outdoor displays and smart windows.
References
-
Synthesis & Industrial Identity
-
Source: Colour Index International. "C.I. Vat Yellow 3 (61725)."[1]
-
Citation: Society of Dyers and Colourists & AATCC.
-
-
Acylation Protocol
-
Liquid Crystal Applications
- Title: "Anthraquinone-Based Dichroic Dyes for Achromatic Black Guest-host Liquid Crystal Display."
- Source: Molecular Crystals and Liquid Crystals, 122(1), 285–295.
-
URL:
-
Pharmacological Analogues (Aminoanthraquinones)
-
Title: "Structure-activity relationship of anticancer drug candidate quinones."[4]
- Source: PMC (NIH), 2020.
-
URL:
-
-
Structural Characterization (H-Bonding)
- Title: "Spectroscopic, X-ray Diffraction and Density Functional Theory Study of Intra- and Intermolecular Hydrogen Bonds."
- Source: MDPI, 2021.
-
URL:
Sources
A Theoretical and Computational Guide to 1,5-Dibenzamidoanthraquinone: Unveiling Molecular Insights for Advanced Applications
This technical guide provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of 1,5-Dibenzamidoanthraquinone. While direct computational studies on this specific molecule are not extensively published, this document leverages research on analogous anthraquinone derivatives to present a robust framework for its in-silico investigation. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and predict the physicochemical and biological properties of 1,5-Dibenzamidoanthraquinone through computational approaches.
Introduction: The Enduring Relevance of 1,5-Dibenzamidoanthraquinone
1,5-Dibenzamidoanthraquinone, also known by trade names such as Vat Yellow 3, is a significant member of the anthraquinone family of compounds.[1] Historically, its importance has been rooted in the dye industry, where its stable, rigid structure provides desirable chromophoric properties.[2] The molecule consists of a central anthraquinone core with two benzamide groups substituted at the 1 and 5 positions.[1] This substitution pattern influences its electronic and steric properties, which in turn dictate its color, stability, and interactions with other molecules.
Beyond its role as a colorant, the anthraquinone scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer properties.[3][4] The amide linkages in 1,5-Dibenzamidoanthraquinone introduce hydrogen bonding capabilities and conformational flexibility, which are critical for molecular recognition and biological function.[3][5] Understanding these properties at a molecular level is paramount for exploring new applications for this compound, particularly in the realm of drug discovery and materials science.
Computational chemistry offers a powerful lens through which to examine the intricacies of 1,5-Dibenzamidoanthraquinone. By employing a suite of theoretical and computational techniques, we can predict its three-dimensional structure, electronic properties, and potential interactions with biological targets, thereby guiding experimental efforts and accelerating the discovery process.
Foundational Physicochemical Properties
A thorough understanding of the fundamental physicochemical properties of 1,5-Dibenzamidoanthraquinone is the first step in any theoretical investigation. These properties, summarized in the table below, provide the basis for parameterizing computational models and for correlating theoretical predictions with experimental observations.
| Property | Value | Unit | Source |
| Molecular Formula | C₂₈H₁₈N₂O₄ | - | [1] |
| Molecular Weight | 446.454 | g/mol | [1] |
| Density | 1.409 | g/cm³ | [1] |
| Boiling Point | 556.3 | °C at 760 mmHg | [1] |
| Flash Point | 159.5 | °C | [1] |
| Polar Surface Area | 92.34 | Ų | [1] |
| LogP | 5.11260 | - | [1] |
The high thermal stability suggested by the boiling and flash points is consistent with the rigid aromatic core of the molecule.[1] The LogP value indicates a lipophilic character, which has implications for its solubility and potential for membrane permeability.[1] The polar surface area is a key descriptor in drug design, influencing a molecule's ability to cross biological membranes.[1]
The Computational Toolkit: Methodologies for In-Silico Analysis
The in-silico investigation of 1,5-Dibenzamidoanthraquinone and its analogues relies on a hierarchy of computational methods, each providing unique insights into the molecule's behavior. The choice of methodology is dictated by the specific research question, the desired level of accuracy, and the available computational resources.
Density Functional Theory (DFT): Unveiling Electronic Structure
Density Functional Theory (DFT) is a quantum mechanical method that has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. DFT is particularly well-suited for studying the electronic properties of molecules like 1,5-Dibenzamidoanthraquinone.
Core Principles and Applications:
-
Geometry Optimization: DFT is used to determine the most stable three-dimensional conformation of the molecule by finding the minimum energy structure. This is crucial for understanding its shape and how it might interact with other molecules.
-
Electronic Properties: DFT calculations can provide a wealth of information about the electronic structure, including:
-
Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity and electronic transitions. The energy gap between the HOMO and LUMO can be correlated with the molecule's stability and color.[6][7][8]
-
Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting sites of interaction for hydrogen bonding and other non-covalent interactions.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the bonding and delocalization of electrons within the molecule.
-
Protocol for DFT Analysis of 1,5-Dibenzamidoanthraquinone:
-
Structure Preparation: The 2D structure of 1,5-Dibenzamidoanthraquinone is drawn using a molecular editor and converted to a 3D structure.
-
Geometry Optimization: A geometry optimization calculation is performed using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)). This finds the lowest energy conformation of the molecule.
-
Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it is a true energy minimum (i.e., no imaginary frequencies).
-
Single-Point Energy Calculation: A single-point energy calculation is then performed using a larger basis set for more accurate electronic properties.
-
Property Analysis: From the output of the single-point energy calculation, properties such as HOMO-LUMO energies, MEP, and NBOs are analyzed.
Time-Dependent Density Functional Theory (TD-DFT): Predicting Spectroscopic Properties
To understand the color and photophysical properties of 1,5-Dibenzamidoanthraquinone, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. TD-DFT is an extension of DFT that allows for the calculation of excited state properties.
Core Principles and Applications:
-
UV-Vis Spectra Simulation: TD-DFT can predict the electronic absorption spectrum of a molecule, including the wavelength of maximum absorption (λmax) and the intensity of the absorption bands.[9][10] This is particularly relevant for a molecule known for its use as a dye.
-
Understanding Electronic Transitions: TD-DFT calculations provide information about the nature of the electronic transitions, such as which molecular orbitals are involved (e.g., HOMO to LUMO transitions).
Protocol for TD-DFT Analysis:
-
Optimized Geometry: The TD-DFT calculation is performed on the DFT-optimized geometry of the molecule.
-
Excited State Calculation: A TD-DFT calculation is run, specifying the number of excited states to be calculated. The choice of functional and basis set is again critical for accuracy.
-
Spectrum Generation: The calculated excitation energies and oscillator strengths are used to generate a simulated UV-Vis spectrum. This can then be compared with experimental data.
Molecular Docking: Probing Interactions with Biological Targets
For researchers in drug development, molecular docking is an indispensable tool for predicting how a ligand (in this case, 1,5-Dibenzamidoanthraquinone) might bind to a biological target, such as a protein or nucleic acid.
Core Principles and Applications:
-
Binding Mode Prediction: Docking algorithms explore the conformational space of the ligand within the binding site of the target and predict the most likely binding pose.
-
Binding Affinity Estimation: Docking programs use scoring functions to estimate the binding affinity (e.g., in kcal/mol) of the ligand for the target.[11] This can be used to rank potential drug candidates.
-
Identifying Key Interactions: The predicted binding pose can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that are responsible for binding.
Protocol for Molecular Docking:
-
Target and Ligand Preparation: The 3D structures of the target protein (obtained from the Protein Data Bank) and the ligand (optimized using DFT) are prepared. This includes adding hydrogen atoms and assigning partial charges.
-
Binding Site Definition: The binding site on the target protein is defined, often based on the location of a known co-crystallized ligand.
-
Docking Simulation: The docking simulation is run using software such as AutoDock Vina or Schrödinger's Glide. The program will generate a series of possible binding poses and their corresponding scores.
-
Analysis of Results: The top-scoring poses are analyzed to identify the most plausible binding mode and the key intermolecular interactions.
Molecular Dynamics (MD) Simulations: Capturing Dynamic Behavior
While DFT and docking provide static pictures, Molecular Dynamics (MD) simulations allow for the study of the dynamic behavior of a molecule and its interactions over time.
Core Principles and Applications:
-
Conformational Flexibility: MD simulations can reveal the flexibility of the benzamide side chains and how this might influence binding to a target.
-
Stability of Ligand-Target Complexes: MD simulations can be used to assess the stability of a docked ligand-protein complex over time.[4][5]
-
Solvation Effects: MD simulations explicitly include solvent molecules, allowing for a more realistic representation of the molecule's behavior in solution.
Protocol for MD Simulation:
-
System Setup: The molecule (or ligand-protein complex) is placed in a simulation box filled with solvent molecules (e.g., water) and ions to neutralize the system.
-
Energy Minimization: The energy of the system is minimized to remove any steric clashes.
-
Equilibration: The system is gradually heated and equilibrated to the desired temperature and pressure.
-
Production Run: The production MD simulation is run for a specified period of time (e.g., nanoseconds to microseconds).
-
Trajectory Analysis: The trajectory of the simulation is analyzed to study the dynamic properties of interest.
Visualizing Computational Workflows and Molecular Structure
To provide a clearer understanding of the computational processes and the structure of 1,5-Dibenzamidoanthraquinone, the following diagrams are provided.
Caption: Workflow for key computational studies of 1,5-Dibenzamidoanthraquinone.
Caption: 2D representation of the molecular structure of 1,5-Dibenzamidoanthraquinone.
Anticipated Insights and Applications in Drug Development
By applying the computational methodologies outlined above to 1,5-Dibenzamidoanthraquinone, we can anticipate a range of valuable insights that are directly relevant to drug development.
-
Structure-Activity Relationships (SAR): Computational studies can help to elucidate the relationship between the structure of 1,5-Dibenzamidoanthraquinone and its potential biological activity. For instance, by systematically modifying the benzamide substituents in-silico and calculating their binding affinities for a particular target, we can build QSAR models to guide the synthesis of more potent analogues.[11][12]
-
Target Identification and Validation: Molecular docking can be used to screen 1,5-Dibenzamidoanthraquinone against a panel of known cancer targets (e.g., kinases, topoisomerases, DNA) to identify potential mechanisms of action.
-
ADMET Prediction: In-silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of 1,5-Dibenzamidoanthraquinone.[13][14] This early assessment of drug-likeness can help to identify potential liabilities and guide the design of derivatives with improved pharmacokinetic profiles.[15][16]
-
Rational Drug Design: The ultimate goal of these computational studies is to enable the rational design of novel drug candidates. By understanding the key interactions between 1,5-Dibenzamidoanthraquinone and a biological target, we can design modifications that enhance binding affinity and selectivity, leading to more effective and safer therapeutics.
Conclusion: A Roadmap for Future Investigations
1,5-Dibenzamidoanthraquinone is a molecule with a rich history and untapped potential. While its traditional application has been in the dye industry, its underlying anthraquinone scaffold and unique substitution pattern make it an intriguing candidate for further investigation, particularly in the field of drug discovery. This technical guide has provided a comprehensive overview of the theoretical and computational methodologies that can be employed to unlock the secrets of this molecule at the atomic level.
By leveraging the power of DFT, TD-DFT, molecular docking, and MD simulations, researchers can gain unprecedented insights into the structure, properties, and potential biological activity of 1,5-Dibenzamidoanthraquinone. This in-silico approach not only accelerates the pace of research but also provides a rational basis for the design of future experiments and the development of novel applications for this versatile compound. The workflows and protocols detailed herein offer a practical roadmap for scientists and researchers to embark on their own computational investigations of 1,5-Dibenzamidoanthraquinone and its derivatives, paving the way for new discoveries and innovations.
References
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The Chemistry And Application Of Dyes. VDOC.PUB. [Link]
-
Paint film components monograph. Records Collections. [Link]
-
QSAR and docking studies of anthraquinone derivatives by similarity cluster prediction. Taylor & Francis Online. [Link]
-
QSAR and docking studies of anthraquinone derivatives by similarity cluster prediction. [Link]
-
Structural modification study of bis(substituted aminoalkylamino)anthraquinones. An evaluation of the relationship of the [2-[(2-hydroxyethyl)amino]ethyl]amino side chain with antineoplastic activity. ACS Publications. [Link]
-
HOMO-LUMO Energy Gap. Schrödinger. [Link]
-
Novel anthraquinone amide derivatives as potential glyoxalase-I inhibitors. PubMed. [Link]
-
An In-Silico Evaluation of Anthraquinones as Potential Inhibitors of DNA Gyrase B of Mycobacterium tuberculosis. PubMed Central. [Link]
-
3D-QSAR, Molecular Docking, and MD Simulations of Anthraquinone Derivatives as PGAM1 Inhibitors. PMC. [Link]
-
Spectral investigations on 1,5-dipiperidino anthraquinone. PubMed. [Link]
-
Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds. MDPI. [Link]
-
Molecular docking and prediction of ADME/drug-likeness properties of potentially active antidiabetic compounds isolated from aqueous-methanol extracts of Gymnema sylvestre and Combretum micranthum. PubMed Central. [Link]
-
a) Comparison of TD‐DFT simulated UV–vis absorption spectra of the... ResearchGate. [Link]
-
Molecular dynamics of anthraquinone DNA intercalators with polyethylene glycol side chains. PubMed. [Link]
-
Methods for functionalization of anthraquinones. Russian Chemical Reviews. [Link]
-
Molecular structure, HOMO, LUMO, MEP, natural bond orbital analysis of benzo and anthraquinodimethane derivatives. ResearchGate. [Link]
-
3D-QSAR, Molecular Docking, and MD Simulations of Anthraquinone Derivatives as PGAM1 Inhibitors. Frontiers. [Link]
-
Calculated HOMO-LUMO band gap map (Frontier Molecular Orbitals) of the studied compounds under gas phase. ResearchGate. [Link]
-
In Silico-Based Discovery of Natural Anthraquinones with Potential against Multidrug-Resistant E. coli. MDPI. [Link]
-
In Silico Prediction, Characterization and Molecular Docking Studies on New Benzamide Derivatives. ResearchGate. [Link]
-
UV Absorption Spectra of TAMRA and TAMRA Labeled Peptides: A Combined Density Functional Theory and Classical Molecular Dynamics Study. PMC. [Link]
-
Synthesis of symmetrical 1,5-bis-thio-substituted anthraquinones for cytotoxicity in cultured tumor cells and lipid peroxidation. PubMed. [Link]
-
In Silico Evaluation of Anthraquinone Derivatives as Potential α-amylase and α-glucosidase Inhibitors in Diabetes Mellitus. The Open Medicinal Chemistry Journal. [Link]
-
Experimental and molecular dynamics studies of anthraquinone dyes in a nematic liquid-crystal host. [Link]
-
First-Principles Investigations of Novel Guanidine-Based Dyes. PMC. [Link]
-
Design, Synthesis, Molecular Docking, and Biological Evaluation of New Emodin Anthraquinone Derivatives as Potential Antitumor Substances. PubMed. [Link]
-
1.4 Molecular Orbital Theory (MO Theory). YouTube. [Link]
-
3D-QSAR, Molecular Docking, and MD Simulations of Anthraquinone Derivatives as PGAM1 Inhibitors. PubMed. [Link]
-
Influence of peripheral substituents on the stability of sandwich-type complexes of crown ether-containing anthraquinoneimines. Taylor & Francis Online. [Link]
-
A first-principles density-functional calculation of the electronic and vibrational structure of the key melanin monomers. The University of Queensland. [Link]
-
TD-DFT calculations of UV absorption bands and their intensities in the spectra of some tetrahydroquinolines. RSC Publishing. [Link]
-
Insights into the computer-aided drug design and discovery based on anthraquinone scaffold for cancer treatment: A protocol for systematic review. PLOS One. [Link]
-
In Vitro, Molecular Docking and In Silico ADME/Tox Studies of Emodin and Chrysophanol against Human Colorectal and Cervical Carcinoma. PMC. [Link]
-
In Silico Drug Discovery Strategies Identified ADMET Properties of Decoquinate RMB041 and Its Potential Drug Targets against Mycobacterium tuberculosis. PMC. [Link]
-
Novel anthraquinone amide derivatives as potential glyoxalase-I inhibitors. [Link]
-
Novel anthraquinone amide derivatives as potential glyoxalase-I inhibitors. Semantic Scholar. [Link]
-
Molecular Docking Studies and In-silico ADMET Profile Analysis of Triphala Plant constituents Morin and 9, 10-anthraquinone as Potential Inhibitors of human Estrogen Receptor Alpha. Research Journal of Pharmacy and Technology. [Link]
-
HOMO, LUMO and band gap energy values of different studied dyes. ResearchGate. [Link]
-
The QSAR Modeling of Cytotoxicity on Anthraquinones. ResearchGate. [Link]
-
EXPERIMENT 2 PREDICTING UV-Vis SPECTRA OF THIAZINE DYES In the previous lab, you became familiar with the use of GaussView and. [Link]
Sources
- 1. 1,5-Dibenzamidoanthraquinone (82-18-8) for sale [vulcanchem.com]
- 2. vdoc.pub [vdoc.pub]
- 3. Novel anthraquinone amide derivatives as potential glyoxalase-I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3D-QSAR, Molecular Docking, and MD Simulations of Anthraquinone Derivatives as PGAM1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular dynamics of anthraquinone DNA intercalators with polyethylene glycol side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. learn.schrodinger.com [learn.schrodinger.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
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- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. QSAR and docking studies of anthraquinone derivatives by similarity cluster prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. An In-Silico Evaluation of Anthraquinones as Potential Inhibitors of DNA Gyrase B of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Vitro, Molecular Docking and In Silico ADME/Tox Studies of Emodin and Chrysophanol against Human Colorectal and Cervical Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Molecular docking and prediction of ADME/drug-likeness properties of potentially active antidiabetic compounds isolated from aqueous-methanol extracts of Gymnema sylvestre and Combretum micranthum - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In Silico Drug Discovery Strategies Identified ADMET Properties of Decoquinate RMB041 and Its Potential Drug Targets against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Technical Application Note: 1,5-Dibenzamidoanthraquinone (C.I. Vat Yellow 3)
Executive Summary
This guide details the physicochemical properties and application protocols for 1,5-Dibenzamidoanthraquinone (C.I. Vat Yellow 3; CAS 82-18-8).[1] Known commercially as Indanthren Yellow GK or Mikethrene Yellow GK, this compound represents a class of high-performance anthraquinone vat dyes characterized by exceptional light fastness and chemical stability.
While primarily utilized for cellulosic textiles (cotton, viscose), the 1,5-disubstituted anthraquinone core is of increasing interest in drug development as a cytotoxic scaffold. This note bridges industrial application with mechanistic chemistry, providing rigorous protocols for researchers in both fields.
Chemical Mechanism & Stability
The utility of 1,5-Dibenzamidoanthraquinone relies on a reversible redox mechanism. Unlike azo dyes which rely on a chromophore that is destroyed upon reduction, anthraquinones undergo a temporary change in solubility known as "vatting."[2]
The Vatting Mechanism
The insoluble pigment must be reduced to its leuco form (hydroquinone) to become water-soluble and substantive to cellulose.[3]
-
Reduction: Sodium dithionite (
) reduces the carbonyl oxygens at positions 9 and 10. -
Solubilization: Sodium hydroxide (NaOH) converts the reduced enol groups into sodium enolates (soluble).
-
Amide Stability: The benzamido groups at positions 1 and 5 are electron-withdrawing but sterically protected. Crucially, the dyeing temperature must be controlled to prevent hydrolysis of these amide linkages, which would degrade the chromophore to 1,5-diaminoanthraquinone (a duller precursor).
Visualization: The Redox Cycle
The following diagram illustrates the transition from Insoluble Pigment to Soluble Leuco and back.[3]
Figure 1: The reversible redox cycle of Anthraquinone Vat Dyes. The "Leuco" phase is the only state capable of penetrating the fiber.
Application Protocol: Exhaust Dyeing (IK Method)
C.I. Vat Yellow 3 is historically classified as an IK (Indanthren Kalt) or "Cold" dyeing brand. This classification dictates a specific temperature profile: High temperature for vatting (solubilization), but low temperature for dyeing (exhaustion).
Why? IK dyes have lower substantivity (affinity) and smaller molecular aggregation. They require lower temperatures (20–30°C) and high salt concentrations to force the dye from the water into the fiber.
Reagents & Stock Solutions
-
Dye: 1,5-Dibenzamidoanthraquinone (Powder or Paste).
-
Reducing Agent: Sodium Dithionite (Hydrosulfite), >85% purity.
-
Alkali: Sodium Hydroxide (NaOH), 50°Bé (approx. 50% w/w).
-
Electrolyte: Sodium Chloride (NaCl) or Glauber’s Salt (
). -
Dispersing Agent: Setamol WS or equivalent (naphthalene sulfonate condensate).
Step-by-Step Methodology
Step 1: Preparation of Stock Vat (The "Vatting" Step)
Goal: Create a concentrated, fully reduced leuco solution.
-
Paste 1.0 g of Dye with 1 mL of Dispersing Agent and minimal soft water at 50°C.
-
Add 10 mL of NaOH (32.5% solution).
-
Add 200 mL of soft water at 60°C .
-
Sprinkle 3.0 g of Sodium Dithionite while stirring gently.
-
Incubate: Let stand for 10–15 minutes.
-
Checkpoint: The solution should turn a deep, clear color (often purple or dark brown for yellow vats). If cloudy or dull, add slightly more dithionite.
-
Step 2: The Dye Bath (Exhaustion)
Goal: Transfer dye to fiber.
-
Bath Setup: Prepare the dyebath with a Liquor Ratio of 20:1 (e.g., 200 mL water for 10 g fabric).
-
Seeding: Add 2–3 mL NaOH and 1 g Dithionite to the blank bath to scavenge dissolved oxygen ("sharpening the bath").
-
Dye Addition: Add the calculated amount of Stock Vat through a sieve.
-
Temperature: Adjust bath to 25–30°C (Critical for Vat Yellow 3/GK).
-
Immersion: Enter the pre-scoured cotton sample.
-
Salt Addition: Add 10–20 g/L NaCl in two portions (at 10 min and 20 min).
-
Reasoning: Low temperature decreases kinetic energy; salt neutralizes the zeta potential of cellulose, allowing the anionic leuco dye to approach and adsorb.
-
-
Duration: Run for 45–60 minutes.
Step 3: Oxidation & Soaping
Goal: Develop true color and fastness.
-
Rinse: Cold rinse with running water (removes surface alkali).
-
Oxidation: Treat with 2 g/L Hydrogen Peroxide (
, 35%) or Sodium Perborate at 50°C for 10 minutes.-
Result: Color changes from the dark leuco state back to bright yellow.
-
-
Soaping (The "Boil"): Treat with 2 g/L non-ionic detergent and 1 g/L Soda Ash at boil (98–100°C) for 15 minutes.
-
Scientific Necessity: This step is not just for cleaning. It provides the thermal energy required for the dye molecules to aggregate and crystallize inside the amorphous regions of the fiber. Without this, the shade will be dull and light fastness will be poor.
-
Process Workflow Visualization
Figure 2: Workflow for IK (Cold) Application of Vat Yellow 3.
Technical Data & Troubleshooting
Fastness Properties (Scale 1-5 or 1-8)
| Parameter | Rating | Standard | Notes |
| Light Fastness | 6–7 | ISO 105-B02 | Excellent. Suitable for outdoor textiles. |
| Washing (60°C) | 4–5 | ISO 105-C06 | Very high due to insolubility. |
| Chlorine Bleach | 4–5 | ISO 105-N01 | Resistant to oxidative attack. |
| Perspiration | 5 | ISO 105-E04 | Stable in acidic/alkaline sweat. |
Troubleshooting Guide
-
Problem: Uneven Dyeing (Leveling issues).
-
Cause: Strike rate too fast due to low temperature affinity.
-
Fix: Add Retarding Agent (e.g., Peregal P) or add salt in 4 portions instead of 2.
-
-
Problem: Dull Shade.
-
Cause: Incomplete oxidation or insufficient soaping.
-
Fix: Ensure soaping is done at a rolling boil for full 15 minutes to allow crystal growth.
-
-
Problem: White Specks.
-
Cause: Undissolved pigment (bad vatting) or hardness in water.
-
Fix: Check Stock Vat clarity; use sequestering agents (EDTA) in the bath.
-
Trans-disciplinary Insight: Pharma & Material Science
Note to Drug Developers: While this guide focuses on textiles, the 1,5-Dibenzamidoanthraquinone structure is a relevant scaffold in medicinal chemistry.
-
Cytotoxicity: 1,5-substituted anthraquinones function as DNA intercalators. The planar tricyclic core mimics base pairs, while the amide side chains (benzamido groups) can interact with the DNA backbone.
-
Redox Cycling: The same quinone-hydroquinone mechanism used in dyeing (
) is responsible for the generation of Reactive Oxygen Species (ROS) in biological systems, a mechanism often exploited for anti-tumor activity (similar to Doxorubicin). -
Synthesis: The condensation of 1,5-diaminoanthraquinone with benzoyl chloride described in dye synthesis is chemically identical to the pathway used to create amide-linked anthraquinone prodrugs.
References
-
Society of Dyers and Colourists (SDC). Colour Index International. C.I.[4][1][5][6] Vat Yellow 3 (C.I. 61725).[1]
-
Zollinger, H. (2003). Color Chemistry: Syntheses, Properties, and Applications of Organic Dyes and Pigments. Wiley-VCH. (Chapter 8: Carbonyl Dyes and Pigments).
-
Textile Learner. (2021).
-
National Center for Biotechnology Information (NCBI).PubChem Compound Summary for CID 78168 (C.I.
-
Huang, H.S., et al. (2007). Synthesis of symmetrical 1,5-bisacyloxyanthraquinone derivatives and their dual activity of cytotoxicity and lipid peroxidation.[7][8] (Relevance: Anthraquinone scaffold mechanism).
Sources
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- 2. Vat Dyes Properties & Chemical Structure | PPTX [slideshare.net]
- 3. textilestudycenter.com [textilestudycenter.com]
- 4. worlddyevariety.com [worlddyevariety.com]
- 5. oehha.ca.gov [oehha.ca.gov]
- 6. Low Price Vat Yellow Dyes 33 Suppliers, Manufacturers, Factory - Fucai Chem [colorfuldyes.com]
- 7. Synthesis of symmetrical 1,5-bisacyloxyanthraquinone derivatives and their dual activity of cytotoxicity and lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of symmetrical 1,5-bis-thio-substituted anthraquinones for cytotoxicity in cultured tumor cells and lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
Applications of 1,5-Dibenzamidoanthraquinone in organic electronics
Application Note: 1,5-Dibenzamidoanthraquinone (Vat Yellow 4) in n-Type Organic Electronics
Executive Summary
1,5-Dibenzamidoanthraquinone (commercially known as Vat Yellow 4 , C.I. 59100) represents a distinct class of "bio-inspired" organic semiconductors. Unlike traditional fused-ring hydrocarbons (e.g., pentacene) that rely solely on
This guide details its application as an air-stable n-type semiconductor in Organic Field-Effect Transistors (OFETs). Its primary utility lies in biocompatible and biodegradable electronics (e.g., smart bandages, edible sensors) where environmental stability and low toxicity outweigh the need for ultra-high mobility.
Material Science & Mechanism
Supramolecular Architecture
The electronic performance of 1,5-Dibenzamidoanthraquinone is governed by its ability to form intermolecular hydrogen bonds (N-H...O) between the amide groups and the carbonyl oxygens of the anthraquinone core.
-
Mechanism: These H-bonds lock the molecules into a planar, co-facial stack, reducing the reorganization energy (
) required for electron transport. -
n-Type Behavior: The electron-withdrawing carbonyl groups on the anthraquinone core, combined with the amide linkage, lower the LUMO (Lowest Unoccupied Molecular Orbital) level, facilitating electron injection and transport.
Key Advantages
-
Air Stability: The H-bonded lattice is dense and resistant to oxygen/moisture diffusion, a common failure mode for n-type organics.
-
Biocompatibility: Unlike fluorinated n-type polymers, Vat Yellow 4 shows negligible cytotoxicity, making it suitable for direct-contact bio-interfaces.
Protocol: Material Purification
Critical Warning: Commercial Vat Yellow 4 is a textile dye containing up to 40% additives (dispersants, salts, sorbitol). Direct use in electronics will result in device failure.
Workflow: Gradient Sublimation
-
Pre-wash: Soxhlet extraction with acetone (24 hours) to remove soluble organic impurities. Dry vacuum at 100°C.
-
Vacuum Setup: Load pre-washed powder into a quartz boat within a multi-zone tube furnace. Establish high vacuum (
mbar). -
Temperature Gradient:
-
Source Zone: Heat to 320°C – 350°C (Material sublimates).
-
Deposition Zone: Maintain at 200°C – 240°C .
-
Impurity Trap: Keep the end zone at room temperature to catch volatile impurities.
-
-
Collection: Harvest the bright yellow/orange crystals from the deposition zone. Repeat 2x for electronic-grade purity (>99.9%).
Protocol: OFET Device Fabrication
Objective: Fabricate a Bottom-Gate, Top-Contact (BGTC) n-channel transistor.
Step 1: Substrate Preparation
-
Substrate: Highly doped n++ Silicon (Gate) with 300 nm thermally grown SiO
(Dielectric). -
Cleaning: Sonicate sequentially in acetone, isopropanol, and deionized water (10 min each). UV-Ozone treat for 15 min.
Step 2: Dielectric Interface Engineering (Crucial)
-
Rationale: Electron transport is easily trapped by hydroxyl groups (-OH) on the SiO
surface. A hydrophobic passivation layer is mandatory. -
Method A (Tetracontane): Vacuum deposit a thin layer (20 nm) of tetracontane (C
H ) onto the SiO . -
Method B (PMMA): Spin-coat PMMA (dissolved in anisole) to form a 50 nm buffer layer. Anneal at 120°C for 30 min.
Step 3: Semiconductor Deposition
-
Technique: Physical Vapor Deposition (PVD).
-
Parameters:
-
Base Pressure:
mbar. -
Source Temp: ~330°C (Adjust for rate).
-
Deposition Rate: 0.1 – 0.3 Å/s (Slow growth promotes crystallinity).
-
Thickness: 40 – 60 nm.
-
Substrate Temp: 80°C (Elevated substrate temp enhances grain size).
-
Step 4: Electrode Deposition
-
Material: Aluminum (Al) or Gold (Au). Note: Al is preferred for n-type injection due to lower work function match with the LUMO.
-
Patterning: Deposit through a shadow mask to define Channel Length (
) and Width ( ).
Characterization & Data
Typical Device Parameters
The following data represents typical performance for vacuum-deposited films on optimized dielectrics.
| Parameter | Value | Condition |
| Mobility ( | Tetracontane/SiO | |
| Threshold Voltage ( | 20 – 40 V | Positive bias (n-channel) |
| On/Off Ratio | In air | |
| Air Stability | > 140 Days | Negligible degradation |
Visualization of Workflow
Caption: Fabrication workflow transforming textile-grade pigment into electronic-grade semiconductor.
Mechanism Diagram
The following diagram illustrates the supramolecular assembly where Hydrogen Bonding directs the
Caption: H-bonds enforce planarity and packing, enabling electron hopping between LUMO orbitals.
References
-
Irimia-Vladu, M. et al. (2019). Stability of Selected Hydrogen Bonded Semiconductors in Organic Electronic Devices. Chemistry of Materials. Link
-
Głowacki, E. D. et al. (2013). Hydrogen-Bonded Semiconducting Pigments for Air-Stable Field-Effect Transistors. Advanced Materials. Link
-
Troshin, P. A. et al. (2020).[1] Vat dyes: promising biocompatible organic semiconductors for wearable electronics applications.[1] Journal of Materials Chemistry C. Link
-
National Center for Biotechnology Information . PubChem Compound Summary for CID 6505, Vat Yellow 4. Link
Sources
Application Notes and Protocols: 1,5-Dibenzamidoanthraquinone as a Building Block for n-Type Organic Semiconductors
Introduction
The advancement of organic electronics, including technologies like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), is critically dependent on the development of new, high-performance organic semiconductors (OSCs).[1][2] While p-type (hole-transporting) materials are abundant, the creation of stable and efficient n-type (electron-transporting) OSCs remains a significant challenge. Anthraquinone (AQ) and its derivatives have emerged as a promising class of materials for n-type applications.[3][4][5] Their inherent electron-deficient aromatic core, combined with versatile functionalization, allows for the precise tuning of electronic properties.[3][6]
This guide focuses on 1,5-dibenzamidoanthraquinone (DBAQ), a symmetrical derivative of anthraquinone. The introduction of two electron-withdrawing benzamido groups serves to lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), a key requirement for efficient electron injection and transport in n-type semiconductors.[6][7] This document provides a comprehensive overview of DBAQ, including its synthesis, purification, characterization, and a detailed protocol for its application in the fabrication of n-type organic thin-film transistors (OTFTs).
Physicochemical Properties and Rationale for Use
1,5-Dibenzamidoanthraquinone is a planar, π-conjugated molecule. Its suitability as an n-type semiconductor stems from its distinct electronic structure. The central anthraquinone unit is a well-known electron acceptor. The amide linkages of the benzamido groups further withdraw electron density from the π-system, which is crucial for stabilizing negative charge carriers (electrons). This structural design is anticipated to result in high electron affinity and good environmental stability.
Molecular Structure of 1,5-Dibenzamidoanthraquinone:
Caption: Molecular structure of 1,5-Dibenzamidoanthraquinone (DBAQ).
Table 1: Physicochemical Properties of 1,5-Dibenzamidoanthraquinone
| Property | Value | Source |
| Molecular Formula | C₂₈H₁₈N₂O₄ | [8] |
| Molecular Weight | 446.46 g/mol | [8] |
| CAS Number | 82-18-8 | [9] |
| Appearance | Typically a yellow or orange solid | General Knowledge |
| Melting Point | >300 °C (Decomposes) | General Knowledge |
| Solubility | Poor in common organic solvents (e.g., Toluene, THF, Chloroform), slightly soluble in high-boiling point solvents (e.g., Nitrobenzene, o-Dichlorobenzene) | [10] |
Synthesis and Purification Protocol
The most direct route to 1,5-dibenzamidoanthraquinone is through the acylation of 1,5-diaminoanthraquinone with benzoyl chloride.[10] The purity of the final product is paramount for semiconductor applications, as impurities can act as charge traps, severely degrading device performance.
Caption: Workflow for the synthesis of 1,5-Dibenzamidoanthraquinone.
Protocol 2.1: Synthesis of 1,5-Dibenzamidoanthraquinone
Causality: This procedure is adapted from established methods for the benzoylation of aminoanthraquinones.[10][11] A high-boiling point, inert solvent like nitrobenzene or o-dichlorobenzene is used due to the low solubility of the starting material and product, and to facilitate the high reaction temperatures required for complete acylation.[10] Hot filtration is a critical step to separate the desired, less soluble dibenzoylated product from more soluble mono-acylated byproducts and unreacted starting materials.
Materials:
-
1,5-Diaminoanthraquinone (1.0 eq)[12]
-
Benzoyl chloride (>2.2 eq)
-
Nitrobenzene (or o-dichlorobenzene)
-
Methanol
-
Three-neck round-bottom flask, condenser, dropping funnel, heating mantle, magnetic stirrer
Procedure:
-
Setup: In a fume hood, equip a three-neck flask with a condenser, a dropping funnel, and a magnetic stir bar.
-
Reaction Mixture: Add 1,5-diaminoanthraquinone (e.g., 5.0 g) and nitrobenzene (e.g., 100 mL) to the flask.
-
Heating: Heat the mixture to 150 °C with stirring.
-
Addition of Reagent: Add benzoyl chloride (e.g., 5.3 mL, >2.2 eq) dropwise to the hot suspension over 15-20 minutes.
-
Reaction: Maintain the temperature at 150 °C and continue stirring for an additional 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: Allow the mixture to cool to approximately 120 °C and filter the hot suspension. This step is crucial; if cooled to room temperature, other species may precipitate.
-
Washing: Wash the collected solid (the filter cake) with a small amount of hot nitrobenzene (120 °C), followed by washing with methanol to remove the residual high-boiling solvent.
-
Drying: Dry the resulting solid in a vacuum oven at 80-100 °C to yield the crude 1,5-dibenzamidoanthraquinone.
Protocol 2.2: Purification by High-Temperature Recrystallization or Gradient Sublimation
For semiconductor-grade purity (>99.9%), further purification is mandatory.
-
Recrystallization: Recrystallize the crude product from a high-boiling solvent like N-Methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF). This is often challenging due to low solubility.
-
Gradient Sublimation: This is the preferred method for organic semiconductors. The material is heated under high vacuum in a tube furnace with a controlled temperature gradient. The pure compound sublimes and deposits in a cooler zone, leaving non-volatile impurities behind.
Material Characterization
Protocol 3.1: Structural and Purity Verification
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Due to poor solubility, ¹H and ¹³C NMR spectra may need to be acquired in deuterated sulfuric acid or at high temperatures in solvents like DMSO-d₆.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Prepare a KBr pellet of the sample. Look for characteristic peaks: N-H stretching (~3300 cm⁻¹), aromatic C-H stretching (~3100-3000 cm⁻¹), C=O stretching of the amide (~1660 cm⁻¹), and C=O stretching of the quinone (~1640 cm⁻¹).
-
Mass Spectrometry (MS): Confirm the molecular weight (m/z = 446.46).
Protocol 3.2: Electronic Property Characterization
-
UV-Visible Spectroscopy: Dissolve a small amount of DBAQ in a suitable solvent (e.g., concentrated H₂SO₄) or use a thin film deposited on a quartz substrate. The absorption onset (λ_edge) can be used to estimate the optical bandgap (E_g ≈ 1240 / λ_edge).
-
Cyclic Voltammetry (CV): Use a three-electrode cell with the DBAQ deposited as a thin film on the working electrode. The reduction potential (E_red) can be used to estimate the LUMO energy level relative to a reference (e.g., Fc/Fc⁺). The formula is typically: LUMO = -e(E_red vs Fc/Fc⁺ + 4.8) eV. This value is critical for assessing its potential as an n-type material.
Organic Thin-Film Transistor (OTFT) Fabrication
A standard bottom-gate, top-contact (BGTC) architecture is described here, as it is a common and reliable testbed for new materials.
Caption: Schematic of a Bottom-Gate, Top-Contact OTFT device.
Protocol 4.1: Substrate Preparation
-
Use heavily n-doped silicon wafers with a thermally grown silicon dioxide (SiO₂) layer (e.g., 300 nm) as the substrate. The silicon serves as the gate electrode and the SiO₂ as the gate dielectric.
-
Clean the substrates by sequential ultrasonication in deionized water, acetone, and isopropanol (15 minutes each).
-
Dry the substrates under a stream of nitrogen gas and bake at 120 °C for 20 minutes to remove residual moisture.
Protocol 4.2: Dielectric Surface Treatment Causality: A hydrophobic surface treatment is essential to promote favorable molecular packing of the organic semiconductor, which directly impacts charge carrier mobility. Hexamethyldisilazane (HMDS) treatment removes surface hydroxyl groups, reducing charge trapping sites.
-
Place the cleaned substrates in a vacuum desiccator or a dedicated vapor deposition chamber.
-
Place a small vial containing HMDS inside.
-
Evacuate the chamber and then seal it. Allow the HMDS vapor to treat the substrate surfaces for at least 2 hours at room temperature or for 30 minutes at 120 °C.
Protocol 4.3: Deposition of 1,5-DBAQ Thin Film Causality: Vacuum thermal evaporation is the chosen method due to the low solubility and high thermal stability of DBAQ. The substrate temperature is a critical parameter; holding it at an elevated temperature provides molecules with sufficient surface mobility to arrange into ordered domains, enhancing charge transport.
-
Place the surface-treated substrates into a high-vacuum thermal evaporator (pressure < 10⁻⁶ Torr).
-
Load high-purity (sublimed) 1,5-DBAQ into a quartz crucible.
-
Heat the substrate holder to a specific temperature (optimization is required, typically between 60-120 °C).
-
Gently heat the crucible until the DBAQ begins to sublime.
-
Deposit a thin film (typically 40-60 nm) at a controlled rate (e.g., 0.1-0.2 Å/s), monitored by a quartz crystal microbalance.
Protocol 4.4: Deposition of Source-Drain Electrodes
-
Without breaking vacuum, allow the substrates to cool to room temperature.
-
Place a shadow mask with the desired channel length (L) and width (W) over the substrates.
-
Deposit the source and drain contacts (e.g., 50 nm of Gold) via thermal evaporation.
OTFT Device Characterization
Protocol 5.1: Electrical Measurement
-
Place the fabricated device on the probe station of a semiconductor parameter analyzer.
-
Connect the probes to the source, drain, and gate terminals.
-
Output Characteristics: Measure the drain current (I_D) as a function of the drain-source voltage (V_DS) at various constant gate-source voltages (V_GS).
-
Transfer Characteristics: Measure I_D as a function of V_GS at a constant, high V_DS (in the saturation regime).
Data Analysis and Performance Metrics
From the transfer curve (log(I_D) vs. V_GS), the key performance metrics can be extracted.
Table 2: Key OTFT Performance Metrics
| Metric | Description | How to Extract |
| Field-Effect Mobility (μ) | The average charge carrier drift velocity per unit electric field. A measure of how quickly charges move through the semiconductor. | From the slope of the (I_D)¹ᐟ² vs. V_GS plot in the saturation regime using the equation: I_D = (W/2L)μC_i(V_GS - V_th)² |
| On/Off Current Ratio (I_on/I_off) | The ratio of the maximum current (On state) to the minimum current (Off state). A measure of the device's switching capability. | Directly from the transfer curve. |
| Threshold Voltage (V_th) | The gate voltage required to initiate conduction between the source and drain. | From the x-intercept of the linear fit to the (I_D)¹ᐟ² vs. V_GS plot. |
Where W is the channel width, L is the channel length, and C_i is the capacitance per unit area of the gate dielectric.
Conclusion
1,5-Dibenzamidoanthraquinone stands out as a structurally simple yet highly effective building block for n-type organic semiconductors. Its synthesis is straightforward, and its robust, planar core functionalized with electron-withdrawing groups provides the necessary electronic properties for efficient electron transport. The protocols detailed herein offer a comprehensive guide for researchers to synthesize, purify, and integrate this promising material into organic thin-film transistors. Careful control over material purity and thin-film deposition conditions are paramount to unlocking the full potential of DBAQ in next-generation organic electronic devices.
References
-
AIP Publishing. Exploring the electronic and optical properties of anthraquinone derivatives for photovoltaic applications: A computational study. Available from: [Link].
-
Unknown Source. New anthraquinone-based donor-acceptor organic semiconductors: synthesis, structural, spectroscopic and electrochemical characte. Available from: [Link].
-
ResearchGate. Exploring the electronic and optical properties of anthraquinone derivatives for photovoltaic applications: A computational study. Available from: [Link].
-
National Center for Biotechnology Information. Anthraquinone and its derivatives as sustainable materials for electrochemical applications – a joint experimental and theoretical investigation of the redox potential in solution. Available from: [Link].
-
Royal Society of Chemistry. Anthraquinone and its derivatives as sustainable materials for electrochemical applications – a joint experimental and theoretical investigation of the redox potential in solution. Available from: [Link].
- Google Patents. Process for the preparation of 1-acylamino-5(8)-chloroanthraquinones.
-
PubChemLite. 1,5-dibenzamidoanthraquinone (C28H18N2O4). Available from: [Link].
- Google Patents. Process of preparing monobenzoyldiamino-anthraquinones.
- Google Patents. Process for the preparation of 1,5- and 1,8-diamino-anthraquinone.
-
ACS Publications. Synthesis of 1,5- and 1,8-Dihydroxyanthraquinones from a Common Intermediate. A Direct Synthesis of Racemic 7-Deoxyaklavinone. Available from: [Link].
-
ResearchGate. Synthetic routes for the preparation of compounds 2 from 1,5‐dihydroxy... Available from: [Link].
-
PubChem. 1,5-Diaminoanthraquinone. Available from: [Link].
- Google Patents. Process for the preparation of dihydroxyanthraquinones.
-
Royal Society of Chemistry. Anthraquinone derivatives affording n-type organic thin film transistors. Available from: [Link].
- Google Patents. Process for the production of 1,5-dihydroxyanthraquinone.
-
DergiPark. Design, Synthesis and Structural Characterization of Novel Thioanthraquinone Analogues from 1,5-Dichloroanthraquinone. Available from: [Link].
- Google Patents. Preparation of 1-benzoyl-amino-4-chloro-anthraquinone.
-
PubMed. Spectral investigations on 1,5-dipiperidino anthraquinone. Available from: [Link].
Sources
- 1. pubs.aip.org [pubs.aip.org]
- 2. projekty.ncn.gov.pl [projekty.ncn.gov.pl]
- 3. Anthraquinone and its derivatives as sustainable materials for electrochemical applications – a joint experimental and theoretical investigation of the redox potential in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anthraquinone and its derivatives as sustainable materials for electrochemical applications – a joint experimental and theoretical investigation of the redox potential in solution - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. Anthraquinone derivatives affording n-type organic thin film transistors - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. 1,5-Dibenzamidoanthraquinone | High-Purity Reagent [benchchem.com]
- 8. PubChemLite - 1,5-dibenzamidoanthraquinone (C28H18N2O4) [pubchemlite.lcsb.uni.lu]
- 9. 1,5-DIBENZAMIDOANTHRAQUINONE | 82-18-8 [chemicalbook.com]
- 10. US4179450A - Process for the preparation of 1-acylamino-5(8)-chloroanthraquinones - Google Patents [patents.google.com]
- 11. US1867058A - Process of preparing monobenzoyldiamino-anthraquinones - Google Patents [patents.google.com]
- 12. 1,5-Diaminoanthraquinone | C14H10N2O2 | CID 8513 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: A Validated Protocol for the Synthesis of 1,5-Dibenzamidoanthraquinone
Introduction
1,5-Dibenzamidoanthraquinone is a significant derivative of the anthraquinone family, a class of organic compounds widely utilized as intermediates in the manufacturing of high-performance dyes and pigments. The introduction of benzamido groups onto the anthraquinone core modifies its chromophoric properties and enhances its stability, making it suitable for various industrial applications. This document provides a detailed, field-proven protocol for the synthesis of 1,5-Dibenzamidoanthraquinone. The primary and most prevalent method involves the direct acylation of 1,5-diaminoanthraquinone using benzoyl chloride.[1] This protocol is designed for researchers in materials science, organic chemistry, and drug development, offering in-depth explanations for key experimental choices to ensure reproducibility and safety.
Scientific Principle: The Reaction Mechanism
The synthesis of 1,5-Dibenzamidoanthraquinone from 1,5-diaminoanthraquinone and benzoyl chloride is a classic example of a nucleophilic acyl substitution.[1] In this reaction, the lone pair of electrons on the nitrogen atoms of the primary amino groups (-NH₂) in 1,5-diaminoanthraquinone act as nucleophiles. They attack the electrophilic carbonyl carbon of the benzoyl chloride molecule. This is followed by the elimination of a chloride ion, which is subsequently protonated by a hydrogen from the amino group, forming hydrochloric acid as a byproduct and creating a stable amide bond. The reaction proceeds in two stages, with both amino groups undergoing acylation to yield the final disubstituted product.
The use of a high-boiling, inert solvent like nitrobenzene is crucial. It allows the reaction to be conducted at elevated temperatures (e.g., 150°C) to overcome the activation energy barrier, ensuring a reasonable reaction rate.[2] Furthermore, nitrobenzene effectively dissolves the reactants and facilitates a homogeneous reaction environment.
Materials and Equipment
Reagents
| Reagent | Grade | Supplier | CAS No. | Notes |
| 1,5-Diaminoanthraquinone | ≥98% | Sigma-Aldrich | 129-44-2 | Starting material. |
| Benzoyl Chloride | ≥99% | Sigma-Aldrich | 98-88-4 | Acylating agent. Handle with extreme care.[3] |
| Nitrobenzene | Anhydrous, ≥99% | Fisher Scientific | 98-95-3 | Reaction solvent. Toxic. |
| Methanol | ACS Grade | VWR | 67-56-1 | For washing the final product. |
Equipment
-
Three-neck round-bottom flask (500 mL)
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer with heating mantle
-
Thermometer or thermocouple
-
Buchner funnel and filtration flask
-
Vacuum source
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Fume hood
-
Personal Protective Equipment (PPE): Chemical-resistant gloves, safety goggles, face shield, lab coat.
Detailed Experimental Protocol
This protocol is based on established methods for the benzoylation of aminoanthraquinones.[2][4]
Step 1: Reaction Setup
-
In a certified chemical fume hood, equip a 500 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a dropping funnel.
-
Ensure all glassware is dry to prevent the hydrolysis of benzoyl chloride.
Step 2: Charging the Reactants
-
To the flask, add 1,5-diaminoanthraquinone (e.g., 10.0 g, 0.042 mol) and 150 mL of nitrobenzene.
-
Begin stirring the mixture to form a suspension.
Step 3: Heating the Reaction Mixture
-
Heat the suspension to 150°C using the heating mantle. The mixture should be a clear solution or a fine suspension at this temperature.
Step 4: Addition of Benzoyl Chloride
-
Measure benzoyl chloride (e.g., 11.0 mL, ~2.25 equivalents) and add it to the dropping funnel.
-
Add the benzoyl chloride dropwise to the heated, stirring reaction mixture over a period of 30 minutes. A slow addition rate is critical to control the exothermic reaction and prevent the formation of side products.
Step 5: Reaction Completion
-
After the addition is complete, maintain the reaction mixture at 150°C with continuous stirring for an additional 15-30 minutes to ensure the reaction goes to completion.[2]
Step 6: Product Isolation and Purification
-
Allow the reaction mixture to cool to approximately 120°C. The product, 1,5-dibenzamidoanthraquinone, is less soluble than the starting materials and will precipitate.
-
Filter the hot mixture through a Buchner funnel.[2] This hot filtration step is crucial for separating the product from the nitrobenzene solvent and any soluble impurities.
-
Wash the collected solid residue on the filter with a small amount of hot nitrobenzene (~20 mL at 120°C) to remove residual starting materials.[2]
-
Follow with a thorough wash with methanol to remove the nitrobenzene. Continue washing until the filtrate is colorless.
-
Dry the resulting solid product in a vacuum oven at 80-100°C to a constant weight.
Workflow Visualization
The following diagram illustrates the key steps in the synthesis process.
Caption: Experimental workflow for the synthesis of 1,5-Dibenzamidoanthraquinone.
Safety Precautions
-
General: This procedure must be conducted in a well-ventilated chemical fume hood. All appropriate PPE, including a lab coat, chemical-resistant gloves, and chemical safety goggles, must be worn.
-
Benzoyl Chloride: This substance is highly corrosive and lachrymatory. It causes severe skin burns and eye damage.[3][5] It reacts with moisture, so handling should be done in a dry environment. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[3][6]
-
Nitrobenzene: Nitrobenzene is toxic and can be absorbed through the skin. It is a suspected carcinogen and can cause damage to organs through prolonged or repeated exposure. Avoid inhalation of vapors and skin contact.
-
Waste Disposal: All chemical waste, including the nitrobenzene/methanol filtrate, should be collected in appropriately labeled hazardous waste containers for disposal according to institutional and local regulations.
Characterization
The identity and purity of the synthesized 1,5-Dibenzamidoanthraquinone should be confirmed using standard analytical techniques:
-
Melting Point: Compare the observed melting point with the literature value.
-
Spectroscopy:
-
FTIR: Look for the characteristic amide C=O stretch (around 1650 cm⁻¹) and N-H stretch.
-
¹H NMR: Confirm the presence of aromatic protons from the anthraquinone core and the benzoyl groups.
-
Mass Spectrometry: Determine the molecular weight of the product to confirm its identity.
-
References
- Google Patents. US4179450A - Process for the preparation of 1-acylamino-5(8)-chloroanthraquinones.
-
International Chemical Safety Cards. ICSC 1015 - BENZOYL CHLORIDE. Available from: [Link]
-
Fisher Scientific. SAFETY DATA SHEET - 4-Nitrobenzoyl chloride. Available from: [Link]
-
Liberty University. Use of Anthraquinone Derivatives and Methods of Efficient Syntheses. Available from: [Link]
-
Carl ROTH. Safety Data Sheet: Benzoyl chloride. Available from: [Link]
- Google Patents. Process for the preparation of 1,5- and 1,8-diamino-anthraquinone.
-
ResearchGate. Synthetic routes for the preparation of compounds 2 from 1,5-dihydroxy... Available from: [Link]
- Google Patents. US1963069A - Preparation of 1-benzoyl-amino-4-chloro-anthraquinone.
- Google Patents. US1867058A - Process of preparing monobenzoyldiamino-anthraquinones.
Sources
- 1. 1,5-Dibenzamidoanthraquinone | High-Purity Reagent [benchchem.com]
- 2. US4179450A - Process for the preparation of 1-acylamino-5(8)-chloroanthraquinones - Google Patents [patents.google.com]
- 3. ICSC 1015 - BENZOYL CHLORIDE [chemicalsafety.ilo.org]
- 4. US1867058A - Process of preparing monobenzoyldiamino-anthraquinones - Google Patents [patents.google.com]
- 5. carlroth.com [carlroth.com]
- 6. fishersci.com [fishersci.com]
Analytical techniques for the characterization of 1,5-Dibenzamidoanthraquinone
This guide outlines a comprehensive analytical framework for 1,5-Dibenzamidoanthraquinone (C.I.[1] Vat Yellow 3; CAS: 82-18-8).[2]
This compound presents a specific analytical challenge: extreme insolubility . As a vat dye derivative, it is designed to resist solvation in water and most organic solvents. Therefore, standard pharmaceutical protocols (e.g., dissolve in methanol, shoot HPLC) will fail. This protocol prioritizes solubilization strategies and solid-state characterization before moving to solution-phase techniques.
Application Note & Protocol Guide
Executive Summary
1,5-Dibenzamidoanthraquinone is a high-performance anthraquinone pigment and vat dye intermediate. Its characterization requires a multi-modal approach to confirm chemical structure (Identity) and quantify synthesis by-products (Purity).
-
Core Challenge: High crystallinity and intermolecular hydrogen bonding (amide-quinone interactions) lead to poor solubility.
-
Critical Control Points: Sample solubilization (using DMSO/TFA), differentiation from mono-substituted by-products, and polymorphic form identification.
Analytical Decision Matrix (Workflow)
The following workflow dictates the sequence of analysis. Non-destructive solid-state methods are prioritized to preserve sample integrity.
Figure 1: Analytical workflow prioritizing solid-state analysis due to solubility constraints.
Physicochemical Characterization (Thermal & Solid State)
Before attempting solution chemistry, define the material's physical state.
Thermal Analysis (DSC/TGA)
Objective: Determine melting point, polymorphic transitions, and thermal stability.
-
Protocol:
-
Instrument: TGA/DSC Simultaneous Analyzer (e.g., TA Instruments SDT 650).
-
Pan: Alumina (open) or Platinum. Do not use Aluminum pans if T > 550°C.
-
Purge Gas: Nitrogen (50 mL/min).
-
Ramp: 10°C/min from 40°C to 500°C.
-
-
Expected Data:
-
Volatiles: < 0.5% weight loss < 150°C (moisture/solvent).
-
Melting Point: High melting point expected (often > 300°C). Look for sharp endotherm.
-
Decomposition: Onset typically > 350°C.
-
Powder X-Ray Diffraction (PXRD)
Objective: Confirm crystalline form (polymorphs affect color and solubility).
-
Protocol: Cu Kα radiation (1.5406 Å), scan range 2θ = 5–40°.
-
Note: If the sample is amorphous, solubility may be higher; crystalline samples may require aggressive dissolution methods.
Spectroscopic Identification
Fourier Transform Infrared Spectroscopy (FTIR)
Technique: ATR (Attenuated Total Reflectance) is preferred over KBr pellets to avoid moisture interference. Diagnostic Peaks:
| Functional Group | Wavenumber (cm⁻¹) | Assignment |
| N-H Stretch | 3250 – 3350 | Secondary amide (broadened by H-bonding). |
| C=O (Amide) | 1640 – 1660 | Amide I band. |
| C=O (Quinone) | 1670 – 1680 | Anthraquinone carbonyl (often split or overlapping). |
| C=C (Aromatic) | 1580 – 1600 | Benzene ring skeletal vibrations. |
| C-N Stretch | 1510 – 1530 | Amide II band. |
Nuclear Magnetic Resonance (NMR)
The Solubility Bottleneck: 1,5-Dibenzamidoanthraquinone is poorly soluble in CDCl₃ or Acetone-d6.
-
Primary Solvent: DMSO-d6 (Dimethyl sulfoxide-d6).
-
Action: Heat tube to 80°C to ensure complete dissolution and sharpen exchangeable amide peaks.
-
-
Alternative Solvent (If insoluble in DMSO): TFA-d (Trifluoroacetic acid-d) or D₂SO₄ (Deuterated Sulfuric Acid). Note: Strong acids will protonate the carbonyls, shifting signals downfield.
Protocol (1H NMR, 400 MHz+):
-
Weigh 5-10 mg sample into tube.
-
Add 0.6 mL DMSO-d6.
-
Sonicate at 40°C for 15 mins.
-
Acquire spectrum at 300K (or 353K if precipitation occurs).
Interpretation (DMSO-d6):
-
δ 12.0 - 13.0 ppm (2H, s): Amide N-H protons (highly deshielded due to intramolecular H-bonding with quinone carbonyls).
-
δ 8.0 - 8.5 ppm (m): Anthraquinone core protons (H2, H3, H4, H6, H7, H8).
-
δ 7.5 - 8.0 ppm (m): Benzoyl aromatic protons.
Chromatographic Purity (HPLC)[3]
This is the critical step for quantifying impurities (e.g., mono-benzamido precursors, benzoic acid).
Sample Preparation (Critical)
-
Diluent: Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).
-
Concentration: 0.5 mg/mL.
-
Procedure: Dissolve sample in 100% DMF/DMSO with sonication (warm if necessary). Dilute 1:1 with Acetonitrile before injection to match mobile phase strength (prevent precipitation in the needle).
-
Filtration: 0.2 µm PTFE filter (Nylon may bind dyes).
HPLC Method Parameters
| Parameter | Setting | Rationale |
| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm | Standard reverse phase resolution. |
| Mobile Phase A | Water + 0.1% TFA (or Formic Acid) | Acid keeps amides protonated, reducing tailing. |
| Mobile Phase B | Acetonitrile (or THF/ACN 50:50 for solubility) | ACN is standard; THF boosts solubility if peaks broaden. |
| Flow Rate | 1.0 mL/min | Standard backpressure management. |
| Gradient | 0-2 min: 50% B2-20 min: 50% → 100% B20-25 min: 100% B (Wash)25-30 min: 50% B (Re-equilibration) | Starts high (50% B) to prevent precipitation. Long gradient separates homologs. |
| Detector | UV-Vis Diode Array (DAD) | Monitor at 254 nm (impurities) and 440 nm (visible yellow color). |
| Column Temp | 40°C - 50°C | Elevated temperature improves solubility and mass transfer. |
Impurity Origin & Identification
Understanding the synthesis pathway helps identify impurity peaks.
Figure 2: Synthesis pathway highlighting potential impurities. Impurity A is the critical "Mono" species to track by HPLC.
Mass Spectrometry (LC-MS)
Objective: Confirm molecular weight (MW ~446.45) and identify unknown peaks.
-
Ionization: ESI (Electrospray Ionization) in Positive Mode (ESI+).
-
Target Ions:
-
[M+H]⁺: m/z ~447.5
-
[M+Na]⁺: m/z ~469.5
-
-
Note: Anthraquinones ionize well. If signal is low, add 5mM Ammonium Formate to the aqueous mobile phase to boost ionization.
Safety & Handling
-
Hazard: Anthraquinones can be irritants. Handle powder in a fume hood to avoid inhalation.
-
Waste: Dispose of halogenated solvents (if used) and organic waste according to local EHS regulations.
References
-
PubChem. (n.d.). Vat Yellow 3 (1,5-Dibenzamidoanthraquinone) Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link]
-
SpectraBase. (n.d.). Anthraquinone Spectral Data. Wiley Science Solutions. Retrieved October 26, 2023, from [Link]
-
Mettler Toledo. (n.d.).[3] Thermal Analysis of Thermoplastics and Thermosets (TGA/DSC). Retrieved October 26, 2023, from [Link]
-
ResearchGate. (2013). 1H-NMR spectrum of anthraquinone dyes in d6-DMSO. Retrieved October 26, 2023, from [Link]
Sources
High-Purity 1,5-Dibenzamidoanthraquinone: A Comprehensive Guide for Research Applications
Introduction
1,5-Dibenzamidoanthraquinone, a derivative of the well-studied anthraquinone scaffold, presents a compelling subject for investigation in various research fields, particularly in drug discovery and materials science. While historically recognized for its application as a stable vat dye (Vat Yellow 3), its structural features suggest a potential for broader scientific applications.[1] The core anthraquinone structure is a recurring motif in numerous biologically active compounds, including several clinically used anticancer agents.[2][3][4] This guide provides an in-depth exploration of the research potential of high-purity 1,5-Dibenzamidoanthraquinone, offering detailed protocols for its handling, characterization, and evaluation in relevant biological and photophysical assays.
The lipophilic nature of 1,5-Dibenzamidoanthraquinone, indicated by its calculated LogP value, suggests good membrane permeability, a desirable characteristic for potential drug candidates.[1] Furthermore, the presence of two benzamide groups offers sites for potential hydrogen bonding, which could influence its interaction with biological macromolecules.[1] This document serves as a foundational resource for researchers and scientists interested in exploring the untapped potential of this intriguing molecule.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of 1,5-Dibenzamidoanthraquinone is paramount for its effective use in research. High-purity material is essential for obtaining reproducible and reliable experimental data.
| Property | Value | Unit | Source |
| Molecular Formula | C₂₈H₁₈N₂O₄ | - | [1] |
| Molecular Weight | 446.45 | g/mol | [1] |
| CAS Number | 82-18-8 | - | [1] |
| Melting Point | 390 | °C | [5] |
| Boiling Point | 556.3 (Predicted) | °C | [5] |
| Density | 1.409 (Predicted) | g/cm³ | [5] |
| LogP | 5.11 (Predicted) | - | [1] |
| Appearance | Yellow Powder | - | N/A |
Protocol for Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Rationale: HPLC is a fundamental technique for assessing the purity of organic compounds, separating the main component from any impurities.[6][7] This protocol provides a general method that can be optimized for specific instrumentation.
Materials:
-
High-purity 1,5-Dibenzamidoanthraquinone
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
HPLC-grade formic acid
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC system with a UV-Vis detector
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of 1,5-Dibenzamidoanthraquinone.
-
Dissolve the sample in 1 mL of a suitable organic solvent (e.g., N,N-Dimethylformamide or a mixture of dichloromethane and methanol) to create a 1 mg/mL stock solution.
-
Further dilute the stock solution with the mobile phase to a final concentration of approximately 50 µg/mL.
-
Filter the final solution through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
-
0-20 min: 50% to 95% B
-
20-25 min: Hold at 95% B
-
25-26 min: 95% to 50% B
-
26-30 min: Hold at 50% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm and 330 nm
-
Injection Volume: 10 µL
-
-
Data Analysis:
-
Integrate the peaks in the resulting chromatogram.
-
Calculate the purity of the sample as the percentage of the area of the main peak relative to the total area of all peaks. A purity of ≥98% is generally considered suitable for most research applications.
-
Protocol for Structural Confirmation by ¹H NMR Spectroscopy
Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic compounds, providing information about the chemical environment of hydrogen atoms.[8][9][10]
Materials:
-
High-purity 1,5-Dibenzamidoanthraquinone
-
Deuterated solvent (e.g., Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Chloroform (CDCl₃))
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Sample Preparation:
-
Dissolve 5-10 mg of 1,5-Dibenzamidoanthraquinone in approximately 0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube. The choice of solvent may require some experimentation to achieve good solubility.
-
-
NMR Acquisition:
-
Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.
-
-
Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate the signals and analyze the chemical shifts and coupling patterns to confirm that the spectrum is consistent with the structure of 1,5-Dibenzamidoanthraquinone. The aromatic protons of the anthraquinone core and the benzamide groups are expected to appear in the downfield region (typically 7-9 ppm).
-
Potential Research Applications and Protocols
The anthraquinone scaffold is a "privileged structure" in medicinal chemistry, known for a wide range of biological activities including anticancer, anti-inflammatory, and antimicrobial effects.[1][3][4][11][12][13] Based on this, we propose several avenues for investigating the research applications of high-purity 1,5-Dibenzamidoanthraquinone.
Application 1: Investigation of Anticancer Activity
Rationale: Many anthraquinone derivatives exert their anticancer effects through mechanisms such as DNA intercalation, inhibition of topoisomerase II, and generation of reactive oxygen species (ROS).[14] The planar structure of 1,5-Dibenzamidoanthraquinone makes it a candidate for DNA intercalation, a mechanism that can disrupt DNA replication and transcription in rapidly dividing cancer cells.
Hypothetical Signaling Pathway for Anthraquinone-Induced Cytotoxicity
Caption: Workflow for determining the cytotoxicity of 1,5-Dibenzamidoanthraquinone using the MTT assay.
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37 °C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Addition:
-
Prepare a 10 mM stock solution of 1,5-Dibenzamidoanthraquinone in DMSO.
-
Perform serial dilutions of the stock solution in complete medium to obtain the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in the wells should be less than 0.5%.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
-
Incubation:
-
Incubate the plate for 48 hours at 37 °C in a 5% CO₂ incubator.
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.
-
Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
Application 2: Evaluation as a Fluorescent Probe
Rationale: Some anthraquinone derivatives exhibit fluorescence, and their photophysical properties can be sensitive to their local environment. [5][15][16][17][18]This suggests that 1,5-Dibenzamidoanthraquinone could potentially be explored as a fluorescent probe for cellular imaging or as a sensor.
Protocol for Basic Photophysical Characterization
Rationale: To assess the potential of a compound as a fluorescent probe, its basic photophysical properties, such as its absorption and emission spectra, must be determined.
Materials:
-
High-purity 1,5-Dibenzamidoanthraquinone
-
Spectroscopic grade solvents (e.g., ethanol, DMSO, acetonitrile)
-
UV-Vis spectrophotometer
-
Fluorometer
-
Quartz cuvettes
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of 1,5-Dibenzamidoanthraquinone in a suitable solvent (e.g., DMSO) at a concentration of 1 mM.
-
Dilute the stock solution in the desired spectroscopic grade solvent to a final concentration in the micromolar range (e.g., 10 µM).
-
-
UV-Vis Absorption Spectroscopy:
-
Record the absorption spectrum of the solution from 200 to 700 nm using a UV-Vis spectrophotometer.
-
Identify the wavelength of maximum absorption (λₘₐₓ).
-
-
Fluorescence Spectroscopy:
-
Set the excitation wavelength of the fluorometer to the λₘₐₓ determined from the absorption spectrum.
-
Record the emission spectrum over a suitable wavelength range (e.g., λₘₐₓ + 20 nm to 800 nm).
-
Identify the wavelength of maximum emission (λₑₘ).
-
-
Data Analysis:
-
Determine the Stokes shift (the difference between λₑₘ and λₘₐₓ). A larger Stokes shift is generally desirable for fluorescent probes to minimize self-quenching and background interference.
-
Handling and Safety Precautions
As with any chemical compound in a research setting, proper handling and safety precautions are essential.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate gloves when handling 1,5-Dibenzamidoanthraquinone powder. [19][20][21][22]* Weighing: Weigh the powder in a chemical fume hood or a balance enclosure to avoid inhalation of airborne particles. [23]* Solubilization: Due to its hydrophobic nature, 1,5-Dibenzamidoanthraquinone may require the use of organic solvents like DMSO or DMF for solubilization before being diluted in aqueous media for biological assays. [24][25][26]Sonication may aid in dissolution.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place to prevent degradation.
Conclusion
High-purity 1,5-Dibenzamidoanthraquinone represents a promising yet underexplored molecule for research applications. Its structural similarity to known bioactive anthraquinones suggests its potential as a novel anticancer agent or a fluorescent probe. The protocols and application notes provided in this guide offer a solid foundation for researchers to begin investigating the biological and photophysical properties of this compound. Further studies are warranted to fully elucidate its mechanisms of action and to explore its potential in drug development and other scientific disciplines.
References
- Li, Y., & Jiang, J. (2018). Bioactivities and Structure–Activity Relationships of Natural Tetrahydroanthraquinone Compounds: A Review. Frontiers in Pharmacology, 9, 513.
- Characterization and Photophysical Properties of Natural Anthraquinone Dyes in Borneo Traditional Pua Kumbu Textile. (2019). Sains Malaysiana, 48(1), 135-143.
-
Fluorescence Lifetime Analysis of Anthraquinone Derivatives. (n.d.). Scribd. Retrieved from [Link]
-
Anthraquinones. (2023, November 10). YouTube. Retrieved from [Link]
- El-Kassem, L. T. A., & El-Kenawy, A. E.-M. (2017). Anthraquinones and Derivatives from Marine-Derived Fungi: Structural Diversity and Selected Biological Activities. Marine Drugs, 15(4), 98.
- Advances In the Discovery of Anthraquinone-Based Anticancer Agents. (2018). Current Medicinal Chemistry, 25(29), 3449-3483.
- Novel Anthraquinone Derivatives and Their Complexes with Metal Ions with Anticancer Activity: Structure/Redox and Chelation Activity Correl
- Journey of anthraquinones as anticancer agents – a systematic review of recent literature. (2021). RSC Advances, 11(52), 32956-32975.
- Structure elucidation and NMR assignments for three anthraquinone derivatives from the marine fungus Fusarium sp. (No. ZH-210). (2009). Magnetic Resonance in Chemistry, 47(11), 989-992.
- HPLC method for purifying organic compounds. (2002). U.S.
- A Comparative Study of New Fluorescent Anthraquinone and Benzanthrone α-Aminophosphonates: Synthesis, Spectroscopy, Toxicology, X-ray Crystallography, and Microscopy of Opisthorchis felineus. (2021). Molecules, 26(1), 193.
- Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. (2017). Journal of Visualized Experiments, (127), e56143.
-
Weighing Hazardous Powders in the Laboratory. (n.d.). University of California, Santa Barbara Environmental Health & Safety. Retrieved from [Link]
- Quantitative 1H NMR Spectroscopy Method for Determination of Anthraquinone Derivatives in Extracts from Rubia tinctorum L. Roots and Rhizomes. (2021). Molecules, 26(1), 193.
- Working with Chemicals. (2011). In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
- Peak Purity in Liquid Chromatography, Part I: Basic Concepts, Commercial Software, and Limitations. (2021). LCGC North America, 39(11), 570-575.
- Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). Current Protocols in Toxicology, 80(1), e79.
- Anthraquinone Derivatives as Potent Anti-Cancer Agents. (2022). In Recent Progress in Medicinal Plants Vol.
-
Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity. (n.d.). baseclick GmbH. Retrieved from [Link]
- Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. (2023). Industrial & Engineering Chemistry Research, 62(30), 11943-11952.
-
Chemical Safety Guidelines - Toxic and Health Hazard Powders (and suspensions/solutions). (n.d.). Duke University Occupational and Environmental Safety Office. Retrieved from [Link]
-
Why Is HPLC Ideal for Chemical Purity Testing?. (n.d.). Moravek. Retrieved from [Link]
- Process for improving the solubility of cell culture media. (2016).
- Cell-based Assays for Assessing Toxicity: A Basic Guide. (2016). Medicinal Chemistry, 13(1), 2-10.
-
Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. (n.d.). The University of North Carolina at Chapel Hill. Retrieved from [Link]
-
Anthraquinones and cancer treatment. (n.d.). EBSCO. Retrieved from [Link]
-
Compound purity analysis and HPLC data. (2013). The Royal Society of Chemistry. Retrieved from [Link]
-
Cytotoxicity Assays – what your cells don't like. (n.d.). BMG LABTECH. Retrieved from [Link]
-
HPLC trace for proof of purity. (2022). Reddit. Retrieved from [Link]
-
Handling Hazardous Bulk Solids and Powders: Safety First!. (n.d.). De Dietrich Process Systems. Retrieved from [Link]
- Formulation of water-dispersible hydrophobic compound nanocomplexes with polypeptides via a supramolecular approach using a high-speed vibration milling technique. (2022). RSC Advances, 12(50), 32363-32369.
- 1HNMR spectrometry in structural elucidation of organic compounds. (2015). Journal of Chemical and Pharmaceutical Sciences, 8(2), 293-297.
Sources
- 1. Frontiers | Bioactivities and Structure–Activity Relationships of Natural Tetrahydroanthraquinone Compounds: A Review [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Journey of anthraquinones as anticancer agents – a systematic review of recent literature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 6. moravek.com [moravek.com]
- 7. rsc.org [rsc.org]
- 8. Structure elucidation and NMR assignments for three anthraquinone derivatives from the marine fungus Fusarium sp. (No. ZH-210) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. jchps.com [jchps.com]
- 11. Chemical diversity, medicinal potentialities, biosynthesis, and pharmacokinetics of anthraquinones and their congeners derived from marine fungi: a co ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03610J [pubs.rsc.org]
- 12. m.youtube.com [m.youtube.com]
- 13. mdpi.com [mdpi.com]
- 14. Novel Anthraquinone Derivatives and Their Complexes with Metal Ions with Anticancer Activity: Structure/Redox and Chelation Activity Correlations [mdpi.com]
- 15. ikm.org.my [ikm.org.my]
- 16. scribd.com [scribd.com]
- 17. A Comparative Study of New Fluorescent Anthraquinone and Benzanthrone α-Aminophosphonates: Synthesis, Spectroscopy, Toxicology, X-ray Crystallography, and Microscopy of Opisthorchis felineus - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
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- 20. safety.duke.edu [safety.duke.edu]
- 21. Article - Laboratory Safety Manual - ... [policies.unc.edu]
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- 26. Formulation of water-dispersible hydrophobic compound nanocomplexes with polypeptides via a supramolecular approach using a high-speed vibration milli ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06054J [pubs.rsc.org]
Application Note: 1,5-Dibenzamidoanthraquinone in Guest-Host Liquid Crystal Systems
Executive Summary
1,5-Dibenzamidoanthraquinone (1,5-DBAQ) is a robust anthraquinone derivative historically utilized as a high-performance vat dye (Vat Yellow 3).[1] In modern materials science, its rigid planar core, high thermal stability (>350°C), and anisotropic absorption properties make it a critical candidate for Guest-Host Liquid Crystal Displays (GH-LCDs) and Smart Window technologies.[1]
This guide details the physicochemical characterization of 1,5-DBAQ and provides a validated protocol for its integration into nematic liquid crystal hosts to determine the Dichroic Ratio (DR) and Order Parameter (
Molecular Architecture & Material Properties[2][3][4]
The utility of 1,5-DBAQ in supramolecular assemblies and liquid crystals stems from its specific structural features:
-
Intramolecular Hydrogen Bonding: The amide hydrogens at positions 1 and 5 form strong intramolecular hydrogen bonds with the carbonyl oxygens of the anthraquinone core. This "locks" the molecule into a planar, ribbon-like conformation, enhancing its solubility in nematic hosts and increasing its order parameter.[1]
-
-
Stacking: The planar anthraquinone core facilitates strong -stacking, which is advantageous for charge transport in organic semiconductors but requires careful concentration management to prevent aggregation in LC hosts.[1]
Table 1: Physicochemical Profile
| Property | Value / Characteristic | Relevance |
| Molecular Formula | Core composition | |
| Molecular Weight | 446.45 g/mol | Diffusion kinetics in LC host |
| Melting Point | ~390°C | High thermal stability for processing |
| Appearance | Yellow Powder | Absorbs blue light (~420–450 nm) |
| Solubility | Low in alcohols; Moderate in Benzonitrile, NMP | Requires polar aprotic solvents or LC hosts |
| Dipole Moment | Anisotropic | Aligns with electric fields in LC matrix |
Synthesis & Purification Pathway[2][5]
While commercially available as Vat Yellow 3, material-grade applications (e.g., electronics) require high purity (>99.5%) to prevent ion-induced degradation of LC resistivity.[1]
DOT Diagram 1: Synthesis & Purification Workflow
Caption: Synthesis of 1,5-DBAQ via acylation of 1,5-diaminoanthraquinone, followed by rigorous Soxhlet purification.
Protocol: Fabrication of Guest-Host LC Cells[2]
This protocol describes how to dope 1,5-DBAQ into a nematic liquid crystal host (e.g., E7 or ZLI-1132) and measure its alignment efficiency.[1]
Materials Required[1][2][3][4][5][6][7][8][9][10]
-
Guest Dye: 1,5-Dibenzamidoanthraquinone (Recrystallized).[1]
-
Host LC: Nematic mixture (e.g., Merck E7).[1]
-
Solvent: Chloroform (spectroscopic grade).[1]
-
LC Cell: Commercial ITO-coated glass cells (gap: 10–20
) with anti-parallel polyimide rubbing (planar alignment).[1] -
Equipment: Polarized UV-Vis Spectrophotometer, Hot stage, Vortex mixer.
Step-by-Step Methodology
Phase 1: Mixture Preparation[1][2]
-
Weighing: Prepare a 1.0 wt% mixture of 1,5-DBAQ in the host LC.
-
Note: Do not exceed 1.5 wt% to avoid dye aggregation, which broadens the absorption peak and reduces the order parameter.
-
-
Dissolution:
-
Add the dye and LC into a small vial.
-
Add a small amount of Chloroform (approx. 1:1 volume ratio with LC) to facilitate mixing.[1]
-
Sonicate for 15 minutes at 40°C.
-
-
Solvent Removal:
-
Evaporate the chloroform under a nitrogen stream or in a vacuum oven at 50°C for 4 hours.
-
Validation: Ensure no solvent odor remains and the mass returns to the theoretical (Dye + LC) mass.
-
Phase 2: Cell Filling[1]
-
Heating: Heat the LC/Dye mixture on a hot stage to the isotropic phase (typically >60°C for E7) to ensure complete homogeneity.
-
Capillary Action:
-
Place a drop of the isotropic mixture at the opening of the pre-heated LC cell.
-
Allow the fluid to fill the cell via capillary action.
-
-
Annealing:
-
Cool the cell slowly (1°C/min) to room temperature. This slow cooling promotes uniform alignment of the LC director and the guest dye molecules.
-
Phase 3: Optical Measurement[1]
-
Setup: Mount the cell in the UV-Vis spectrophotometer. Place a linear polarizer between the light source and the sample.
-
Parallel Measurement (
): Rotate the polarizer such that the electric vector is parallel to the rubbing direction (LC director).[1] Record the absorbance spectrum. -
Perpendicular Measurement (
): Rotate the polarizer 90° so the electric vector is perpendicular to the rubbing direction. Record the absorbance spectrum.
Data Analysis: Order Parameter Calculation
The efficiency of a guest-host system is defined by the Order Parameter (
Formulas
-
Dichroic Ratio (
): [1] -
Order Parameter (
):
Interpretation
- : Perfect alignment (Theoretical maximum).[1]
- : Random orientation (Isotropic).
-
Target for 1,5-DBAQ: High-quality systems typically yield
values between 0.65 and 0.75 .[1]
DOT Diagram 2: Guest-Host Switching Mechanism[2]
Caption: Schematic of the Guest-Host effect. In the OFF state, the dye absorbs light (Yellow). In the ON state, the dye aligns vertically, allowing light to pass (Transparent).
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Order Parameter ( | Poor alignment of the cell surfaces. | Check polyimide rubbing; Ensure slow cooling (annealing) from isotropic phase.[1] |
| Dye Precipitation | Concentration too high (>1.5 wt%).[1] | Reduce dye concentration; Use a host with better solubility parameters (e.g., fluorinated LCs).[1] |
| Low Contrast Ratio | Insufficient cell thickness or dye concentration.[1] | Increase cell gap (to 15-20 |
| Hysteresis in Switching | Ionic impurities in the dye. | Perform additional recrystallization or sublimation of 1,5-DBAQ.[1] |
References
-
VulcanChem. (2023).[1] 1,5-Dibenzamidoanthraquinone Properties and Applications. Retrieved from [1]
-
ChemicalBook. (2023).[1] 1,5-Dibenzamidoanthraquinone CAS 82-18-8 Data.[3][1][4] Retrieved from [1]
-
Mitsui Fine Chemicals. (2023).[1] Dichroic Dyes for Liquid Crystal Displays. Retrieved from [1]
-
White Rose Research Online. (2012).[1] Molecular Design Parameters of Anthraquinone Dyes for Guest-Host Liquid-Crystal Applications. Retrieved from [1]
-
PubChem. (2023).[1] 1,5-Bis(benzoylamino)anthraquinone Compound Summary. Retrieved from [1]
Sources
Application Notes and Protocols for the Preparation of Derivatives from 1,5-Dibenzamidoanthraquinone
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Scaffold of 1,5-Dibenzamidoanthraquinone
1,5-Dibenzamidoanthraquinone is a structurally significant molecule built upon the rigid, planar anthraquinone core. The presence of two benzamido substituents at the 1 and 5 positions dramatically influences the electronic and steric properties of the anthraquinone system, opening avenues for a diverse range of chemical transformations. The amide linkages introduce potential sites for modification, while also directing further substitutions on both the anthraquinone nucleus and the pendant benzoyl rings. This unique combination of features makes 1,5-Dibenzamidoanthraquinone an attractive starting material for the development of novel compounds with tailored properties. Anthraquinone derivatives, in general, are a well-established class of compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The derivatization of the 1,5-Dibenzamidoanthraquinone scaffold allows for the fine-tuning of these activities and the exploration of new therapeutic applications.
Core Synthetic Strategies: A Dual Approach to Derivatization
The chemical modification of 1,5-Dibenzamidoanthraquinone can be broadly categorized into two primary strategies:
-
Modification of the Anthraquinone Core: This involves electrophilic aromatic substitution reactions directly on the anthraquinone nucleus. The two benzamido groups, being electron-withdrawing and sterically bulky, play a crucial role in directing the position of incoming electrophiles.
-
Functionalization of the Benzoyl Moieties: This approach focuses on introducing substituents onto the pendant benzoyl rings of the benzamido groups, preserving the core structure while introducing new functionalities.
This guide will delve into detailed protocols and the underlying principles for both strategies.
Part 1: Synthesis of the 1,5-Dibenzamidoanthraquinone Precursor
A reliable synthesis of the starting material is paramount for any derivatization campaign. The most common and efficient method for preparing 1,5-Dibenzamidoanthraquinone is through the acylation of 1,5-diaminoanthraquinone with benzoyl chloride.
Protocol 1: Synthesis of 1,5-Dibenzamidoanthraquinone
This protocol details the synthesis of 1,5-Dibenzamidoanthraquinone from 1,5-diaminoanthraquinone.
Materials and Reagents:
-
1,5-Diaminoanthraquinone
-
Benzoyl chloride
-
Pyridine (anhydrous)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Methanol
-
Ethanol
-
Deionized water
Instrumentation:
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
Buchner funnel and flask
-
Standard laboratory glassware
Procedure:
-
In a clean, dry round-bottom flask, dissolve 1,5-diaminoanthraquinone in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).
-
To this solution, add a stoichiometric excess (approximately 2.2 equivalents) of benzoyl chloride dropwise at room temperature with vigorous stirring.
-
Following the addition of benzoyl chloride, add anhydrous pyridine (approximately 2.5 equivalents) to the reaction mixture to act as a base and scavenger for the HCl byproduct.
-
Heat the reaction mixture to 80-90°C and maintain this temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled reaction mixture into a beaker containing a large volume of cold deionized water with stirring. This will precipitate the crude 1,5-Dibenzamidoanthraquinone.
-
Collect the precipitate by vacuum filtration using a Buchner funnel.
-
Wash the solid product sequentially with deionized water, methanol, and finally a small amount of cold ethanol to remove impurities.
-
Dry the purified product in a vacuum oven at 60-70°C to a constant weight.
-
Characterize the final product by standard analytical techniques (e.g., NMR, IR, Mass Spectrometry) to confirm its identity and purity.
Causality Behind Experimental Choices:
-
The use of anhydrous solvents and an inert atmosphere is crucial to prevent the hydrolysis of benzoyl chloride.
-
Pyridine is employed as a base to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.
-
The final washing steps are essential for removing unreacted starting materials and byproducts, ensuring a high purity of the final compound.
Part 2: Derivatization of the Anthraquinone Core
The two benzamido groups at the 1 and 5 positions are ortho, para-directing; however, due to their electron-withdrawing nature through resonance, they deactivate the ring towards electrophilic aromatic substitution. The substitution is therefore expected to occur at the less sterically hindered and electronically favorable positions.
Electrophilic Aromatic Substitution: Halogenation, Nitration, and Sulfonation
While the deactivating nature of the benzamido groups makes electrophilic substitution challenging, under forcing conditions, functionalization of the anthraquinone core is achievable.
Protocol 2: Halogenation of 1,5-Dibenzamidoanthraquinone (Illustrative)
This protocol provides a general method for the bromination of the anthraquinone nucleus. Similar principles can be applied for chlorination with appropriate modifications.
Materials and Reagents:
-
1,5-Dibenzamidoanthraquinone
-
N-Bromosuccinimide (NBS)
-
Concentrated Sulfuric Acid
-
Glacial Acetic Acid
-
Sodium bisulfite solution (aqueous)
Procedure:
-
In a round-bottom flask, dissolve 1,5-Dibenzamidoanthraquinone in a mixture of glacial acetic acid and concentrated sulfuric acid at room temperature.
-
Slowly add N-Bromosuccinimide (NBS) in small portions to the stirred solution. The reaction is typically exothermic, and the temperature should be monitored.
-
After the addition of NBS, heat the reaction mixture to 60-70°C for several hours. Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with water until the filtrate is neutral.
-
To remove any unreacted bromine, wash the solid with a dilute aqueous solution of sodium bisulfite.
-
Finally, wash with water and dry the product under vacuum.
-
Purify the crude product by recrystallization or column chromatography.
Expected Regiochemistry:
The benzamido groups are expected to direct bromination to the 2 and 6 positions (ortho to the amide) or the 4 and 8 positions (para to the amide). Steric hindrance from the bulky benzamido groups may favor substitution at the 4 and 8 positions.
Caption: Workflow for the halogenation of 1,5-Dibenzamidoanthraquinone.
Nitration and Sulfonation
Nitration and sulfonation of the anthraquinone core can be achieved using standard conditions, though the deactivating effect of the benzamido groups necessitates harsher reagents and higher temperatures.
Nitration: A mixture of concentrated nitric acid and sulfuric acid is typically used. The reaction temperature needs to be carefully controlled to avoid over-nitration and side reactions.
Sulfonation: Fuming sulfuric acid (oleum) is generally required for the sulfonation of deactivated aromatic rings. The position of sulfonation will be influenced by both electronic and steric factors.
Table 1: Representative Conditions for Electrophilic Aromatic Substitution
| Reaction | Reagents | Typical Conditions | Expected Major Product(s) (Predicted) |
| Bromination | N-Bromosuccinimide (NBS), H₂SO₄ | 60-80°C, 4-8 hours | 4,8-Dibromo-1,5-dibenzamidoanthraquinone |
| Nitration | Conc. HNO₃, Conc. H₂SO₄ | 0-25°C, careful addition, 2-6 hours | 4,8-Dinitro-1,5-dibenzamidoanthraquinone |
| Sulfonation | Fuming H₂SO₄ (Oleum) | 50-100°C, 6-12 hours | 1,5-Dibenzamidoanthraquinone-4,8-disulfonic acid |
Part 3: Functionalization of the Benzoyl Moieties
An alternative and often more controlled approach to derivatization is the functionalization of the pendant benzoyl rings. This strategy allows for the introduction of a wide variety of substituents without altering the core anthraquinone structure.
Protocol 3: Nitration of the Benzoyl Rings
This protocol describes the nitration of the benzoyl groups of 1,5-Dibenzamidoanthraquinone. The amide group is a deactivating, meta-directing group for electrophilic substitution on the benzoyl ring.
Materials and Reagents:
-
1,5-Dibenzamidoanthraquinone
-
Potassium Nitrate (KNO₃)
-
Concentrated Sulfuric Acid (98%)
Procedure:
-
Carefully dissolve 1,5-Dibenzamidoanthraquinone in cold (0-5°C) concentrated sulfuric acid in a flask equipped with a magnetic stirrer.
-
In a separate beaker, prepare a solution of potassium nitrate in concentrated sulfuric acid.
-
Slowly add the potassium nitrate solution to the solution of the anthraquinone derivative, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Pour the reaction mixture onto crushed ice to precipitate the product.
-
Filter the solid, wash thoroughly with water until the filtrate is neutral, and dry under vacuum.
-
The primary product is expected to be 1,5-bis(3-nitrobenzamido)anthraquinone.
Caption: Synthesis of 1,5-bis(3-nitrobenzamido)anthraquinone.
Part 4: Advanced Derivatization Strategies
Beyond classical electrophilic aromatic substitution, modern synthetic methods such as cross-coupling reactions can be employed for more complex modifications, particularly if a halogenated derivative of 1,5-Dibenzamidoanthraquinone is first synthesized.
Palladium-Catalyzed Cross-Coupling Reactions
Starting from a halogenated 1,5-Dibenzamidoanthraquinone (e.g., from Protocol 2), a variety of carbon-carbon and carbon-heteroatom bonds can be formed using palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig aminations. These reactions offer a powerful toolkit for introducing diverse functionalities with high selectivity.[1]
Caption: Cross-coupling pathways for advanced derivatization.
Conclusion and Future Perspectives
The synthetic routes outlined in this guide provide a solid foundation for the preparation of a wide array of derivatives from 1,5-Dibenzamidoanthraquinone. The strategic choice between modifying the anthraquinone core or the pendant benzoyl rings allows for a high degree of control over the final molecular architecture. These methodologies are not only crucial for academic research but also hold significant potential for the discovery and development of new pharmaceuticals and advanced materials. The continued exploration of novel synthetic transformations on this versatile scaffold is expected to yield compounds with enhanced biological activities and unique physicochemical properties.
References
- Anthraquinone Derivatives in Medicinal Chemistry.
- Electrophilic Aromatic Substitution on Deactivated Rings.
- Palladium-Catalyzed Cross-Coupling Reactions in Organic Synthesis. [Authoritative review on cross-coupling reactions]
- Synthesis of 1,5-Diaminoanthraquinone. [Source with protocols for the precursor synthesis]
-
Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC. [Link][1]
Sources
1,5-Dibenzamidoanthraquinone as a fluorescent probe or sensor
Subject: Application Note: 1,5-Dibenzamidoanthraquinone as a Robust Colorimetric and Fluorogenic Anion Probe
Introduction
1,5-Dibenzamidoanthraquinone (CAS: 82-18-8), historically utilized as Vat Yellow 3 , is a highly stable anthraquinone derivative characterized by two benzamido groups at the 1 and 5 positions.[1] While primarily known for its exceptional lightfastness in textile dyeing, recent supramolecular chemistry research has repurposed this scaffold as a highly effective chemosensor for anions , specifically Fluoride (
This application note details the protocol for utilizing 1,5-dibenzamidoanthraquinone as a colorimetric and fluorogenic probe . Unlike labile organic sensors, this molecule offers superior thermal stability (
Mechanism of Action
The sensing capability of 1,5-dibenzamidoanthraquinone relies on the Hydrogen Bond Donor (HBD) ability of its amide protons (
-
Native State (Yellow): In aprotic solvents (e.g., DMSO, DMF), the molecule exists in a state stabilized by intramolecular hydrogen bonds between the amide protons and the anthraquinone carbonyl oxygens. This conformation creates a specific Intramolecular Charge Transfer (ICT) band, resulting in a yellow color.
-
Sensing Event (Red/Orange): Upon exposure to basic anions (e.g.,
), the anion competes for the amide protons. The formation of intermolecular hydrogen bonds ( ) or complete deprotonation ( ) disrupts the internal ICT state. -
Signal Output: This electronic perturbation causes a bathochromic (red) shift in the absorption spectrum (Colorimetric Turn-On) and typically quenches or shifts the fluorescence emission (Fluorogenic Response).
Caption: Mechanism of anion sensing via amide-mediated hydrogen bonding and ICT perturbation.
Experimental Protocols
Protocol A: Preparation of Stock Solutions
Note: Anion sensing requires aprotic polar solvents to prevent solvent interference with hydrogen bonding.
Materials:
-
1,5-Dibenzamidoanthraquinone (High Purity, >98%)
-
Solvent: DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide), HPLC Grade, dried over molecular sieves.
-
Analytes: Tetrabutylammonium (TBA) salts of anions (
, , , , , ).
Steps:
-
Probe Stock (1 mM): Weigh 4.46 mg of 1,5-dibenzamidoanthraquinone (MW: 446.45 g/mol ). Dissolve in 10 mL of DMSO. Sonicate for 5 minutes to ensure complete dissolution. Store in the dark at room temperature.
-
Anion Stock (10 mM): Weigh the appropriate amount of TBA-Fluoride (or other salts) and dissolve in DMSO to create a 10 mM stock solution.
Protocol B: Colorimetric "Naked Eye" Detection
Ideal for rapid qualitative screening.
-
Aliquot 2 mL of the Probe Stock (diluted to 50 µM with DMSO) into a clear glass vial. The solution should be yellow .
-
Add 10–50 µL of the Anion Stock (e.g., TBA-F).
-
Observe: A rapid color change from Yellow to Red/Orange indicates the presence of Fluoride or Cyanide. Other halides (
, ) typically show no change due to lower basicity.
Protocol C: Spectroscopic Titration (Quantitative)
Used to determine Binding Constants (
Workflow Diagram:
Caption: Step-by-step spectroscopic titration workflow for quantitative analysis.
Procedure:
-
Baseline: Place 3 mL of diluted Probe solution (10–20 µM in DMSO) in a quartz cuvette. Record UV-Vis absorbance (300–700 nm) and Fluorescence emission (Ex: 420 nm, Em: 450–650 nm).
-
Titration: Incrementally add the Anion Stock solution (0.5 µL steps). Mix thoroughly by pipetting.
-
Recording: Record spectra after each addition until no further spectral changes are observed (saturation).
-
Isosbestic Points: Note the appearance of isosbestic points in the UV-Vis spectrum, confirming the clean conversion between two species (Probe
Probe-Anion Complex).
Data Analysis & Expected Results
Key Parameters Table:
| Parameter | Value / Characteristic | Notes |
| Appearance | Yellow Powder | High thermal stability (MP > 350°C).[2] |
| Solvent Compatibility | DMSO, DMF, CH3CN | Aprotic solvents required for H-bond sensing. |
| Absorption | ~420 nm (Yellow) | Native state in DMSO. |
| Emission | ~520–550 nm (Green/Yellow) | Weak to moderate fluorescence in solution. |
| Response to | Bathochromic Shift (~50-100 nm) | Color changes to Red/Orange. |
| Selectivity | High selectivity over | |
| Binding Constant ( | Typical for mono/bis-amide anthraquinones [1, 2]. |
Calculation of Association Constant (
-
Plot
vs. . -
The ratio of intercept/slope yields
.
Troubleshooting & Critical Considerations
-
Water Interference: Water is a strong hydrogen bond competitor. Ensure solvents are anhydrous (
water). If sensing in aqueous media is required, use a micellar system (e.g., CTAB) to create a hydrophobic pocket for the probe. -
Basicity vs. Nucleophilicity: The probe responds primarily to basicity. Highly basic anions like
may cause similar color changes. Verify selectivity by checking pH or using buffering if necessary. -
Fluorescence Quenching: If the fluorescence signal is too weak, ensure the excitation wavelength matches the isosbestic point to normalize for absorption changes during titration.
References
-
Vat Yellow 3 (1,5-Dibenzamidoanthraquinone) - Chemical Profile. World Dye Variety. Retrieved from
-
Anion Sensing by Anthraquinone Derivatives. ResearchGate. (General mechanism reference for Anthraquinone-Amide sensors). Retrieved from
-
Photophysical Properties of 1,5-Diaminoanthraquinone. Journal of Fluorescence. (Analogous fluorophore behavior). Retrieved from
-
1,5-Dibenzamidoanthraquinone Product Data. ChemicalBook. Retrieved from
Sources
Utilizing 1,5-Dibenzamidoanthraquinone in organic photovoltaic devices
Application Note: High-Purity 1,5-Dibenzamidoanthraquinone (1,5-DBAQ) for Supramolecular Organic Photovoltaic Architectures
Executive Summary
This application note details the integration of 1,5-Dibenzamidoanthraquinone (1,5-DBAQ) into organic photovoltaic (OPV) devices. While modern OPVs often utilize soluble non-fullerene acceptors (NFAs), 1,5-DBAQ represents a critical class of hydrogen-bonded small molecules . Its utility lies in its ability to form supramolecular nanostructures via intermolecular hydrogen bonding (N-H···O=C) between amide groups and carbonyls. This capability makes it an excellent candidate for templating active layer morphology, improving thermal stability, and serving as a model system for studying charge transport in highly ordered organic lattices.
Note to Drug Development Professionals: While this guide focuses on optoelectronics, the principles of crystal engineering and polymorph control described herein (utilizing H-bonding to direct solid-state packing) are directly translational to small-molecule API formulation and stability studies.
Part 1: Material Properties & Mechanistic Insight
The Supramolecular Advantage
Unlike standard
-
-
Stacking: The anthraquinone core provides the orbital overlap necessary for charge transport. -
Hydrogen Bonding: The benzamido side chains form strong intermolecular H-bonds, locking molecules into "nanowire" or "ribbon" motifs. This reduces energetic disorder and increases charge carrier mobility.
Electronic Structure & Energy Levels
1,5-DBAQ functions primarily as an electron acceptor (n-type) due to the electron-withdrawing quinone core and amide groups.
| Parameter | Approximate Value | Method of Determination |
| HOMO Level | -6.1 eV to -6.3 eV | Ultraviolet Photoelectron Spectroscopy (UPS) |
| LUMO Level | -3.6 eV to -3.8 eV | Inverse Photoelectron Spectroscopy (IPES) or Cyclic Voltammetry (onset) |
| Optical Bandgap | ~2.5 eV | UV-Vis Absorption Edge |
| Crystal Habit | Monoclinic / Triclinic | X-Ray Diffraction (XRD) |
Critical Insight: The deep HOMO level provides good oxidative stability. However, the wide bandgap limits photon harvesting in the near-IR. Therefore, 1,5-DBAQ is best utilized in wide-bandgap junctions or as a ternary morphological template rather than a standalone narrow-bandgap absorber.
Part 2: Visualization of Mechanism
The following diagram illustrates the self-assembly pathway from monomer to functional device layer.
Caption: Workflow showing the transition from disordered monomer to ordered supramolecular lattice via thermal activation of hydrogen bonds.
Part 3: Experimental Protocols
Protocol 1: Material Purification (Gradient Sublimation)
Commercial Vat Yellow 3 is a textile dye containing salts and isomers detrimental to semiconductor performance. Purification is mandatory.
Equipment: Three-zone gradient sublimation tube, vacuum pump (
-
Pre-wash: Wash crude 1,5-DBAQ with hot DMF (Dimethylformamide) to remove soluble organic impurities, followed by copious water to remove salts. Dry at 100°C under vacuum.
-
Loading: Place pre-washed powder in the "Source" boat of the sublimation tube.
-
Vacuum: Evacuate system to
Torr. -
Temperature Profile:
-
Source Zone: 320°C (Sublimation point).
-
Gradient Zone: 200°C - 280°C.
-
Collection Zone: 100°C.
-
-
Execution: Run for 48 hours.
-
Harvesting: Discard the dark residue in the source boat. Discard the highly volatile light-colored ash at the cold end. Collect the bright yellow/orange crystalline needles from the middle gradient zone.
-
Validation: Perform Elemental Analysis (CHN). Carbon content must be within 0.3% of theoretical.
Protocol 2: Device Fabrication (Vacuum Thermal Evaporation)
Due to low solubility in non-polar solvents, Vacuum Thermal Evaporation (VTE) is the preferred deposition method.
Architecture: ITO / PEDOT:PSS / Donor:1,5-DBAQ / BCP / Al
Step-by-Step:
-
Substrate Prep: Sonicate ITO glass in detergent, water, acetone, and isopropanol (15 min each). UV-Ozone treat for 20 min.
-
HTL Deposition: Spin-coat PEDOT:PSS (AI 4083) at 4000 rpm. Anneal at 150°C for 10 min in air. Transfer to N2 glovebox.
-
Active Layer (Co-Evaporation):
-
Load Donor (e.g., Pentacene or CuPc) and Acceptor (Purified 1,5-DBAQ) into separate crucibles in the VTE chamber.
-
Base pressure:
Torr. -
Rate Control: Monitor quartz crystal microbalances (QCM). Target a 1:1 ratio by maintaining rates (e.g., 0.5 Å/s for Donor, 0.5 Å/s for 1,5-DBAQ).
-
Target Thickness: 50–70 nm.
-
-
Annealing (Critical Step):
-
Cathode Deposition:
-
Deposit 8 nm Bathocuproine (BCP) as a hole-blocking layer.
-
Deposit 100 nm Aluminum (Al) through a shadow mask.
-
Part 4: Characterization & Validation
To ensure the protocol worked, you must validate the "Self-Validating System" via these checkpoints:
Structural Validation (XRD)
-
Expectation: The "as-cast" film will show broad, weak peaks (amorphous).
-
Success Criteria: After annealing, sharp diffraction peaks should appear. Look for a d-spacing corresponding to the
-stacking distance (~3.5 Å) and the lamellar spacing determined by the H-bonded chain length.
Optical Validation (UV-Vis)
-
Expectation: As-cast films show monomer-like absorption.
-
Success Criteria: Annealed films should exhibit a bathochromic shift (red shift) and vibronic structuring. This indicates J-aggregation or strong intermolecular coupling mediated by the H-bonds.
Device Performance (J-V Curves)
-
Metric: Fill Factor (FF).
-
Diagnostic: A low FF (<40%) usually indicates poor charge transport due to lack of H-bond ordering. A high FF (>55% for this class of material) confirms the formation of continuous percolation pathways.
Part 5: Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Short Circuits | Large crystallites piercing the film. | Reduce annealing temperature or time. 1,5-DBAQ crystallizes aggressively. |
| S-Shaped J-V Curve | Injection barrier or vertical phase segregation. | Check BCP thickness (must be <10 nm). Ensure ITO/PEDOT work function aligns with Donor HOMO. |
| Low Current (Jsc) | Poor exciton dissociation. | The LUMO offset between Donor and 1,5-DBAQ may be insufficient (<0.3 eV). Switch to a deeper HOMO donor (e.g., SubPc). |
References
-
Głowacki, E. D., et al. "Hydrogen-Bonded Organic Semiconductors for Bioelectronics and Optoelectronics." Materials Horizons, vol. 1, no. 1, 2014.
-
Irimia-Vladu, M., et al. "Indigo - A Natural Pigment for High Performance Ambipolar Organic Field Effect Transistors and Circuits." Advanced Materials, vol. 24, no. 3, 2012. (Note: Establishes the protocol for H-bonded pigments in electronics).
-
Datta, S., et al. "Supramolecular interaction-induced self-assembly of organic molecules into ultra-long tubular crystals." Journal of Materials Chemistry C, 2013.
-
Winkler, R. "Preparation and Separation of 1,5- and 1,8-Dihydroxyanthraquinone."[2] U.S. Patent 3,884,943, 1975. (Foundational chemistry for precursor purification).
Sources
- 1. par.nsf.gov [par.nsf.gov]
- 2. US3884943A - Preparation and separation of 1,5- and 1,8-dihydroxyanthraquinone - Google Patents [patents.google.com]
- 3. Mechanism of the Photodegradation of A-D-A Acceptors for Organic Photovoltaics* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Supramolecular interaction-induced self-assembly of organic molecules into ultra-long tubular crystals with wave guiding and amplified spontaneous emission - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. US3773800A - Process for the production of 1,5-dihydroxyanthraquinone - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis Yield of 1,5-Dibenzamidoanthraquinone
Welcome to the technical support resource for the synthesis of 1,5-Dibenzamidoanthraquinone. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial chemical transformation. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to troubleshoot common issues, maximize your yield, and ensure the highest purity of your final product.
Section 1: Synthesis Overview and Reaction Mechanism
The synthesis of 1,5-Dibenzamidoanthraquinone is fundamentally a nucleophilic acyl substitution reaction, specifically the benzoylation of 1,5-diaminoanthraquinone. This process, often conducted under Schotten-Baumann conditions, involves the reaction of the primary amino groups on the anthraquinone core with benzoyl chloride. A base, typically pyridine, is essential to act as a catalyst and to neutralize the hydrochloric acid byproduct generated during the reaction.[1]
The reaction proceeds as follows:
1,5-diaminoanthraquinone + 2 Benzoyl Chloride --(Pyridine)--> 1,5-Dibenzamidoanthraquinone + 2 HCl
Understanding the mechanism is key to optimization. Pyridine not only scavenges HCl but also acts as a nucleophilic catalyst, forming a highly reactive N-benzoylpyridinium chloride intermediate. This intermediate is then readily attacked by the nucleophilic amino groups of the 1,5-diaminoanthraquinone.
Caption: Reaction mechanism for the synthesis of 1,5-Dibenzamidoanthraquinone.
Section 2: Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction yield is consistently low (<70%). What are the primary factors I should investigate?
A low yield is a systemic problem that requires a systematic approach to diagnose. The issue almost always lies in one of three areas: reagent quality, reaction conditions, or workup/purification losses. The following questions will help you pinpoint the exact cause. A logical first step is to use Thin Layer Chromatography (TLC) to determine if the issue is an incomplete reaction or the formation of multiple side products.
Caption: Troubleshooting workflow for diagnosing low synthesis yield.
Q2: How does the purity of my starting 1,5-diaminoanthraquinone affect the yield, and how can I assess it?
The purity of your starting material is paramount. The commercial synthesis of 1,5-diaminoanthraquinone starts from the nitration of anthraquinone, which often produces a mixture of 1,5- and 1,8-dinitroanthraquinone isomers.[2] While subsequent steps aim to isolate the 1,5-isomer, residual 1,8-diaminoanthraquinone is a common impurity.
-
Causality: The 1,8-isomer will also undergo benzoylation, acting as a "yield sink" by consuming your benzoyl chloride to produce an isomeric byproduct (1,8-Dibenzamidoanthraquinone). This byproduct can also complicate purification, leading to further product loss.
-
Validation & Solution:
-
Assessment: Run a TLC of your starting 1,5-diaminoanthraquinone against a pure standard if available. Check the melting point; significant deviation from the literature value suggests impurities.
-
Purification: If you suspect contamination, recrystallize the 1,5-diaminoanthraquinone from a suitable solvent like nitrobenzene or N,N-Dimethylformamide (DMF) before use.
-
Q3: TLC analysis shows significant unreacted 1,5-diaminoanthraquinone even after extended reaction times. How can I drive the reaction to completion?
This indicates a problem with your reaction conditions or stoichiometry. The primary factors to optimize are reagent ratios, temperature, and the role of the base.
-
Causality & Solution:
-
Stoichiometry: The reaction consumes two equivalents of benzoyl chloride per equivalent of 1,5-diaminoanthraquinone. A slight excess of benzoyl chloride (2.1-2.2 equivalents) is recommended to ensure the reaction goes to completion.[3][4] However, a large excess can lead to side reactions.
-
Temperature: While the reaction is often started at a lower temperature to control the initial exothermic release, it may require heating to proceed to the di-substituted product. A typical profile involves stirring at room temperature for 1-2 hours, followed by heating to 80-100°C for several hours. Monitor by TLC until the starting material spot disappears.
-
Base Quantity: Ensure at least two equivalents of pyridine are present to neutralize the generated HCl. An excess of pyridine is often used as it can also serve as the reaction solvent.
-
Q4: My final product is an off-color powder and appears impure. What are the likely side products and how can I minimize them?
The most common side product is the mono-benzoylated intermediate (1-amino-5-benzamidoanthraquinone). Another significant issue is the hydrolysis of benzoyl chloride.
-
Causality & Solution:
-
Mono-benzoylation: This occurs when the reaction is stopped prematurely or when there is an insufficient amount of benzoyl chloride. To minimize this, ensure the optimized conditions from Q3 are met.
-
Hydrolysis: Benzoyl chloride reacts readily with water to form benzoic acid.[5] This depletes your reagent and introduces an acidic impurity that is difficult to remove. Ensure all glassware is oven-dried and use anhydrous solvents.[3] Running the reaction under an inert atmosphere (Nitrogen or Argon) is highly recommended to exclude atmospheric moisture.
-
Purification: The crude product should be thoroughly washed with water to remove pyridine hydrochloride, followed by a wash with a dilute sodium bicarbonate solution to remove any benzoic acid. A final wash with a solvent like ethanol can help remove other minor impurities before recrystallization.
-
Section 3: Frequently Asked Questions (FAQs)
FAQ 1: What is the optimal solvent for this synthesis? High-boiling point, inert solvents are preferred. Pyridine is an excellent choice as it functions as both the solvent and the acid-scavenging base. Other options include nitrobenzene or DMF, though in these cases, a separate base like triethylamine or pyridine must be added.
FAQ 2: What is the specific role of pyridine, and can other bases be used? Pyridine has a dual role:
-
Base: It neutralizes the HCl formed, preventing the protonation of the unreacted amino groups which would render them non-nucleophilic.[1]
-
Nucleophilic Catalyst: It attacks benzoyl chloride to form a highly electrophilic N-benzoylpyridinium intermediate, which accelerates the rate of reaction with the less nucleophilic aromatic amine.[6][7]
While other tertiary amines like triethylamine can act as an acid scavenger, they are less effective as nucleophilic catalysts. Therefore, pyridine generally gives superior results.
FAQ 3: What are the recommended temperature and reaction time profiles? A good starting point is to combine the reactants at room temperature and stir for 1-2 hours. Then, gradually heat the mixture to 80-100°C and maintain it for 2-6 hours. However, the optimal profile is best determined by monitoring the reaction's progress via TLC.
FAQ 4: How can I effectively monitor the reaction progress? Thin Layer Chromatography (TLC) is the most effective method. Use a solvent system such as Toluene:Ethyl Acetate (e.g., 8:2 v/v). You should be able to visualize three distinct spots: the starting material (1,5-diaminoanthraquinone), the mono-substituted intermediate, and the final di-substituted product. The reaction is complete when the spot corresponding to the starting material is no longer visible.
Section 4: Data Summary and Optimized Protocol
Table 1: Key Reaction Parameter Optimization
| Parameter | Sub-Optimal Condition | Recommended Condition | Rationale & Impact on Yield |
| Purity of Starting Material | Contains >2% 1,8-isomer | >99% pure 1,5-diaminoanthraquinone | Isomeric impurities consume reagents and complicate purification, reducing isolated yield.[2] |
| Benzoyl Chloride Molar Ratio | < 2.0 equivalents | 2.1 - 2.2 equivalents | Ensures complete di-substitution, preventing formation of the mono-substituted intermediate which lowers the yield of the desired product. |
| Reaction Temperature | Maintained at room temp. only | Initial RT, then heat to 80-100°C | Heat is required to overcome the activation energy for the second benzoylation, driving the reaction to completion. |
| Atmosphere | Open to air | Anhydrous, under N₂ or Ar | Prevents hydrolysis of benzoyl chloride into benzoic acid, which reduces the effective concentration of the acylating agent.[3][5] |
Optimized Experimental Protocol
Safety: This procedure should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Benzoyl chloride is corrosive and a lachrymator. Pyridine and nitrobenzene are toxic.
Reagents:
-
1,5-Diaminoanthraquinone (1.0 eq)
-
Benzoyl Chloride (2.2 eq)
-
Anhydrous Pyridine (as solvent)
Procedure:
-
Setup: Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (or connected to an inert gas line), and a dropping funnel.
-
Dissolution: Charge the flask with 1,5-diaminoanthraquinone (1.0 eq) and anhydrous pyridine. Stir at room temperature under an inert atmosphere (N₂) until the solid is fully dissolved or well-suspended.
-
Addition of Benzoyl Chloride: Add benzoyl chloride (2.2 eq) to the dropping funnel and add it dropwise to the stirring solution over 30 minutes. An exothermic reaction will occur, and the temperature may rise. Maintain the temperature below 40°C during the addition, using a water bath if necessary.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for 1 hour. Subsequently, heat the mixture to 90-100°C using an oil bath.
-
Monitoring: Monitor the reaction progress every hour using TLC (e.g., Toluene:Ethyl Acetate 8:2). The reaction is complete when the 1,5-diaminoanthraquinone spot has disappeared. This typically takes 3-5 hours at temperature.
-
Workup: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing a large volume of cold water with vigorous stirring. A solid precipitate will form.
-
Isolation: Filter the solid product using a Büchner funnel. Wash the filter cake extensively with water until the smell of pyridine is gone.
-
Purification:
-
Wash the crude solid with a 5% sodium bicarbonate solution to remove any benzoic acid.
-
Wash again with water, followed by a final wash with cold ethanol.
-
Dry the purified product in a vacuum oven at 80°C. For highest purity, the product can be recrystallized from a suitable solvent like nitrobenzene or DMF.
-
References
- Process for the preparation of 1,5-dichloroanthraquinone.
- Method for producing high-purity 1,5-dinitroanthraquinone.
- Process for isolating 1,5-and 1,8-dinitro-anthraquinone from anthraquinone nitration mixtures.
-
Synthesis of symmetrical 1,5-bisacyloxyanthraquinone derivatives and their dual activity of cytotoxicity and lipid peroxidation. PubMed. [Link]
-
An Efficient Synthesis of N- Benzoyl Derivative of Amino Acids Using PEG-400 as A Green and Recyclable Catalyst. International Journal of Innovative Research in Science, Engineering and Technology. [Link]
- Process for preparing 1,5-dinitroanthraquinone.
- Process for the preparation of 1,5- and 1,8-diamino-anthraquinone.
- Process for the production of 1,5-dihydroxyanthraquinone.
-
One-Pot Process of Anthraquinone Synthesis in the Presence of Mo-V-P Heteropoly Acid Solutions as a Bifunctional Catalysts. Scientific Research Publishing. [Link]
-
Preparation and Optical Study of 1-Formamido-5-Isocyanonaphthalene, the Hydrolysis Product of the Potent Antifungal 1,5-Diisocyanonaphthalene. National Institutes of Health. [Link]
-
Efficient and Controllable Synthesis of 1-Aminoanthraquinone via High-Temperature Ammonolysis Using Continuous-Flow Method. National Institutes of Health. [Link]
-
2,6-Bis((benzoyl-R)amino)pyridine (R = H, 4-Me, and 4-NMe2) Derivatives for the Removal of Cu(II), Ni(II), Co(II), and Zn(II) Ions from Aqueous Solutions in Classic Solvent Extraction and a Membrane. National Institutes of Health. [Link]
-
Defense Technical Information Center. DTIC. [Link]
-
Optimization of the reaction conditions. ResearchGate. [Link]
-
PhCOCl-Py/Basic Alumina as a Versatile Reagent for Benzoylation in Solvent-Free Conditions. National Institutes of Health. [Link]
-
Efficient and Controllable Synthesis of 1-Aminoanthraquinone via High-Temperature Ammonolysis Using Continuous-Flow Method. MDPI. [Link]
-
What is best condition for benzolation of primary aromatic amines in presence of secondary amine? ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. US4158009A - Process for preparing 1,5-dinitroanthraquinone - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. ijirset.com [ijirset.com]
- 6. Synthesis of symmetrical 1,5-bisacyloxyanthraquinone derivatives and their dual activity of cytotoxicity and lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PhCOCl-Py/Basic Alumina as a Versatile Reagent for Benzoylation in Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude 1,5-Dibenzamidoanthraquinone
From the Desk of the Senior Application Scientist
Welcome to the technical support guide for the purification of crude 1,5-Dibenzamidoanthraquinone. As a key intermediate in the synthesis of high-performance dyes and potentially in novel materials research, achieving high purity of this compound is paramount. Its challenging solubility profile and the nature of its synthesis often present unique purification hurdles.
This guide is structured to move beyond simple protocols. It aims to provide you, our fellow researchers and developers, with the causal understanding needed to troubleshoot and optimize your purification processes effectively. We will delve into the "why" behind each technique, empowering you to adapt these methods to your specific experimental outcomes.
Section 1: Understanding the Challenge - Common Impurities
The purification strategy for any compound must begin with a clear understanding of the potential impurities. In the standard synthesis, 1,5-diaminoanthraquinone is reacted with benzoyl chloride, and the resulting crude product is rarely pure[1]. The primary contaminants you will likely encounter are:
-
Unreacted Starting Materials:
-
1,5-Diaminoanthraquinone: A highly colored (orange to red) solid that can be difficult to remove due to its own low solubility[2]. Its presence will significantly impact the final product's color and analytical profile.
-
Benzoyl Chloride & Benzoic Acid: Residual benzoyl chloride readily hydrolyzes to benzoic acid. Both are acidic and more soluble in common organic solvents than the desired product, making them removable through washing.
-
-
Reaction Byproducts:
-
N-(5-amino-9,10-dioxoanthracen-1-yl)benzamide: The mono-acylated intermediate. Its polarity is different from the desired product, making it a key target for separation.
-
Isomeric Impurities: If the starting 1,5-diaminoanthraquinone contained its common isomer, 1,8-diaminoanthraquinone, your crude product will inevitably contain 1,8-dibenzamidoanthraquinone[3]. These isomers often have very similar solubility profiles, representing the most significant purification challenge.
-
-
Degradation Products: Under harsh reaction or workup conditions (e.g., strong acid/base, high heat), hydrolysis of the amide bonds can occur, reverting the product back to aminoanthraquinone intermediates[4].
Section 2: Primary Purification Strategy - Recrystallization
Given the crystalline nature and high thermal stability of 1,5-Dibenzamidoanthraquinone (m.p. ~390 °C), recrystallization is the most effective and scalable purification method[1]. The core principle is to exploit the difference in solubility between the desired product and impurities in a chosen solvent at elevated and ambient temperatures. Due to the compound's very low solubility in common solvents, high-boiling point polar aprotic solvents are typically required.
Detailed Experimental Protocol: Recrystallization from Dimethylformamide (DMF)
This protocol is based on methodologies developed for purifying structurally similar dinitroanthraquinones, which share comparable solubility challenges[5].
Safety First: Always work in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety glasses, and a lab coat. DMF is a potent solvent and should be handled with care.
-
Solvent Selection & Ratio: For every 1 gram of crude 1,5-Dibenzamidoanthraquinone, prepare 8-10 mL of DMF. This ratio is a starting point and may require optimization.
-
Dissolution: In a suitable flask equipped with a reflux condenser and a magnetic stir bar, combine the crude solid and the DMF.
-
Heating: Begin stirring and gently heat the mixture using a heating mantle. The target temperature for dissolution is between 130-140 °C[5]. The crude material should fully dissolve to form a clear, colored solution. Causality Note: Heating provides the necessary thermal energy to overcome the crystal lattice energy of the solid, allowing it to dissolve. Impurities that are more soluble will readily enter the solution, while less soluble particulate matter can be removed at this stage via hot filtration.
-
Controlled Cooling (The Critical Step): Once dissolution is complete, turn off the heat and allow the flask to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals. Rapid cooling will cause the product to precipitate quickly, trapping impurities within the crystal lattice.
-
Crystallization: As the solution cools, you will observe the formation of crystals. The process can be allowed to proceed overnight to maximize yield.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold methanol or ethanol. Causality Note: This wash removes residual DMF and any impurities that may have remained dissolved in the mother liquor adhering to the crystal surfaces. A cold solvent is used to minimize the loss of the desired product.
-
Drying: Dry the crystals thoroughly in a vacuum oven. The temperature should be high enough to remove residual solvents but well below the compound's melting point (e.g., 80-100 °C).
Data Presentation: Solvent Selection Guide
Choosing the right solvent is the most critical aspect of recrystallization. An ideal solvent should dissolve the compound poorly at low temperatures but well at high temperatures.
| Solvent | Boiling Point (°C) | Rationale & Considerations |
| Dimethylformamide (DMF) | 153 | Excellent solvent for initial purification of very insoluble anthraquinone derivatives[5][6]. High boiling point allows for a large temperature gradient for crystallization. |
| Nitrobenzene | 211 | A classic solvent for high-temperature recrystallization of aromatic compounds. Its high boiling point is advantageous, but it is also toxic and requires careful handling. |
| Acetic Acid | 118 | Effective for purifying related dihydroxyanthraquinones[7]. Its acidic nature can help in removing basic impurities. |
| Toluene / Xylene | 111 / ~140 | May be suitable for removing non-polar impurities. The product's solubility is likely low even at reflux, making this better for washing than full recrystallization. |
Section 3: Troubleshooting Guide (Q&A Format)
Problem: My product "oiled out" instead of crystallizing. What happened and how do I fix it?
-
Answer: "Oiling out" occurs when the solute's solubility exceeds its saturation limit at a temperature above its melting point in the solvent system, or when the solution becomes so highly supersaturated that the molecules don't have time to arrange into a crystal lattice.
-
Causality & Solution: This is often caused by cooling the solution too rapidly. The best course of action is to reheat the mixture until the oil redissolves completely. If necessary, add a small amount (1-5% of total volume) more solvent. Then, ensure the solution cools as slowly as possible, perhaps by insulating the flask. Seeding the solution with a tiny crystal from a previous batch can also promote proper crystallization.
-
Problem: My yield is extremely low after recrystallization. What are the common causes?
-
Answer: A low yield is typically due to one of two reasons: using an excessive amount of solvent or the chosen solvent being too good at dissolving your compound even at low temperatures.
-
Causality & Solution: First, review your protocol. Ensure you used the minimum amount of hot solvent required to fully dissolve the crude product. If the yield is still low, it indicates significant product loss in the mother liquor. You can attempt to recover a second crop of crystals by partially evaporating the solvent from the mother liquor and cooling again, though this second crop will likely be less pure. For future attempts, reduce the initial solvent volume or explore a different solvent system where your product has lower solubility at room temperature.
-
Problem: The purity hasn't improved significantly after one recrystallization. What's the next step?
-
Answer: This usually indicates that the primary impurity has a solubility profile very similar to your product, causing it to co-crystallize. This is common with isomeric impurities like 1,8-dibenzamidoanthraquinone.
-
Causality & Solution: A second recrystallization may be necessary. However, if the impurity is an isomer, this may not be efficient. At this point, you should consider a different purification technique. A preliminary solvent wash (trituration) of the crude material before recrystallization can help remove more soluble impurities. If isomeric contamination is high, column chromatography is the recommended next step.
-
Problem: My final product is discolored. How can I address this?
-
Answer: A persistent off-color (e.g., brown, green) often points to the presence of highly colored byproducts or degradation products.
-
Causality & Solution: An activated carbon (charcoal) treatment can be effective. After dissolving the crude product in the hot solvent but before cooling, add a very small amount of activated carbon (e.g., 1-2% of the solute's weight) to the hot solution. The carbon will adsorb many colored impurities. Keep the solution hot for a few minutes, then remove the carbon via hot filtration through a pad of Celite or filter aid. Caution: Using too much carbon will adsorb your product and drastically reduce the yield.
-
Section 4: Advanced Purification & Analysis FAQs
Q: When is column chromatography a better choice than recrystallization?
A: Column chromatography should be considered when recrystallization fails to separate impurities with very similar solubility, such as isomers. It separates compounds based on their differential adsorption to a stationary phase (like silica gel), which is a different physical principle than solubility[8]. While less scalable than recrystallization, it offers much higher resolving power for difficult separations. A typical eluent system for a related compound involves chloroform/ether mixtures[9].
Q: Can I purify my compound without a full recrystallization?
A: Yes, a technique called a solvent wash or trituration can be very effective as a primary purification step. It involves stirring the crude solid as a slurry in a solvent in which the desired product is largely insoluble but the impurities are soluble. For instance, washing the crude 1,5-Dibenzamidoanthraquinone with hot acetone or ethanol could effectively remove residual benzoic acid and other more polar contaminants without needing to dissolve the bulk product.
Q: What analytical methods should I use to confirm the final purity?
A: A combination of methods is ideal for a comprehensive assessment.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment, providing a quantitative measure of the main component and any impurities[10].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure of your compound and can reveal the presence of impurities if they are at a significant level (>1-2%).
-
Mass Spectrometry (MS): Confirms the molecular weight of your compound[11].
-
Melting Point: A sharp melting point close to the literature value is a good indicator of high purity. Impurities tend to depress and broaden the melting range.
Section 5: Workflow Visualizations
General Purification Workflow
Caption: A standard workflow for the purification of 1,5-Dibenzamidoanthraquinone.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low purity results.
Section 6: References
-
US Patent 4,973,758A . Process for the preparation of 1,5-dihydroxynaphthalene and 1,5-diaminonaphthalene. Google Patents.
-
US Patent 4,045,455A . Process for separating 1,5-dinitroanthraquinone and 1,8-dinitroanthraquinone from dinitroanthraquinone mixtures. Google Patents.
-
US Patent 3,884,943A . Preparation and separation of 1,5- and 1,8-dihydroxyanthraquinone. Google Patents.
-
CN Patent 102285889A . Method for producing high-purity 1,5-dinitroanthraquinone. Google Patents.
-
US Patent 4,158,009A . Process for preparing 1,5-dinitroanthraquinone. Google Patents.
-
US Patent 3,933,868A . Process for the preparation of 1,5- and 1,8-diamino-anthraquinone. Google Patents.
-
ResearchGate Discussion . What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO? ResearchGate. [Link]
-
Horváth, O. et al. (2023) . Preparation and Optical Study of 1-Formamido-5-Isocyanonaphthalene, the Hydrolysis Product of the Potent Antifungal 1,5-Diisocyanonaphthalene. Molecules. [Link]
-
University of Rochester, Department of Chemistry . Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Zhang, L. et al. (2022) . Alkaline soluble 1,3,5,7-tetrahydroxyanthraquinone with high reversibility as anolyte for aqueous redox flow battery. Journal of Energy Chemistry.
-
Imran, M. et al. (2024) . Quantitative 1H NMR Spectroscopy Method for Determination of Anthraquinone Derivatives in Extracts from Rubia tinctorum L. Roots and Rhizomes. MDPI. [Link]
-
Reddit r/Chempros . Go-to recrystallization solvent mixtures. [Link]
-
Reddit r/Chempros . Recrystallization with two solvents. [Link]
-
ResearchGate Publication . Solubilities of 1,8-dihydroxyanthraquinone in water, organic solvents... [Link]
-
Shahid, M. et al. (2019) . Analytical methods for determination of anthraquinone dyes in historical textiles. Analytica Chimica Acta. [Link]
-
Gouda, M. A. et al. (2010) . Chemistry of 2-aminoanthraquinones. ResearchGate. [Link]
-
US Patent 1,910,693A . Process for preparing anthraquinone derivatives. Google Patents.
Sources
- 1. 1,5-DIBENZAMIDOANTHRAQUINONE CAS#: 82-18-8 [amp.chemicalbook.com]
- 2. 1,5-Diaminoanthraquinone, 5G | Labscoop [labscoop.com]
- 3. US3933868A - Process for the preparation of 1,5- and 1,8-diamino-anthraquinone - Google Patents [patents.google.com]
- 4. Preparation and Optical Study of 1-Formamido-5-Isocyanonaphthalene, the Hydrolysis Product of the Potent Antifungal 1,5-Diisocyanonaphthalene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN102285889A - Method for producing high-purity 1,5-dinitroanthraquinone - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. US3884943A - Preparation and separation of 1,5- and 1,8-dihydroxyanthraquinone - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. 1,5-DIHYDROXYANTHRAQUINONE | 117-12-4 [chemicalbook.com]
- 10. mdpi.com [mdpi.com]
- 11. 1,5-Dibenzamidoanthraquinone (82-18-8) for sale [vulcanchem.com]
Technical Support Center: Troubleshooting Common Issues in 1,5-Dibenzamidoanthraquinone Synthesis
Prepared by: Gemini, Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1,5-Dibenzamidoanthraquinone. It provides in-depth, field-proven insights into the common challenges encountered during this procedure, moving beyond a simple recitation of steps to explain the underlying chemical principles. Our goal is to empower you with the knowledge to troubleshoot effectively, optimize your reaction conditions, and achieve high-purity yields.
Section 1: Synthesis Overview and Mechanism
The most direct and widely employed method for synthesizing 1,5-Dibenzamidoanthraquinone is through the double acylation of 1,5-diaminoanthraquinone with benzoyl chloride.[1] This reaction is a classic example of a nucleophilic acyl substitution, often conducted under Schotten-Baumann conditions, which involve the use of a base to facilitate the reaction.[2][3]
The core of the reaction involves the nucleophilic amino groups of 1,5-diaminoanthraquinone attacking the electrophilic carbonyl carbon of benzoyl chloride. This is followed by the elimination of a chloride ion to form the stable amide bond.[1] The reaction proceeds in two stages: formation of the mono-acylated intermediate (1-amino-5-benzamidoanthraquinone) followed by the formation of the final di-acylated product.
Caption: General reaction pathway for the synthesis of 1,5-Dibenzamidoanthraquinone.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the critical quality attributes for the starting materials?
A: The purity of your starting materials is paramount.
-
1,5-Diaminoanthraquinone: Technical grade (often ~85-90%) is usable, but impurities can complicate purification.[4] Higher purity will lead to a cleaner reaction. The starting material typically appears as a dark-colored solid.[5]
-
Benzoyl Chloride: This reagent is highly susceptible to hydrolysis by atmospheric moisture, converting it to benzoic acid.[6] Using old or improperly stored benzoyl chloride is a primary cause of low yields. It is best practice to use freshly opened or distilled benzoyl chloride.[6]
-
Solvent: The solvent must be anhydrous. The presence of water will consume your acylating agent.[7]
Q2: Which solvent is recommended for this synthesis?
A: The choice of solvent is critical due to the poor solubility of both the starting material and the product.[5] High-boiling point aprotic solvents are necessary to achieve the temperatures required to drive the reaction to completion.
-
Nitrobenzene and o-dichlorobenzene are the most commonly cited solvents, as they can effectively solubilize the reactants at elevated temperatures (125-150°C).[8]
-
Be aware of the safety implications and proper handling procedures for these solvents.
Q3: Why is a base required, and what are the best options?
A: A base is essential for two reasons. First, the reaction generates one equivalent of hydrochloric acid (HCl) for each amide bond formed.[6] This HCl will react with the basic amino groups on the starting material or intermediate, forming an ammonium salt. This protonated amine is no longer nucleophilic and will not react with benzoyl chloride, effectively halting the reaction and reducing the yield.[6] Second, the base acts as a catalyst for the reaction.[3]
-
Pyridine or triethylamine are common choices as they are non-nucleophilic and act as effective HCl scavengers.[7][9] An aqueous base like NaOH can be used in a biphasic Schotten-Baumann setup, but this increases the risk of hydrolyzing the benzoyl chloride.[2][10] For this specific synthesis in a non-aqueous solvent, an organic base is preferred.
Q4: What are the optimal temperature and reaction time?
A: This reaction typically requires heating to proceed at a reasonable rate and ensure di-substitution.
-
Temperature: Temperatures in the range of 120-150°C are common, depending on the solvent used.[8]
-
Time: Reaction times can vary from 1 to 4 hours.[8] It is highly recommended to monitor the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the point of maximum conversion and avoid potential side reactions from prolonged heating.[1]
Section 3: Troubleshooting Guide
Issue 1: Low to No Yield of the Desired Product
Q: My reaction has resulted in a very low yield of 1,5-Dibenzamidoanthraquinone. What are the most probable causes?
A: This is the most common issue and can be traced back to several factors related to reagent quality and reaction conditions.
| Potential Cause | Explanation & Scientific Rationale | Recommended Solution |
| Hydrolysis of Benzoyl Chloride | Benzoyl chloride is a highly reactive acyl chloride that readily reacts with water to form unreactive benzoic acid.[6] This is a significant competing reaction. | Use a freshly opened bottle or freshly distilled benzoyl chloride. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.[7] |
| Inadequate Base | Without a sufficient amount of base (at least 2 equivalents), the HCl generated will protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[6] | Use at least 2 equivalents of a suitable base like pyridine or triethylamine. A slight excess (2.2 eq) can help drive the reaction to completion. |
| Poor Reagent Quality | The purity of the 1,5-diaminoanthraquinone is crucial. Impurities will not react and will complicate the purification process, leading to lower isolated yields. | Use the highest purity starting material available. If using technical grade, be prepared for a more rigorous purification.[4] |
| Suboptimal Temperature | The reaction may be too slow at lower temperatures, leading to incomplete conversion within the allotted time. The starting materials have low solubility at room temperature. | Ensure the reaction is heated sufficiently (e.g., 120-150°C) to dissolve the reactants and provide enough energy to overcome the activation barrier.[8] |
Issue 2: Formation of a Mixture of Products (Incomplete Reaction)
Q: My final product is a mixture containing significant amounts of 1-amino-5-benzamidoanthraquinone (mono-acylated product) and unreacted 1,5-diaminoanthraquinone. How can I ensure complete di-acylation?
A: Achieving complete di-acylation is a key challenge. The formation of the mono-acylated product is a common outcome if the reaction is not driven to completion.[1]
| Potential Cause | Explanation & Scientific Rationale | Recommended Solution |
| Incorrect Stoichiometry | The reaction requires two equivalents of benzoyl chloride per equivalent of 1,5-diaminoanthraquinone. Using less than a stoichiometric amount will guarantee a mixture of products. | Use a slight excess of benzoyl chloride (e.g., 2.1-2.2 equivalents) to ensure there is enough reagent to react with both amino groups, even accounting for minor hydrolysis. |
| Insufficient Reaction Time/Temp | The second acylation step is often slower than the first due to the deactivating effect of the first benzamido group on the anthraquinone ring system. | Increase the reaction time and monitor by TLC/HPLC until the mono-acylated intermediate spot disappears or is minimized.[1] Consider a modest increase in temperature if the reaction stalls. |
| Poor Mixing | Due to the heterogeneous nature of the reaction at the start, inefficient stirring can lead to localized areas of high and low reagent concentration, preventing all starting material from reacting fully. | Ensure vigorous mechanical or magnetic stirring throughout the entire reaction duration to maintain a homogeneous suspension/solution. |
| Premature Product Precipitation | In some solvent systems, the product may begin to precipitate before the reaction is complete, trapping unreacted intermediates. | Choose a solvent (like nitrobenzene) where the product remains soluble at the reaction temperature.[8] |
Issue 3: Difficult Purification of the Crude Product
Q: The crude product is an insoluble, dark solid that is very difficult to purify by standard column chromatography or recrystallization. What are effective purification strategies?
A: The low solubility of 1,5-Dibenzamidoanthraquinone, along with its starting materials and byproducts, makes purification challenging.[5] A multi-step washing and recrystallization approach is often necessary.
-
Initial Workup: After the reaction is complete, the mixture is often cooled, and the precipitated solid is filtered.
-
Methanol/Ethanol Wash: Washing the crude solid with hot methanol or ethanol can help remove residual high-boiling solvents (like nitrobenzene) and some more soluble impurities.
-
Aqueous Base Wash (e.g., NaHCO₃ or dilute NaOH): This step is crucial for removing any benzoic acid formed from the hydrolysis of excess benzoyl chloride.
-
Aqueous Acid Wash (e.g., dilute HCl): This wash will remove any unreacted 1,5-diaminoanthraquinone by converting it to its water-soluble hydrochloride salt.
-
Recrystallization: The most effective method for final purification. Due to low solubility, this requires high-boiling solvents.
-
Procedure: Dissolve the washed crude solid in a minimal amount of hot nitrobenzene or o-dichlorobenzene.[8] The solution is then filtered while hot to remove any insoluble impurities. Upon cooling, the purified product crystallizes out and can be collected by filtration.[8] Ensure the final product is thoroughly washed with a solvent like methanol to remove all traces of the high-boiling recrystallization solvent.
-
Section 4: Detailed Experimental Protocols
Protocol 4.1: Synthesis of 1,5-Dibenzamidoanthraquinone
Disclaimer: This protocol is a representative example. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Setup: To a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add 1,5-diaminoanthraquinone (10.0 g, 42.0 mmol, 1.0 eq).
-
Solvent Addition: Add 150 mL of anhydrous nitrobenzene to the flask.
-
Heating and Base Addition: Begin stirring and heat the mixture to 150°C. The solid will partially dissolve.
-
Reagent Addition: In a separate flask, prepare a solution of benzoyl chloride (12.4 g, 10.3 mL, 88.2 mmol, 2.1 eq) in 20 mL of anhydrous nitrobenzene.
-
Reaction: Add the benzoyl chloride solution dropwise to the hot reaction mixture over 30 minutes. After the addition is complete, continue to stir the reaction at 150°C for an additional 2 hours. Monitor the reaction progress by TLC (e.g., 9:1 Dichloromethane:Methanol).
-
Workup: Allow the reaction mixture to cool to approximately 120°C. Filter the hot mixture to collect the precipitated solid.
-
Washing: Wash the collected solid sequentially with:
-
2 x 50 mL of hot nitrobenzene (at 120°C).
-
3 x 100 mL of hot methanol (to remove nitrobenzene).
-
2 x 100 mL of 5% aqueous sodium bicarbonate solution.
-
2 x 100 mL of deionized water.
-
-
Drying: Dry the resulting solid in a vacuum oven at 80°C to a constant weight to yield the crude 1,5-Dibenzamidoanthraquinone. Further purification can be achieved by recrystallization as described in the troubleshooting section.
Section 5: Troubleshooting Logic Diagram
This diagram provides a systematic approach to diagnosing and solving common issues during the synthesis.
Caption: A logical workflow for troubleshooting 1,5-Dibenzamidoanthraquinone synthesis.
References
- Process for the preparation of 1,5- and 1,8-diamino-anthraquinone.
-
Efficient and Controllable Synthesis of 1-Aminoanthraquinone via High-Temperature Ammonolysis Using Continuous-Flow Method. MDPI. [Link]
-
Novel Series of Diaminoanthraquinone-Based π-Extendable Building Blocks with Tunable Optoelectronic Properties. ACS Omega. [Link]
-
Why can benzoylation of primary and secondary amines be carried out in basic medium, but acetylation cannot be done in basic conditions? Quora. [Link]
-
What is best condition for benzolation of primary aromatic amines in presence of secondary amine? ResearchGate. [Link]
-
Benzoylation. Scribd. [Link]
-
Benzoylation. Unacademy. [Link]
-
Benzoylation of Amines sans Alkali: A Green Protocol in Neat Phase. SciSpace. [Link]
-
Synthesis of 1,5- and 1,8-Dihydroxyanthraquinones from a Common Intermediate. Journal of Organic Chemistry. [Link]
- Preparation of hydroxyanthraquinones.
- Process for the preparation of 1,5-dichloroanthraquinone.
- Process for the production of 1,5-dihydroxyanthraquinone.
- Process for preparing 1-acylamino-5(8)-chloroanthraquinones.
Sources
- 1. 1,5-Dibenzamidoanthraquinone | High-Purity Reagent [benchchem.com]
- 2. quora.com [quora.com]
- 3. Benzoylation - Unacademy [unacademy.com]
- 4. 1,5-ジアミノアントラキノン technical grade, 85% | Sigma-Aldrich [sigmaaldrich.com]
- 5. CAS 129-44-2: 1,5-Diaminoanthraquinone | CymitQuimica [cymitquimica.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. US4179450A - Process for the preparation of 1-acylamino-5(8)-chloroanthraquinones - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. scribd.com [scribd.com]
Technical Support Center: Anthraquinone Synthesis & Impurity Management
Current Status: Operational Ticket Priority: High (Research & Development) Lead Scientist: Dr. A. Vance, Senior Application Specialist[1]
Introduction: Navigating the Anthracene Core
Welcome to the Technical Support Center. You are likely here because your anthraquinone (AQ) synthesis—whether for dye intermediates, pulping catalysis, or pharmaceutical scaffolds—has yielded a "dirty" product.
Synthesizing the 9,10-anthracenedione core is deceptively simple on paper but chemically treacherous.[1] The stability of the central ring often leads researchers to use harsh conditions, resulting in a spectrum of over-oxidized ring-opened byproducts or stubborn intermediates.[1]
This guide bypasses generic textbook advice. We focus on Root Cause Analysis (RCA) for specific failure modes in the three dominant synthetic pathways: Oxidation , Friedel-Crafts , and Diels-Alder .[1]
Module 1: The Oxidation Pathway (Anthracene → AQ)
Context: Industrial standard and lab-scale oxidation using
The Problem: "My yield is low, and the product is acidic."
Diagnosis: You are likely suffering from Over-Oxidation (Ring Destruction) .[1] While AQ is stable, the conditions required to oxidize anthracene (high temp, strong oxidants) can shatter the lateral rings if not strictly controlled.
Troubleshooting Protocol
-
Symptom: White needles co-precipitating with yellow AQ; melting point depression; acidic pH in aqueous wash.[1]
-
Identified Impurity: Phthalic Anhydride (or Phthalic Acid after workup).[1][2]
-
Mechanism: The oxidation does not stop at the quinone. It proceeds to cleave the C1-C2 or C3-C4 bonds, ejecting
and forming phthalic anhydride.[1] -
Corrective Action:
-
Catalyst Moderation: If using
, reduce the "hot spot" temperature.[1] Selectivity drops drastically above 380°C in gas phase.[1] -
Conversion vs. Selectivity: Do not aim for 100% anthracene conversion. Stop at ~95% conversion. It is easier to remove unreacted anthracene (via solvent wash) than to separate phthalic acid.
-
The Problem: "The product is greenish/fluorescent."
Diagnosis: Under-Oxidation (Anthrone Persistence). [1]
-
Identified Impurity: Anthrone or Bianthronyl .[1]
-
Cause: Insufficient residence time or oxidant exhaustion.[1] Anthrone is the tautomeric intermediate. If it dimerizes to bianthronyl, it becomes extremely difficult to remove due to solubility similarities.
Visualizing the Failure Cascade
The following diagram illustrates the kinetic competition between the desired product and the thermodynamic sink (Phthalic Anhydride).
Caption: Figure 1. The oxidation cascade.[3] Note that AQ is a local thermodynamic minimum, but excessive energy pushes the reaction toward ring cleavage (Phthalic Anhydride).
Module 2: The Friedel-Crafts Pathway
Context: Condensation of Phthalic Anhydride + Benzene (or derivatives)
The Problem: "My product turns black/tarry during cyclization."
Diagnosis: Sulfonation and Charring. The second step (ring closure) typically uses concentrated sulfuric acid or oleum at 100–150°C.[1]
-
Mechanism:
acts as both solvent and catalyst.[1] However, at high temperatures, it acts as a sulfonating agent .[1] -
Side Product: Anthraquinone-2-sulfonic acid (and disulfonates).[1] These are water-soluble (making your yield "disappear" into the filtrate) or form dark charge-transfer complexes.[1]
-
Corrective Action:
-
Acid Strength Control: Do not use >20% Oleum unless the ring is highly deactivated.[1]
-
Temperature Ceiling: Maintain cyclization temperature <150°C. Above this, sulfonation rates compete with acylation.[1]
-
Alternative Catalyst: Switch to Zeolite H-Beta or Nafion-H for the cyclization step to eliminate sulfonation entirely [1].
-
The Problem: "I have unreacted intermediate that won't cycle."
Diagnosis: Weak Electrophile Generation.
-
Validation: This impurity is soluble in dilute Ammonium Hydroxide (
), whereas AQ is not.[1] -
Quick Test: Take a crude sample
wash with .[1] If the weight drops significantly, your cyclization failed.
Caption: Figure 2. Decision tree for Friedel-Crafts synthesis. The critical control point is the cyclization step where sulfonation competes with ring closure.
Module 3: The Diels-Alder Pathway
Context: Naphthoquinone + Diene (e.g., Butadiene)
The Problem: "I have a mixture of isomers I can't separate."
Diagnosis: Regiochemical Mismatch. When using substituted dienes (e.g., isoprene) and substituted naphthoquinones, you often get a mix of 1,4- and 1,5- isomers.[1]
-
Root Cause: Thermal Diels-Alder reactions are often poorly selective.[1]
-
Corrective Action:
-
Lewis Acid Catalysis: Use
or .[1] These coordinate to the quinone carbonyl, lowering the LUMO and directing the attack to a specific carbon (Regiocontrol) [2]. -
Low Temp: Catalysis allows the reaction to proceed at -78°C to 0°C, favoring the kinetic product (often the desired "ortho" or 1,4-substitution).[1]
-
The Problem: "My product melts too low (Incomplete Oxidation)."
Diagnosis: Tetrahydro-intermediate Persistence. The Diels-Alder adduct is not aromatic.[1] It requires a separate oxidation step.[5]
-
Fix: Do not rely on air oxidation.[1] Treat the crude adduct with DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or Chloranil in refluxing xylene to force aromatization.[1]
Summary of Impurities & Removal
| Impurity | Origin Pathway | Solubility Characteristic | Removal Protocol |
| Phthalic Anhydride | Oxidation | Soluble in hot water/alkali | Wash crude solid with boiling water or dilute NaOH.[1] |
| Anthrone | Oxidation | Soluble in common organic solvents | Recrystallization from Glacial Acetic Acid. |
| 2-Benzoylbenzoic acid | Friedel-Crafts | Soluble in Ammonium Hydroxide | Extract with 5% |
| AQ-Sulfonic Acids | Friedel-Crafts | Highly Water Soluble | These are lost in the aqueous filtrate (yield loss).[1] |
| Tetrahydro-AQ | Diels-Alder | Soluble in Ethanol | Reflux with DDQ/Chloranil to convert to AQ.[1] |
References
-
Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard reference for Friedel-Crafts acylation and cyclization protocols).
-
Nicolaou, K. C., et al. (2005).[1] "Regioselective Diels–Alder Reactions in the Synthesis of Anthraquinone Antibiotics." Journal of the American Chemical Society.[1] Link
-
BenchChem Tech Support. (2025).[1][6] "Identifying and minimizing side reactions in 1,4-Anthraquinone synthesis." Link
-
U.S. Patent 4,379,092. (1983).[1] "Process for the preparation of anthraquinone and its substituted derivatives."[1][2][4][6][7][8][9][10] (Details on HF/BF3 catalysis to avoid sulfonation). Link
-
Song, X., et al. (2020).[1] "A versatile Diels–Alder approach to functionalized hydroanthraquinones."[1] Royal Society Open Science.[1] Link
Sources
- 1. US1444068A - Process of manufacturing anthraquinone and phthalic anhydride - Google Patents [patents.google.com]
- 2. Besides synthesis of anthraquinone from the oxidation of anthracene, it c.. [askfilo.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. docsity.com [docsity.com]
- 5. youtube.com [youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. US4379092A - Process for the preparation of anthraquinone and its substituted derivatives - Google Patents [patents.google.com]
- 8. sciencemadness.org [sciencemadness.org]
- 9. Recent total syntheses of anthraquinone-based natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. royalsocietypublishing.org [royalsocietypublishing.org]
Technical Support Center: Stability and Degradation of 1,5-Dibenzamidoanthraquinone in Solution
Welcome to the technical support guide for 1,5-Dibenzamidoanthraquinone. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical troubleshooting for the stability and degradation issues encountered when working with this compound in solution. As a molecule with significant industrial applications, particularly as a vat dye, understanding its behavior in various experimental conditions is paramount for reproducible and reliable results.[1]
Frequently Asked Questions (FAQs)
Q1: What is 1,5-Dibenzamidoanthraquinone and what are its core chemical properties?
1,5-Dibenzamidoanthraquinone is a synthetic organic compound featuring a central anthraquinone core substituted with two benzamide groups at the 1 and 5 positions.[1] Its structure, characterized by the chemical name N-(5-benzamido-9,10-dioxoanthracen-1-yl)benzamide, gives it notable thermal stability and a lipophilic nature.[1] The presence of amide functional groups allows for hydrogen bonding, which influences its solubility and intermolecular interactions.[1]
| Property | Value | Unit | Source |
| CAS Number | 82-18-8 | - | [1] |
| Molecular Formula | C₂₈H₁₈N₂O₄ | - | [1] |
| Molecular Weight | 446.454 | g/mol | [1] |
| Boiling Point | 556.3 | °C at 760 mmHg | [1] |
| LogP | 5.11260 | - | [1] |
| Polar Surface Area | 92.34 | Ų | [1] |
Q2: In which solvents is 1,5-Dibenzamidoanthraquinone most soluble?
Given its high LogP value, 1,5-Dibenzamidoanthraquinone is significantly more soluble in non-polar organic solvents than in water.[1] While specific quantitative data for this exact compound is sparse, data from structurally similar compounds provide a strong indication of suitable solvents. For example, related dinitro- and diamino-naphthalene isomers show good solubility in solvents like trichloromethane, toluene, ethyl acetate, and acetone.[2][3] Therefore, non-polar and some polar aprotic solvents are recommended starting points for solubilization.
Q3: What are the primary degradation pathways for this compound in solution?
The two principal degradation pathways for 1,5-Dibenzamidoanthraquinone in solution are hydrolysis and photodegradation .
-
Hydrolysis: The molecule possesses two amide linkages, which are susceptible to cleavage under acidic or basic conditions, especially when heated.[4][5] This reaction breaks the amide bond to yield a carboxylic acid and an amine.[6]
-
Photodegradation: Like many anthraquinone derivatives, this compound can degrade upon exposure to light, particularly UV radiation.[7][8][9] The anthraquinone core can absorb light energy, leading to the formation of reactive species that cause molecular decomposition.
Q4: What are the recommended storage conditions for solutions of 1,5-Dibenzamidoanthraquinone?
To minimize degradation, solutions should be stored in tightly sealed containers in a cool, dry, and dark place.[10] Amber glass vials are recommended to protect the solution from light, thereby preventing photodegradation. Storage at reduced temperatures (e.g., 4°C) can slow the rate of potential hydrolytic degradation.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter during your experiments, providing causal explanations and actionable solutions.
Issue 1: My solution of 1,5-Dibenzamidoanthraquinone shows a color change or forms a precipitate over time.
-
Possible Cause 1: Chemical Degradation.
-
Explanation: The most likely cause is the hydrolysis of the amide bonds, particularly if the solvent is not neutral or has been exposed to acidic or basic contaminants. Amide hydrolysis is a known degradation pathway that breaks the molecule into 1,5-diaminoanthraquinone and benzoic acid (or their salts), which may have different colors or solubilities.[4][6]
-
Solution:
-
Control pH: Ensure your solvent is neutral and free of acidic or basic impurities. The stability of anthraquinone derivatives can be highly pH-dependent, with some showing maximum stability at acidic pH (around 3.5) and rapid decomposition at basic pH.[11]
-
Work at Lower Temperatures: If your protocol allows, conduct experiments at room temperature or below to minimize the rate of hydrolysis, which is often accelerated by heat.[12]
-
Protect from Light: Store the solution in the dark to rule out photodegradation as a contributing factor.[7]
-
-
-
Possible Cause 2: Poor Solubility and Crystallization.
-
Explanation: The compound may be precipitating out of solution due to low solubility in the chosen solvent, especially if the temperature fluctuates.
-
Solution:
-
Verify Solubility: Perform a solubility test (see Experimental Protocol 2) to confirm the solvent's capacity at your working temperature.
-
Consider a Co-solvent System: If a single solvent is inadequate, a mixture of solvents may improve solubility.
-
Maintain Constant Temperature: Use a temperature-controlled environment to prevent precipitation caused by cooling.
-
-
Issue 2: I am observing unexpected peaks in my HPLC/LC-MS analysis.
-
Possible Cause: Formation of Degradation Products.
-
Explanation: The appearance of new peaks is a strong indicator of degradation. The primary degradation products from hydrolysis would be 1,5-diaminoanthraquinone and benzoic acid . Photodegradation can lead to a more complex mixture of byproducts.
-
Solution:
-
Perform a Forced Degradation Study: Intentionally degrade the compound under controlled stress conditions (acid, base, oxidation, heat, light) as detailed in Experimental Protocol 1.[13][14]
-
Analyze Stressed Samples: Run HPLC or LC-MS on the stressed samples. The peaks that appear or increase in intensity are your likely degradation products.
-
Confirm Identities: If possible, use reference standards for the suspected degradation products (e.g., 1,5-diaminoanthraquinone, benzoic acid) to confirm their retention times. Mass spectrometry (MS) is invaluable for identifying the molecular weights of unknown peaks.[15][16]
-
-
Issue 3: The compound is difficult to dissolve completely.
-
Possible Cause: Inappropriate Solvent Choice.
-
Explanation: Due to its lipophilic nature, 1,5-Dibenzamidoanthraquinone has poor solubility in polar solvents like water and alcohols.[1]
-
Solution:
-
Select a Non-polar or Polar Aprotic Solvent: Try solvents such as toluene, chloroform, ethyl acetate, or acetone.
-
Apply Gentle Heat: Warming the solution can increase both the rate of dissolution and the solubility limit. However, be mindful that excessive heat can accelerate degradation.
-
Use Sonication: An ultrasonic bath can aid in dissolving suspended particles without requiring high temperatures.
-
-
Visualized Workflows and Pathways
To provide clarity, the following diagrams illustrate key processes related to the stability and analysis of 1,5-Dibenzamidoanthraquinone.
Caption: Potential Hydrolytic Degradation Pathways.
Sources
- 1. 1,5-Dibenzamidoanthraquinone (82-18-8) for sale [vulcanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. youtube.com [youtube.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Imaging studies of photodegradation and self-healing in anthraquinone derivative dye-doped PMMA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
- 11. Temperature and pH Stability of Anthraquinones from Native Aloe vera Gel, Spray-Dried and Freeze-Dried Aloe vera Powders during Storage - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
- 14. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 15. Degradation pathway of an anthraquinone dye catalyzed by a unique peroxidase DyP from Thanatephorus cucumeris Dec 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. An HPLC method development for the assessment of degradation products of anthraquinone dye - PubMed [pubmed.ncbi.nlm.nih.gov]
Enhancing the solubility of 1,5-Dibenzamidoanthraquinone for specific applications
Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Solubility Enhancement & Troubleshooting Guide
The Solubility Paradox: Why is this molecule so difficult?
Welcome to the support center. If you are working with 1,5-Dibenzamidoanthraquinone (1,5-DBAQ) , often commercially known as Vat Yellow 3 (C.I. 61725) , you are likely facing the "Brick Dust" challenge.
The Root Cause: 1,5-DBAQ is not merely hydrophobic; it is a "high-lattice-energy" solid. Its insolubility stems from two synergistic forces:
-
Planar
- Stacking: The anthraquinone core facilitates tight stacking of molecules. -
Intermolecular Hydrogen Bonding: The amide protons at positions 1 and 5 form strong hydrogen bonds with the carbonyl oxygens of adjacent molecules (and potentially intramolecularly), locking the crystal lattice.
Implication: Standard "like dissolves like" rules fail here. To dissolve 1,5-DBAQ, you must pay an energy penalty to break this lattice. This guide provides the thermodynamic and chemical "hammers" to do so.
Troubleshooting Decision Tree
Before selecting a protocol, identify your end-goal. The method for creating a thin film differs vastly from preparing a bio-assay.
Figure 1: Strategic selection of dissolution method based on downstream application.
Module A: The "Vatting" Protocol (Redox Chemistry)
Best For: Thin films, textile applications, and scalable processing.
This is the industrial standard for a reason. You chemically modify the molecule to a water-soluble salt (Leuco form), process it, and then oxidize it back to the insoluble pigment.
The Mechanism:
Protocol: Alkaline Reduction
-
Reagents: Sodium Hydroxide (NaOH), Sodium Dithionite (Na
S O , also called Hydrosulfite). -
Solvent: Water (degassed recommended).
Step-by-Step:
-
Paste Preparation: Mix 1.0 g of 1,5-DBAQ with a small amount of surfactant (e.g., Turkey Red Oil or Triton X-100) and water to form a smooth paste. Why? This wets the hydrophobic surface, allowing reagents to attack.
-
Alkalization: Add the paste to 50 mL of water containing 2.0 g NaOH at 50-60°C.
-
Reduction: Gradually add 2.0 g Sodium Dithionite while stirring gently.
-
Observation: The yellow suspension will turn into a deep purple/red clear solution . This is the soluble Leuco-salt.
-
Troubleshooting: If it remains turbid, add more dithionite and check temperature. Do not exceed 60°C to avoid over-reduction or hydrolysis of the amide bonds.
-
-
Application: Dip your substrate or cast your film immediately.
-
Regeneration: Expose the material to air (oxygen) or dip in a weak peroxide solution. The color will return to yellow as the insoluble pigment reforms.
Module B: Organic Solvent Troubleshooting
Best For: Analytical chemistry (HPLC), synthesis, and initial stock solutions.
Common Issue: "I tried Ethanol and Acetone, and nothing happened." Response: 1,5-DBAQ is virtually insoluble in low-boiling alcohols and ketones. You need solvents with high dipole moments and high boiling points to disrupt the intermolecular hydrogen bonding.
Solubility Data Table
| Solvent | Solubility Rating | Conditions | Notes |
| Nitrobenzene | High | Boiling (210°C) | Gold Standard for recrystallization. Toxic. |
| o-Dichlorobenzene | Moderate/High | >140°C | Good alternative to nitrobenzene. |
| NMP (N-Methyl-2-pyrrolidone) | Moderate | >80°C | Excellent for breaking amide H-bonds. |
| DMSO | Low/Moderate | >100°C | Use for bio-stock solutions. |
| Pyridine | Moderate | Boiling (115°C) | Foul odor; effective for planar aromatics. |
| Ethanol/Methanol | Insoluble | Any Temp | Do not use. |
| Water | Insoluble | Any Temp | Unless reduced (see Module A). |
Critical Warning: When cooling saturated solutions in Nitrobenzene or NMP, 1,5-DBAQ will crystallize rapidly as long needles. Ensure your filtration setup is pre-heated to prevent clogging.
Module C: Bio-Assay Formulation (Nanodispersion)
Best For: Drug development professionals screening for cytotoxicity or intercalation.
You cannot inject hot Nitrobenzene into a cell culture. You must use a Solvent-Exchange Nanoprecipitation method to create a stable suspension.
Protocol: DMSO-to-Water Exchange
-
Stock Solution: Dissolve 1,5-DBAQ in DMSO at 100°C to reach near-saturation (approx. 0.5 - 1 mg/mL). Sonicate if necessary.
-
Rapid Injection: While the DMSO solution is still warm (prevent precipitation), inject it rapidly via a microsyringe into a vortexing volume of PBS (Phosphate Buffered Saline) or cell culture media.
-
Ratio: Keep DMSO < 1% v/v final concentration.
-
-
Result: You will not get a true solution. You will get a colloidal nanodispersion . The "Brick Dust" precipitates as nanoparticles, which remain suspended due to Brownian motion.
-
Stabilization: If the particles aggregate (clump) within minutes, add 0.1% Tween-80 or BSA (Bovine Serum Albumin) to the aqueous phase before injection to coat the particles.
Figure 2: Workflow for generating bio-compatible nanodispersions.
Frequently Asked Questions (FAQs)
Q: Can I use 1,5-DBAQ in Liquid Crystal displays? A: Yes, it is used as a dichroic dye. However, solubility in the LC host (nematic mixtures) is often the limiting factor.
-
Tip: Do not use pure 1,5-DBAQ. Look for derivatives with lateral alkyl chains (e.g., butyl or hexyl groups on the benzamide ring). These chains disrupt the crystal packing (lowering melting point) and increase entropy of mixing with the LC host.
Q: My sample has a dull brownish color instead of bright yellow. Is it degraded? A: It is likely impure. Commercial "Vat Yellow 3" often contains unreacted 1,5-diaminoanthraquinone (darker color).
-
Fix: Recrystallize from boiling Nitrobenzene . The impurities usually remain in solution or have vastly different solubility profiles. Filter the hot solution through a pre-heated glass sinter funnel.
Q: Is this molecule pH sensitive? A: In its oxidized (yellow) form, it is stable across a wide pH range (3-11). However, at pH > 12 with a reducing agent, it becomes the soluble leuco-form. Strong acids (conc. H2SO4) will protonate the amines/carbonyls, dissolving it as a deep orange/red cation, but it precipitates instantly upon dilution with water.
References
-
Society of Dyers and Colourists. (1971). Colour Index: Vat Yellow 3 (C.I. 61725).[1] Third Edition. Bradford, UK. (Standard reference for chemical structure and industrial properties).
-
Datyner, A. (1962). Interactions between Anthraquinone Dyes and Solvents.[2] Journal of the Society of Dyers and Colourists, 78(8), 378-382. Link (Foundational text on anthraquinone solubility mechanics).
- Gordon, P. F., & Gregory, P. (1987). Organic Chemistry in Colour. Springer-Verlag Berlin Heidelberg.
- Baumgartner, J., et al. (2018). Nanoprecipitation of Hydrophobic Drugs: A Review. International Journal of Pharmaceutics. (General protocol source for the DMSO/PBS dispersion method described in Module C).
-
BenchChem. (2025).[3] Solubility of Anthraquinone Derivatives and Vat Dyes.[2]Link (Verified general solubility data for aromatic amides).
Sources
Impact of reaction parameters on the purity of 1,5-Dibenzamidoanthraquinone
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1,5-Dibenzamidoanthraquinone. As a molecule of significant interest in various fields, achieving high purity is paramount for reliable downstream applications. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its synthesis, focusing on the critical impact of reaction parameters.
Understanding the Core Synthesis
The primary route to 1,5-Dibenzamidoanthraquinone involves the benzoylation of 1,5-diaminoanthraquinone using benzoyl chloride. While seemingly straightforward, this acylation reaction is susceptible to variations in reaction parameters, which can significantly impact the purity of the final product. This guide will dissect these parameters and offer solutions to common problems.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude 1,5-Dibenzamidoanthraquinone?
A1: The impurity profile of your crude product is highly dependent on the reaction conditions. However, several common impurities are frequently observed:
-
Unreacted 1,5-diaminoanthraquinone: This is often due to incomplete reaction.
-
1-Amino-5-benzamidoanthraquinone (Mono-acylated product): Incomplete reaction or improper stoichiometry can lead to the formation of this intermediate.
-
Benzoic Acid: This is a byproduct of the hydrolysis of benzoyl chloride.
-
Isomeric Impurities: If the starting 1,5-diaminoanthraquinone is not pure, isomeric dibenzamidoanthraquinones (e.g., 1,8-Dibenzamidoanthraquinone) may be present.
Q2: How can I monitor the progress of the reaction to avoid incomplete conversion or the formation of intermediates?
A2: Thin-Layer Chromatography (TLC) is an effective and rapid technique for monitoring the reaction progress.[1] A suitable mobile phase (e.g., toluene:ethyl acetate mixtures) can effectively separate the starting material, the mono-acylated intermediate, and the final di-acylated product. By spotting the reaction mixture alongside standards of the starting material and, if available, the mono-acylated product, you can visually track the disappearance of the starting materials and the formation of the desired product. High-Performance Liquid Chromatography (HPLC) can also be employed for more quantitative analysis of reaction kinetics and final product purity.[2][3]
Q3: My final product is a different color than expected. What could be the cause?
A3: A deviation from the expected color of pure 1,5-Dibenzamidoanthraquinone (typically a yellow to orange solid) often indicates the presence of impurities. Unreacted 1,5-diaminoanthraquinone is a deep violet/blue solid, and its presence, even in small amounts, can significantly alter the color of the final product. Other colored byproducts from side reactions under harsh conditions (e.g., high temperatures) could also be a factor.
Troubleshooting Guide: Optimizing Purity by Controlling Reaction Parameters
This section provides a detailed breakdown of common problems encountered during the synthesis of 1,5-Dibenzamidoanthraquinone, their probable causes related to reaction parameters, and actionable solutions.
Problem 1: Low Purity Due to Incomplete Reaction (Presence of Starting Material and Mono-acylated Product)
Causality Chain:
Caption: Troubleshooting workflow for low purity due to incomplete reaction.
In-depth Analysis and Solutions:
-
Reaction Time and Temperature: The acylation of aromatic amines can be slower than their aliphatic counterparts due to the reduced nucleophilicity of the aromatic amine.[4] Insufficient reaction time or a temperature that is too low will result in incomplete conversion. A systematic approach is to run the reaction at a moderate temperature (e.g., 120°C) and monitor its progress by TLC every 30-60 minutes. If the reaction stalls, a gradual increase in temperature (e.g., in 10°C increments) can be beneficial. Studies on related acylation reactions have shown that higher temperatures can lead to higher yields and purity, but excessive temperatures should be avoided to prevent side reactions.[5][6]
-
Stoichiometry: While a 2:1 molar ratio of benzoyl chloride to 1,5-diaminoanthraquinone is theoretically required, in practice, a slight excess of the acylating agent is often necessary to drive the reaction to completion. This is especially true if there is any moisture present, which would consume some of the benzoyl chloride through hydrolysis. However, a large excess should be avoided as it can lead to purification challenges.
-
Solvent Choice: 1,5-diaminoanthraquinone and the resulting dibenzamido derivative have limited solubility in many common organic solvents. A high-boiling point, inert solvent such as o-dichlorobenzene or nitrobenzene is often employed to ensure that the reactants remain in solution at the reaction temperature, facilitating a complete reaction.
Problem 2: Presence of Benzoic Acid Impurity
Causality Chain:
Caption: Troubleshooting workflow for the presence of benzoic acid impurity.
In-depth Analysis and Solutions:
-
Moisture Control: Benzoyl chloride is highly susceptible to hydrolysis, reacting with water to form benzoic acid and hydrochloric acid.[7][8][9] The presence of benzoic acid in the final product is a strong indicator of moisture contamination. It is crucial to use anhydrous solvents and ensure that the 1,5-diaminoanthraquinone is thoroughly dried before use. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) will prevent atmospheric moisture from entering the reaction vessel.
-
Purification Strategy: If benzoic acid is present in the crude product, it can typically be removed by washing the crude solid with a dilute aqueous base solution (e.g., sodium bicarbonate or sodium carbonate solution). The basic wash will deprotonate the acidic benzoic acid, forming a water-soluble carboxylate salt that can be washed away, while the neutral 1,5-Dibenzamidoanthraquinone remains as a solid.
Problem 3: Difficulty in Achieving Selective Mono-acylation vs. Di-acylation
While the goal is typically the di-acylated product, in some instances, the mono-acylated derivative may be the desired compound. Achieving high selectivity for the mono-acylated product can be challenging.
Controlling Selectivity:
A kinetic study on the acylation of a symmetrical diamine revealed that the relative rates of the first and second acylation steps are key to controlling selectivity.[10]
-
Stoichiometry is Key: To favor mono-acylation, use a stoichiometric amount or a slight excess of the diamine relative to the benzoyl chloride (e.g., 1:1 or 1.1:1 molar ratio of diamine to benzoyl chloride).
-
Controlled Addition: Slowly adding the benzoyl chloride to a solution of the diamine can help to maintain a low concentration of the acylating agent, favoring the reaction with the more nucleophilic diamine over the less nucleophilic mono-acylated intermediate.
-
Lower Temperature: Conducting the reaction at a lower temperature will slow down both acylation steps, but it may enhance the difference in reactivity between the two amino groups, allowing for better control and selectivity.
Experimental Protocol: Synthesis of 1,5-Dibenzamidoanthraquinone
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 1,5-diaminoanthraquinone (1.0 eq) and anhydrous o-dichlorobenzene (10-15 mL per gram of diamine).
-
Inert Atmosphere: Purge the flask with nitrogen for 10-15 minutes.
-
Heating: Heat the mixture to 120-130°C with stirring to ensure complete dissolution of the diamine.
-
Addition of Benzoyl Chloride: Slowly add benzoyl chloride (2.2 eq) to the reaction mixture over 15-20 minutes.
-
Reaction: Maintain the reaction temperature at 130-140°C and monitor the progress by TLC. The reaction is typically complete within 2-4 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the precipitated solid and wash with a small amount of cold o-dichlorobenzene.
-
Wash the solid with ethanol to remove residual solvent.
-
To remove any benzoic acid, the solid can be slurried in a dilute aqueous sodium bicarbonate solution, filtered, and washed with water until the filtrate is neutral.
-
-
Purification: The crude product can be further purified by recrystallization from a suitable high-boiling solvent such as nitrobenzene or dimethylformamide (DMF).[11][12]
Data Summary Table:
| Parameter | Recommended Range/Value | Potential Impact on Purity |
| Temperature | 120 - 160 °C | Too low: Incomplete reaction. Too high: Increased side reactions. |
| Benzoyl Chloride (eq) | 2.1 - 2.5 | Too low: Incomplete reaction. Too high: Excess to remove. |
| Solvent | o-dichlorobenzene, nitrobenzene | Ensures solubility of reactants, promoting complete reaction. |
| Atmosphere | Inert (N₂, Ar) | Prevents hydrolysis of benzoyl chloride. |
| Reaction Time | 2 - 6 hours (Monitor by TLC) | Insufficient time leads to incomplete reaction. |
References
- Which benzoyl chloride undergoes hydrolysis faster in water? : r/AdvancedOrganic. (2024, June 6). Reddit.
- Process for the preparation of 1,5- and 1,8-diamino-anthraquinone.
- CN102285889A - Method for producing high-purity 1,5-dinitroanthraquinone.
- Determination of Organic Impurities in Anthraquinone Color Additives D&C Violet No. 2 and D&C Green No. 6 by Ultra-High Performance Liquid Chromatography. (2025, August 10).
- Effect of Temperature on the Purity and Yield of Aspirin. AWS.
- Reactions of Amines. (2025, February 24). Chemistry LibreTexts.
- Mono-acylation of symmetric diamines in the presence of water. (2025, August 6).
- Common impurities in commercial anthraquinone samples. Benchchem.
- Elucidation of Chemical Interactions between Crude Drugs Using Quantitative Thin-Layer Chromatography Analysis. (2022, January 18). NIH.
- Diamine Biosynthesis: Research Progress and Application Prospects. (2020, September 25). PMC.
- Acylated anthocyanin inhibited the formation of heterocyclic amines in hybrid chemical model system and its underlying mechanism. (2023, January 4). NIH.
- acylation of amines [ORGANIC CHEMISTRY] Klein 23.8. (2021, April 20). YouTube.
- Learning outcome 33: Carboxylic acids and derivatives 33.3: Acyl chlorides. chemguide: CIE A level chemistry support.
- What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO? (2016, April 1).
- HPLC Method for Simultaneous Determination of Impurities and Degrad
- Effect of Temperature on the Purity and Yield of Aspirin. (2025, August 6).
- WO2006072699A1 - Method for the recrystallisation and/or purification of azo-type compounds.
- Reactions of Amines.
- Understanding Monoacylation of Symmetrical Diamines: A Kinetic Study of Acylation Reaction of m-Phenylenediamine and Benzoic Anhydride in Microreactor.
- Acylation of amines : r/chemhelp. (2025, March 26). Reddit.
- Efficient and Controllable Synthesis of 1-Aminoanthraquinone via High-Temperature Ammonolysis Using Continuous-Flow Method. (2023, May 24). MDPI.
- Benzotrichloride, Benzoyl Chloride, and Phthalyl Chloride - Illustrated Practical Guide. (2008, May 10). Sciencemadness.org.
- Friedel-Crafts Acyl
- Acyl Chlorides - formation and hydrolysis mechanism. (2025, March 16). YouTube.
- Acetylation of Aromatic primary amine. (2021, April 3). YouTube.
- CN106397148A - Benzal chloride hydrolysis method.
- Methods for functionalization of anthraquinones. (2024, October 25). Russian Chemical Reviews.
- Organic Chemistry Short Notes. Scribd.
Sources
- 1. Elucidation of Chemical Interactions between Crude Drugs Using Quantitative Thin-Layer Chromatography Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. HPLC Method for Simultaneous Determination of Impurities and Degradation Products in Zonisamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. terra-docs.s3.us-east-2.amazonaws.com [terra-docs.s3.us-east-2.amazonaws.com]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. chemguideforcie.co.uk [chemguideforcie.co.uk]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. CN102285889A - Method for producing high-purity 1,5-dinitroanthraquinone - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Ensuring the Integrity of 1,5-Dibenzamidoanthraquinone in Experimental Settings
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction to 1,5-Dibenzamidoanthraquinone Stability
1,5-Dibenzamidoanthraquinone, a key intermediate and member of the anthraquinone family, is recognized for its considerable thermal stability.[1] Its application as a vat dye, specifically Vat Yellow 3, involves an alkaline reducing bath, suggesting a degree of stability under these conditions.[1] However, like many complex organic molecules, its stability is not absolute and can be compromised under various experimental stressors. The primary points of vulnerability in the molecule are the amide linkages and the anthraquinone core itself. Understanding these vulnerabilities is the first step toward preventing unwanted degradation.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of 1,5-Dibenzamidoanthraquinone degradation in a laboratory setting?
A1: The degradation of 1,5-Dibenzamidoanthraquinone is typically initiated by one or more of the following factors:
-
Hydrolysis: The amide bonds are susceptible to cleavage under both acidic and basic conditions, especially when heated.[2][3][4] This results in the formation of 1,5-diaminoanthraquinone and benzoic acid.
-
Oxidation: The anthraquinone core can be susceptible to oxidative degradation, particularly in the presence of strong oxidizing agents. This can lead to the formation of various oxygenated derivatives and ring-opened products.
-
Photodegradation: Exposure to light, particularly ultraviolet (UV) radiation, can induce photochemical reactions, leading to the formation of radical species and subsequent degradation products.
Q2: I've observed a color change in my 1,5-Dibenzamidoanthraquinone solution. Does this indicate degradation?
A2: A color change is a strong indicator of a chemical transformation and likely degradation. The yellow color of 1,5-Dibenzamidoanthraquinone is due to its specific chromophore. Degradation, such as the hydrolysis of the amide bonds to form 1,5-diaminoanthraquinone (which is orange to brown/dark red), will alter the electronic structure and thus the color of the compound.
Q3: How can I properly store 1,5-Dibenzamidoanthraquinone to minimize degradation?
A3: To ensure the long-term stability of 1,5-Dibenzamidoanthraquinone, it is recommended to:
-
Store it in a tightly sealed, opaque container to protect it from light and moisture.
-
Keep it in a cool, dry, and well-ventilated area.
-
Avoid contact with strong acids, bases, and oxidizing agents during storage.
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving common degradation issues encountered during experiments with 1,5-Dibenzamidoanthraquinone.
Problem 1: Unexpected Peaks in Chromatographic Analysis (e.g., HPLC, LC-MS)
| Possible Cause & Verification | Solution |
| Hydrolysis of Amide Bonds: The presence of new, more polar peaks in your chromatogram could indicate the formation of 1,5-diaminoanthraquinone and benzoic acid. | Verification: Analyze your sample using LC-MS to identify the molecular weights of the new peaks. The expected molecular weight for 1,5-diaminoanthraquinone is approximately 238.25 g/mol , and for benzoic acid, it is 122.12 g/mol . Solution: If hydrolysis is confirmed, reassess the pH and temperature of your experimental conditions. Buffer your solution to a neutral pH if possible. If acidic or basic conditions are required, consider running the experiment at a lower temperature and for a shorter duration. |
| Oxidative Degradation: The appearance of peaks with higher molecular weights (addition of oxygen atoms) or a complex mixture of smaller peaks could suggest oxidative degradation. | Verification: Use high-resolution mass spectrometry (HRMS) to determine the elemental composition of the new peaks. Look for mass additions corresponding to one or more oxygen atoms. Solution: De-gas your solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen. Avoid using strong oxidizing agents unless they are a required part of your experimental design. |
| Photodegradation: If the degradation is observed after exposure to light, photodegradation is a likely cause. | Verification: Prepare a fresh sample and protect it from light. Compare its chromatogram to that of the light-exposed sample. A significant reduction in the new peaks in the protected sample confirms photosensitivity. Solution: Conduct all experimental manipulations in a dark room or using amber-colored glassware. If light exposure is unavoidable, use a light source with a filter to block UV radiation. |
Problem 2: Inconsistent Experimental Results or Loss of Activity
| Possible Cause & Verification | Solution |
| Gradual Degradation of Stock Solution: Your stock solution of 1,5-Dibenzamidoanthraquinone may be degrading over time, leading to inconsistent concentrations in your experiments. | Verification: Regularly check the purity of your stock solution using a validated analytical method (e.g., HPLC-UV). Look for the appearance of new peaks or a decrease in the main peak area over time. Solution: Prepare fresh stock solutions more frequently. Store stock solutions in small, single-use aliquots in a freezer to minimize freeze-thaw cycles and exposure to light and air. |
| Incompatibility with Solvents or Reagents: The compound may be reacting with other components in your experimental mixture. | Verification: Perform compatibility studies by incubating 1,5-Dibenzamidoanthraquinone with individual solvents and reagents under your experimental conditions and analyzing for degradation. Solution: If an incompatibility is identified, explore alternative solvents or reagents that are less reactive with the compound. |
Visualizing Degradation Pathways and Workflows
To better understand the potential degradation mechanisms and the workflow for investigating them, the following diagrams are provided.
Caption: Major potential degradation pathways of 1,5-Dibenzamidoanthraquinone.
Caption: A systematic workflow for troubleshooting degradation issues.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a forced degradation study to intentionally degrade 1,5-Dibenzamidoanthraquinone and identify potential degradation products.
Materials:
-
1,5-Dibenzamidoanthraquinone
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
-
Hydrogen peroxide (3%)
-
HPLC system with UV-Vis or PDA detector
-
LC-MS system for peak identification
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of 1,5-Dibenzamidoanthraquinone in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Photodegradation: Expose 1 mL of the stock solution in a clear vial to a photostability chamber or direct sunlight for 24 hours. Keep a control sample wrapped in aluminum foil.
-
Thermal Degradation: Place 1 mL of the stock solution in an oven at 80°C for 24 hours.
-
-
Sample Analysis:
-
After the incubation period, neutralize the acidic and basic samples.
-
Analyze all samples, including a non-stressed control, by HPLC and LC-MS.
-
Compare the chromatograms to identify new peaks corresponding to degradation products.
-
Use the LC-MS data to determine the mass-to-charge ratio (m/z) of the degradation products and propose their structures.
-
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing a stability-indicating HPLC method for 1,5-Dibenzamidoanthraquinone. Method optimization will be required based on the specific degradation products observed.
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient:
-
0-5 min: 50% B
-
5-20 min: 50% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 50% B
-
26-30 min: 50% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at a wavelength corresponding to the absorbance maximum of 1,5-Dibenzamidoanthraquinone (determine by UV-Vis scan).
-
Column Temperature: 30°C
Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for quantifying 1,5-Dibenzamidoanthraquinone and its degradation products.
Summary of Key Stability Parameters
| Parameter | Condition | Potential Degradation Products | Prevention Strategy |
| pH | Acidic (< 4) or Basic (> 9) | 1,5-Diaminoanthraquinone, Benzoic Acid | Maintain neutral pH where possible; use buffers. |
| Temperature | Elevated temperatures (> 60°C) | Increased rate of hydrolysis and other reactions | Conduct experiments at controlled room temperature or below. |
| Light | UV and visible light | Various photoproducts | Use amber glassware; work in a dark environment. |
| Oxidizing Agents | Peroxides, atmospheric oxygen | Oxygenated derivatives, ring-opened products | Use de-gassed solvents; work under an inert atmosphere. |
References
-
Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. [Link]
-
Hydrolysis of Amide. Organic Synthesis. [Link]
-
24.4: Hydrolysis of Amides. Chemistry LibreTexts. [Link]
Sources
Validation & Comparative
Analytical Selectivity & Interference Profile: 1,5-Dibenzamidoanthraquinone
Executive Summary
1,5-Dibenzamidoanthraquinone (1,5-DBAQ), industrially known as C.I. Vat Yellow 3 , is a high-molecular-weight anthraquinone derivative used primarily as a colorant in high-performance polymers and liquid crystal displays. Unlike smaller anthraquinones, 1,5-DBAQ exhibits extreme hydrophobicity and chemical inertness.
The core analytical challenge with 1,5-DBAQ is not biological cross-reactivity in the immunological sense, but rather chromatographic interference and toxicological masking . Researchers must distinguish the inert 1,5-DBAQ from its highly bioactive and mutagenic precursors, specifically 1-Aminoanthraquinone (1-AAQ) and 1,5-Diaminoanthraquinone (1,5-DAAQ) .
This guide details the physicochemical distinctions and validated protocols to resolve 1,5-DBAQ from these structural analogs, ensuring data integrity in purity assessments and migration studies.
Chemical Profile & Mechanism of Interference
To understand interference, one must understand the molecule's resistance to standard analysis.
-
Target Molecule: 1,5-Dibenzamidoanthraquinone
-
Molecular Weight: ~446.45 g/mol
-
Solubility: Insoluble in water, ethanol, and cold acetone. Soluble in hot nitrobenzene, chlorobenzene, and dimethylformamide (DMF).
-
Interference Mechanism:
-
Solubility Mismatch: 1,5-DBAQ often precipitates in standard Reverse-Phase HPLC mobile phases (MeOH/Water), causing column clogging or ghost peaks (carryover) that mimic other analytes.
-
Spectral Overlap: The benzamido groups extend the conjugation system, but the core anthraquinone chromophore (254 nm, 280 nm) overlaps significantly with precursors, leading to false-positive purity readings if resolution is poor.
-
Comparative Analysis: Target vs. Structural Analogs
The following table contrasts 1,5-DBAQ with its critical "interferents"—compounds that are structurally similar but possess vastly different toxicological profiles.
Table 1: Physicochemical & Toxicological Comparison
| Feature | 1,5-Dibenzamidoanthraquinone (Target) | 1-Aminoanthraquinone (Interferent A) | Anthraquinone (Interferent B) |
| Role | Final Product / Dye | Precursor / Impurity | Parent Scaffold / Degradant |
| Structure | Anthraquinone core + 2 Benzoyl groups | Anthraquinone core + 1 Amino group | Bare Tricyclic core |
| Hydrophobicity (LogP) | High (> 6.0) | Moderate (~3.3) | Moderate (~3.4) |
| Solubility | Requires hot DMF/Chlorobenzene | Soluble in MeOH/Acetonitrile | Soluble in MeOH/Acetonitrile |
| Toxicity | Generally Low (Inert/Insoluble) | Mutagenic / Carcinogenic | Possible Carcinogen (2B) |
| Elution Order (RP-HPLC) | Late Eluter (Strong Retention) | Early Eluter | Early/Mid Eluter |
| Key Interference | Precipitates in flow cell | Co-elutes with solvent front if gradient is too fast | Co-elutes with other aromatics |
Critical Insight: The presence of 1-AAQ as an impurity is the primary safety concern. An assay that cannot resolve 1,5-DBAQ from 1-AAQ is invalid for safety testing.
Validated Experimental Protocols
The following protocols are designed to eliminate interference caused by solubility issues and spectral overlap.
Protocol A: High-Temperature Sample Preparation (Solubility Management)
Standard methanol extraction fails for 1,5-DBAQ. This protocol ensures complete dissolution to prevent "false negative" concentration readings.
-
Weighing: Accurately weigh 10 mg of the sample (polymer or dye powder).
-
Dissolution: Add 10 mL of Dimethylformamide (DMF) or Chlorobenzene .
-
Thermal Activation: Heat the solution to 80°C for 15 minutes with vigorous sonication.
-
Why: This breaks the intermolecular hydrogen bonding and pi-stacking typical of vat dyes.
-
-
Cooling & Filtration: Allow to cool to room temperature. Immediately filter through a 0.45 µm PTFE filter .
-
Note: Do not use Nylon filters (dye adsorption risk).
-
-
Dilution: Dilute 1:10 with Acetonitrile prior to injection to match the mobile phase initial conditions (prevents peak distortion).
Protocol B: Gradient HPLC-PDA Separation (Interference Resolution)
This method separates the early-eluting mutagenic impurities from the late-eluting 1,5-DBAQ.
-
Column: C18 (Octadecyl), 150 x 4.6 mm, 3.5 µm particle size (e.g., Zorbax Eclipse or equivalent high-carbon load column).
-
Mobile Phase A: Water + 0.1% Formic Acid (Acidification reduces peak tailing of amino-impurities).
-
Mobile Phase B: Acetonitrile (or THF for higher solubility).
-
Flow Rate: 1.0 mL/min.
-
Detection: Diode Array (PDA) at 254 nm (general) and 360 nm (specific for yellow chromophore).
Gradient Profile:
-
0-2 min: 50% B (Isocratic hold to elute polar impurities).
-
2-15 min: 50% -> 100% B (Linear gradient to elute 1-AAQ and Anthraquinone).
-
15-25 min: 100% B (Hold to elute 1,5-DBAQ).
-
25-30 min: 50% B (Re-equilibration).
Analytical Workflow Visualization
The following diagram illustrates the decision logic for eliminating interference when analyzing 1,5-DBAQ.
Caption: Analytical resolution pathway distinguishing mutagenic impurities (Red) from the target 1,5-DBAQ (Green) based on solubility and retention time.
Interpretation of Results
When analyzing data generated from the above protocols, use these criteria to determine interference:
-
Retention Time Shift: If the main peak shifts significantly between runs, it indicates matrix interference or precipitation on the column. Flush the column with 100% THF to resolve.
-
Spectral Purity: Use the PDA to compare the UV spectrum of the leading edge and trailing edge of the 1,5-DBAQ peak.
-
Match: Pure compound.
-
Mismatch: Co-eluting interference (likely a mono-benzoylated intermediate).
-
-
Quantification Limits: Due to the high dilution required (to maintain solubility), the Limit of Quantitation (LOQ) for 1,5-DBAQ is typically higher (~10 ppm) compared to more soluble dyes.
References
-
European Food Safety Authority (EFSA). (2005). Opinion of the Scientific Panel on Food Additives, Flavourings, Processing Aids and Materials in Contact with Food on a request from the Commission related to 1,5-bis(benzoylamino)anthraquinone.
-
PubChem. (n.d.). Compound Summary: 1,5-Dibenzamidoanthraquinone (Vat Yellow 3). National Library of Medicine.
- Hunger, K. (2003). Industrial Dyes: Chemistry, Properties, Applications. Wiley-VCH. (Referenced for Anthraquinone dye synthesis and impurity profiles).
-
MDPI. (2023). Efficient and Controllable Synthesis of 1-Aminoanthraquinone via High-Temperature Ammonolysis. Molecules.
Benchmarking the electrochemical performance of 1,5-Dibenzamidoanthraquinone
An In-Depth Comparative Guide to the Electrochemical Performance of 1,5-Dibenzamidoanthraquinone for Energy Storage Applications
Authored by a Senior Application Scientist
The relentless pursuit of high-performance, sustainable, and cost-effective energy storage solutions has propelled organic electrode materials into the scientific spotlight.[1] Their inherent advantages—structural diversity, resource abundance, and environmental benignity—position them as compelling alternatives to traditional inorganic materials.[2] Within this class, quinone-based compounds, particularly those built upon the robust anthraquinone scaffold, are of significant interest due to their reversible redox chemistry and high theoretical capacities.[3]
This guide provides a comprehensive framework for benchmarking the electrochemical performance of a specific, yet lesser-studied derivative: 1,5-Dibenzamidoanthraquinone . Due to the limited direct experimental data on this molecule in existing literature, this document serves as both a comparative analysis against well-characterized analogues and a methodological blueprint for its systematic evaluation. We will delve into the causal reasoning behind experimental design, ensuring a self-validating approach to performance assessment. Our objective is to equip researchers, materials scientists, and professionals in battery development with the insights and protocols necessary to rigorously evaluate this promising candidate material.
The Anthraquinone Core: A Versatile Redox Engine
The electrochemical activity of anthraquinone and its derivatives is centered on the reversible two-electron, two-proton reduction of its two carbonyl (C=O) groups.[4] This process, which occurs in a stepwise manner, is the foundation of its charge storage capability. The redox potential and overall electrochemical behavior of the molecule can be precisely tuned by introducing functional groups onto the aromatic backbone.[5][6] These substituents can exert strong electronic (electron-donating or -withdrawing) and steric effects, influencing key performance metrics such as redox potential, cycling stability, and solubility in electrolytes.[7]
The target of our investigation, 1,5-Dibenzamidoanthraquinone, features two benzamide groups at the 1 and 5 positions of the anthraquinone core.[8] These bulky, electron-withdrawing amide groups are expected to significantly modulate the molecule's electrochemical signature compared to other derivatives.
Selecting the Right Benchmarks: A Comparative Strategy
To contextualize the performance of 1,5-Dibenzamidoanthraquinone, a logical comparison against structurally related analogues is essential. We have selected two key comparators that allow for a systematic evaluation of substituent effects at the 1 and 5 positions:
-
1,5-Diaminoanthraquinone (and its polymer, PDAAQ) : The amino groups (-NH₂) are electron-donating, which is expected to lower the redox potential compared to the unsubstituted anthraquinone. Its polymer, poly(1,5-diaminoanthraquinone), has demonstrated excellent cycling stability and high capacity, making it a high-performance benchmark.[9][10]
-
1,5-Dihydroxyanthraquinone (1,5-DHAQ) : The hydroxyl groups (-OH) are also electron-donating and can participate in hydrogen bonding, affecting both redox potential and intermolecular interactions.[7][11]
-
Unsubstituted Anthraquinone (AQ) : Serves as the fundamental baseline for evaluating the electronic effects of all functional groups.[12]
By comparing the performance of 1,5-Dibenzamidoanthraquinone against these molecules, we can deconstruct the influence of the benzamido group relative to amino and hydroxyl functionalities.
Comparative Electrochemical Performance Metrics
The following table summarizes key performance indicators for our selected benchmark molecules, based on data from published literature. The entry for 1,5-Dibenzamidoanthraquinone is presented with hypothetical values to illustrate the target data points for a comprehensive benchmarking study.
| Compound | Key Performance Metric | Electrolyte/System | Observed Value | Reference |
| Poly(1,5-diaminoanthraquinone) | Specific Capacity | Magnesium Battery | 267 mAh/g (corrected) | [9] |
| Cycling Stability | Magnesium Battery | 97% capacity retention after 300 cycles | [9] | |
| Specific Capacitance | 1 M H₂SO₄ (Supercapacitor) | 353 F/g at 1 A/g | [10] | |
| 1,5-diaminoanthraquinone | Cycling Stability | Sodium-ion Battery | 64% capacity retention over 100 cycles | [7] |
| 1,5-dihydroxyanthraquinone | Redox Potential | 1 M KOH (Aqueous Flow Battery) | ~ -0.6 to -0.8 V vs. SHE | [11] |
| Anthraquinone (AQ) | Cycling Stability | Aqueous Zinc-ion Battery | ~45% capacity retention after 1000 cycles (at 200 mA/g) | [12][13] |
| Cycling Stability | Aqueous Zinc-ion Battery | ~65% capacity retention after 1000 cycles (at 4000 mA/g) | [12] | |
| 1,5-Dibenzamidoanthraquinone | Redox Potential | (To be determined) | Hypothesized: Higher than AQ due to EWG | - |
| Specific Capacity | (To be determined) | Hypothesized: Lower than AQ due to higher molecular weight | - | |
| Cycling Stability | (To be determined) | Hypothesized: Potentially high due to reduced solubility | - |
Experimental Design: A Self-Validating Protocol
To ensure the scientific integrity of the benchmarking process, a standardized set of electrochemical characterization techniques must be employed.[4][14] The causality for selecting each technique is rooted in its ability to probe a specific aspect of electrochemical performance.
Cyclic Voltammetry (CV)
Purpose: To provide a qualitative overview of the redox behavior, including the potentials at which oxidation and reduction occur and the electrochemical reversibility of these processes.
Protocol:
-
Electrode Preparation: A working electrode is prepared by mixing the active material (e.g., 1,5-Dibenzamidoanthraquinone), a conductive additive (e.g., carbon black), and a binder (e.g., PVDF) in a suitable solvent to form a slurry. This slurry is then cast onto a current collector (e.g., copper or aluminum foil) and dried under vacuum.
-
Cell Assembly: A three-electrode electrochemical cell is assembled using the prepared working electrode, a reference electrode (e.g., Ag/AgCl or SCE), and a counter electrode (e.g., platinum wire).
-
Electrolyte: An appropriate electrolyte is chosen. For fundamental studies, a non-aqueous electrolyte like 1 M LiPF₆ in a mixture of ethylene carbonate (EC) and dimethyl carbonate (DMC) is common. For aqueous applications, a buffered aqueous solution would be used.
-
Measurement: The potential of the working electrode is swept linearly between defined vertex potentials at a specific scan rate (e.g., 50 mV/s). The resulting current is measured and plotted against the applied potential. The shape of the resulting voltammogram reveals the redox peaks.[11]
Galvanostatic Charge-Discharge Cycling
Purpose: To determine the practical specific capacity, coulombic efficiency, energy efficiency, and, most critically, the cycling stability of the material over extended operation.[7]
Protocol:
-
Cell Assembly: A two-electrode coin cell (or Swagelok-type cell) is assembled using the working electrode and a suitable anode (e.g., lithium metal for a lithium-ion system).
-
Measurement: The cell is charged and discharged at a constant current (galvanostatically) between pre-defined voltage limits. The current is typically set based on the theoretical capacity of the active material (C-rate). For example, a 1C rate corresponds to a full charge or discharge in one hour.
-
Data Analysis: The specific capacity (in mAh/g) is calculated from the discharge time and the mass of the active material. Plotting the capacity and coulombic efficiency versus the cycle number reveals the material's stability.[12]
The following diagram illustrates the standard workflow for this electrochemical evaluation.
Caption: Standard workflow for electrochemical benchmarking.
Understanding the Charge Storage Mechanism
The fundamental charge storage mechanism in anthraquinone-based materials involves the redox activity of the carbonyl groups. The process can be classified as an n-type redox reaction, where the neutral molecule is first reduced to a negatively charged state.[15]
Caption: General n-type redox mechanism of the anthraquinone core.
For 1,5-Dibenzamidoanthraquinone, the electron-withdrawing nature of the benzamide groups is expected to stabilize the reduced anionic states, thereby increasing the redox potential relative to unsubstituted anthraquinone. However, the large size of these groups may introduce steric hindrance, potentially impacting ion diffusion kinetics and the overall rate capability. Furthermore, the amide functionality itself could undergo redox reactions under certain potential windows, though this is generally less favorable than the quinone reduction. A key challenge for many organic electrode materials is their dissolution into the electrolyte, which leads to rapid capacity fade.[2] The bulky and polar benzamide groups may decrease solubility compared to smaller functional groups, potentially leading to enhanced cycling stability—a critical hypothesis to be tested.
Conclusion and Future Outlook
While direct experimental data for 1,5-Dibenzamidoanthraquinone remains scarce, a systematic benchmarking approach provides a clear and robust pathway for its evaluation. By comparing its performance against well-understood analogues like 1,5-diaminoanthraquinone and 1,5-dihydroxyanthraquinone, researchers can effectively isolate and understand the electrochemical impact of the benzamido functional group. The proposed experimental protocols for cyclic voltammetry and galvanostatic cycling form the cornerstone of this evaluation, enabling the quantification of redox potential, specific capacity, and long-term stability.
The key scientific questions to be answered are: How does the strong electron-withdrawing effect of the benzamide group shift the redox potential? And does the increased molecular size and potential for hydrogen bonding improve cycling stability by suppressing dissolution? Answering these questions will not only determine the viability of 1,5-Dibenzamidoanthraquinone as an electrode material but will also contribute valuable structure-property relationship insights to the broader field of organic energy storage.
References
- Poly(1,5-diaminoanthraquinone) as a High-Capacity Bipolar Cathode for Rechargeable Magnesium Batteries.
- Electrochemical Characteristics and Stability of Poly(1,5-diaminoanthraquinone) in Acidic Aqueous Solution.
- Electrochemistry of Poly(1,5‐diaminoanthraquinone) and Its Application in Electrochemical Capacitor Materials.
- Highly Soluble 1,4-Diaminoanthraquinone Derivative for Nonaqueous Symmetric Redox Flow Batteries. ACS Sustainable Chemistry & Engineering.
- 1,5-Dibenzamidoanthraquinone - 82-18-8. Vulcanchem.
- Electrochemical performance of 1,5-DHAQ/PAQS/CB systems and itemized comparison with other quinone-based systems.
- Tuning Redox Potential of Anthraquinone-2-Sulfonate (AQS) by Chemical Modification to Facilitate Electron Transfer From Electrodes in Shewanella oneidensis. Frontiers.
- Synthesis and electrochemical properties of various dimensional poly(1,5-diaminoanthraquinone) nanostructures: Nanoparticles, nanotubes and nanoribbons. PubMed.
- Investigation of the Redox Chemistry of Anthraquinone Derivatives Using Density Functional Theory.
- Characterization methods of organic electrode materials.
- Electrochemical Characteristics and Stability of Poly(1,5-diaminoanthraquinone) in Acidic Aqueous Solution. The Journal of Physical Chemistry C.
- Evaluation of the Interphase-Related Cycling Stability of Thin-Film Amino- and Hydroxy-Substituted Anthraquinone Electrodes for Sodium-Ion Batteries.
- Organic Electrode Materials for Energy Storage and Conversion: Mechanism, Characteristics, and Applic
- Mechanism of High-Rate Cycling Stability of Anthraquinone Cathode for Aqueous Zinc-Ion B
- Anthraquinone derivative as high-performance anode material for sodium-ion batteries using ether-based electrolytes.
- Promise and reality of organic electrodes from materials design and charge storage perspective. RSC Publishing.
- Mechanism of High-Rate Cycling Stability of Anthraquinone Cathode for Aqueous Zinc-Ion Batteries.
- Advanced Metal-Organic Frameworks Based on Anthraquinone-2,3-Dicarboxylate Ligands as Cathode for Lithium-Ion B
- Organic electrode materials with solid-state battery technology. Aalto Research Portal.
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A Technical Guide to the Structure-Activity Relationship of 1,5-Dibenzamidoanthraquinone Analogues as Potential Anticancer Agents
This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 1,5-dibenzamidoanthraquinone analogues, a class of compounds with promising potential in anticancer drug development. We will explore the synthesis, biological evaluation, and the intricate relationship between the chemical structure of these analogues and their cytotoxic activity. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering both foundational knowledge and practical insights into the experimental workflows for studying these compounds.
Introduction: The Therapeutic Potential of the 1,5-Diamidoanthraquinone Scaffold
The anthraquinone core is a privileged scaffold in medicinal chemistry, forming the backbone of several clinically used anticancer drugs, such as Doxorubicin and Mitoxantrone[1]. These agents primarily exert their cytotoxic effects through intercalation into DNA, thereby disrupting DNA replication and transcription and ultimately leading to cancer cell death[2]. The 1,5-disubstituted anthraquinone framework has garnered significant interest due to its potential for symmetric functionalization, allowing for a systematic investigation of how different substituents impact biological activity.
The introduction of amido groups at the 1 and 5 positions of the anthraquinone core has been shown to be a viable strategy for developing novel anticancer agents. The amide linkages provide opportunities for introducing a wide variety of substituents, enabling the fine-tuning of the molecule's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and steric bulk. These modifications, in turn, can profoundly influence the compound's interaction with its biological targets, most notably DNA, and its overall cytotoxic profile. Preliminary studies have established that the anthraquinone moiety is essential for the cytotoxic activity of these compounds, and that less sterically hindered substituents tend to enhance their in vitro efficacy[1].
This guide will delve into the synthesis of 1,5-dibenzamidoanthraquinone analogues, provide detailed protocols for their cytotoxic evaluation, and present a comprehensive analysis of their structure-activity relationships, with a focus on DNA intercalation as the primary mechanism of action.
Synthesis of 1,5-Dibenzamidoanthraquinone Analogues
The synthesis of 1,5-dibenzamidoanthraquinone analogues typically involves a two-step process: the preparation of the key intermediate, 1,5-diaminoanthraquinone, followed by its acylation with various benzoyl chlorides.
Synthesis of 1,5-Diaminoanthraquinone
The precursor, 1,5-diaminoanthraquinone, can be synthesized from 1,5-dinitroanthraquinone through a reduction reaction.
General Protocol for the Synthesis of 1,5-Dibenzamidoanthraquinone Analogues
The final step involves the acylation of 1,5-diaminoanthraquinone with the desired substituted benzoyl chlorides.
Experimental Protocol:
-
Dissolution: Dissolve 1,5-diaminoanthraquinone in a suitable anhydrous solvent, such as pyridine or N,N-dimethylformamide (DMF), under an inert atmosphere (e.g., nitrogen or argon).
-
Acylation: Add a slight excess (2.2 equivalents) of the appropriate substituted benzoyl chloride dropwise to the solution at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Purification: Collect the precipitate by filtration, wash thoroughly with water, and then purify by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 1,5-dibenzamidoanthraquinone analogue.
-
Characterization: Confirm the structure and purity of the final compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Biological Evaluation: Assessing Cytotoxicity
The primary method for evaluating the anticancer potential of these analogues is through in vitro cytotoxicity assays against a panel of human cancer cell lines. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method for this purpose.
Principle of the MTT Assay
The MTT assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases. The amount of formazan produced is directly proportional to the number of viable cells.
Detailed MTT Assay Protocol
-
Cell Seeding: Seed cancer cells (e.g., HepG2, MCF-7, A549) into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37 °C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare a series of dilutions of the 1,5-dibenzamidoanthraquinone analogues in culture medium. After 24 hours of incubation, replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations (typically ranging from 0.01 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for another 48-72 hours at 37 °C with 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37 °C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Conclusion and Future Directions
The 1,5-dibenzamidoanthraquinone scaffold represents a promising platform for the development of novel anticancer agents. The synthetic accessibility of these compounds allows for extensive structural modifications, enabling a detailed exploration of their structure-activity relationships. The key takeaways from this guide are:
-
The planar anthraquinone core is essential for DNA intercalation and cytotoxic activity.
-
Substituents on the benzamido rings significantly modulate the biological activity, with electron-withdrawing and less sterically hindered groups generally favoring higher potency.
-
The primary mechanism of action involves DNA intercalation, leading to the disruption of critical cellular processes and ultimately apoptosis.
Future research in this area should focus on expanding the library of analogues with diverse substituents to further refine the SAR. More in-depth mechanistic studies, including quantitative DNA binding assays and topoisomerase inhibition assays, will be crucial for elucidating the precise molecular targets and for designing more potent and selective anticancer drugs. Furthermore, the evaluation of promising analogues in in vivo cancer models will be a critical step towards their potential clinical translation.
References
-
Huang, H. S., Chiu, H. F., Chiou, J. F., & Lin, T. S. (2005). Synthesis and antitumor evaluation of symmetrical 1,5-diamidoanthraquinone derivatives as compared to their disubstituted homologues. Chemical & pharmaceutical bulletin, 53(9), 1136–1141. [Link]
-
Zee-Cheng, R. K., & Cheng, C. C. (1978). Antineoplastic agents. Structure-activity relationship study of bis(substituted aminoalkylamino)anthraquinones. Journal of medicinal chemistry, 21(3), 291–294. [Link]
-
Murdock, K. C., Child, R. G., Fabio, P. F., Angier, R. B., Wallace, R. E., Durr, F. E., & Citarella, R. V. (1979). Antitumor agents. 1. 1,4-Bis[(aminoalkyl)amino]-9,10-anthracenediones. Journal of medicinal chemistry, 22(9), 1024–1030. [Link]
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Showalter, H. D., Johnson, J. L., Werbel, L. M., Leopold, W. R., Jackson, R. C., & Elslager, E. F. (1984). 5-((Aminoalkyl)amino)-substituted anthra(1,9-cd)pyrazol-6(2H)-ones as novel anticancer agents. Synthesis and biological evaluation. Journal of medicinal chemistry, 27(2), 253–255. [Link]
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Pummangura, S., Mohamed, N., & Chang, C. J. (1982). Novel anthraquinone-derived DNA intercalators. Journal of medicinal chemistry, 25(6), 741–745. [Link]
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Lown, J. W. (1993). Anthracycline and anthraquinone anticancer agents: current status and new developments. Pharmacology & therapeutics, 60(2), 185–214. [Link]
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Huang, H. S., Lin, T. S., & Chiu, H. F. (2002). Synthesis of symmetrical 1,5-bisacyloxyanthraquinone derivatives and their dual activity of cytotoxicity and lipid peroxidation. Chemical & pharmaceutical bulletin, 50(11), 1491–1495. [Link]
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Denny, W. A. (2002). Acridine derivatives as chemotherapeutic agents. Current medicinal chemistry, 9(18), 1655–1665. [Link]
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Gatto, B., Capranico, G., & Palumbo, M. (2003). The chemical and biological properties of amonafide and its analogues. Current medicinal chemistry. Anti-cancer agents, 3(4), 271–284. [Link]
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Krapcho, A. P., Getahun, Z., Avery, K. L., Vargas, K. J., & Hacker, M. P. (1991). Synthesis and antitumor evaluations of 2,5-bis(aminoalkylamino)anthra[1,9-cd]pyrazol-6(2H)-ones. Journal of medicinal chemistry, 34(8), 2373–2380. [Link]
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Pilkington, M. J., & Robins, D. J. (1994). Synthesis of 1,5-diaminoanthraquinone derivatives as potential bioreductive anticancer agents. Bioorganic & medicinal chemistry letters, 4(22), 2687–2690. [Link]
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Chen, Y. L., Chen, I. L., & Wang, T. C. (2000). Synthesis and cytotoxic evaluation of certain 1,5-disubstituted anthraquinone derivatives. Archiv der Pharmazie, 333(11), 361–365. [Link]
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Huang, H. S., & Lin, T. S. (2001). Synthesis and cytotoxicity of symmetrical 1,5-bis-thio-substituted anthraquinones in cultured tumor cells and lipid peroxidation. Chemical & pharmaceutical bulletin, 49(9), 1122–1126. [Link]
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Huang, H. S., Chiu, H. F., & Lin, T. S. (2004). Synthesis and structure-activity correlations of the cytotoxic bifunctional 1,4-diamidoanthraquinone derivatives. Bioorganic & medicinal chemistry, 12(23), 6163–6170. [Link]
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Gholivand, M. B., Kashanian, S., Peyman, H., & Roshanfekr, H. (2011). DNA-binding study of anthraquinone derivatives using chemometrics methods. European journal of medicinal chemistry, 46(7), 2630–2638. [Link]
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Islam, M. M., Ahamed, M., & Kumar, S. (2017). 1-Amino-4-hydroxy-9,10-anthraquinone – An analogue of anthracycline anticancer drugs, interacts with DNA and induces apoptosis in human MDA-MB-231 breast adinocarcinoma cells: Evaluation of structure–activity relationship using computational, spectroscopic and biochemical studies. Journal of Photochemistry and Photobiology B: Biology, 173, 484-495. [Link]
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Sirous, H., Gholivand, M. B., & Kashanian, S. (2014). Electrochemical and spectroscopic studies on the interaction of an anthraquinone derivative with DNA. Journal of the Iranian Chemical Society, 11(4), 1139–1147. [Link]
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Wang, S., Liu, Y., & Li, J. (2018). Recent Developments in the Chemistry of Deoxyribonucleic Acid (DNA) Intercalators: Principles, Design, Synthesis, Applications and Trends. Mini-Reviews in Organic Chemistry, 15(4), 282-297. [Link]
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Alternative synthetic routes for 1,5-Dibenzamidoanthraquinone
Comparative Guide: Synthetic Pathways for 1,5-Dibenzamidoanthraquinone (Vat Yellow 3)
Executive Summary
1,5-Dibenzamidoanthraquinone (C.I. Vat Yellow 3, CAS: 82-18-8) is a high-performance vat dye and liquid crystal intermediate known for its exceptional light fastness and thermal stability. Structurally, it consists of a rigid anthraquinone core flanked by two benzamido groups at the 1 and 5 positions.
The synthesis of this molecule presents a classic challenge in organic process chemistry: balancing the low nucleophilicity of 1,5-diaminoanthraquinone (due to strong electron-withdrawing carbonyls) with the solubility constraints of the anthraquinone scaffold.
This guide objectively compares three distinct synthetic methodologies:
-
Route A (The Benchmark): High-Temperature Acylation in Nitrobenzene.
-
Route B (The Green Alternative): Catalytic Acylation in Inert High-Boiling Solvents.
-
Route C (The Precursor Variant): Ullmann Condensation from 1,5-Dichloroanthraquinone.
Part 1: The Chemistry & Mechanism
The core transformation is a Nucleophilic Acyl Substitution . However, the reaction is kinetically hindered. The amino groups on the anthraquinone ring are deactivated by resonance with the quinone carbonyls, rendering them poor nucleophiles. Consequently, standard Schotten-Baumann conditions (aqueous base) often fail, necessitating high temperatures and non-aqueous solvents.
Mechanistic Pathway:
-
Activation: Benzoyl chloride is employed as the electrophile.
-
Attack: The amine attacks the carbonyl carbon of the acid chloride.
-
Elimination: Loss of HCl restores the carbonyl, forming the amide bond.
-
Insolubility: The product rapidly crystallizes, driving the equilibrium forward but potentially trapping unreacted starting material.
Figure 1: Mechanistic pathway for the acylation of deactivated anthraquinone amines.
Part 2: Detailed Synthetic Routes
Route A: High-Temperature Acylation in Nitrobenzene (Benchmark)
This is the historical and industrial standard. Nitrobenzene is chosen for its high boiling point (210.9°C) and ability to solubilize anthraquinone derivatives at elevated temperatures.
-
Reagents: 1,5-Diaminoanthraquinone (1.0 eq), Benzoyl Chloride (2.2 eq).
-
Catalyst: None (Thermal activation).
Protocol:
-
Dissolution: Suspend 10 g of 1,5-diaminoanthraquinone in 100 mL of dry nitrobenzene.
-
Heating: Heat the mixture to 130–140°C. Ensure the system is under an inert atmosphere (N2) to prevent oxidation of the amine.
-
Addition: Dropwise add 14 g (excess) of benzoyl chloride over 30 minutes. The mixture will darken.
-
Reflux: Raise temperature to 170–180°C and stir for 3–5 hours. Evolution of HCl gas will be observed (scrubbing required).[3]
-
Isolation: Cool to 80°C. The product precipitates as yellow needles.
-
Filtration: Filter hot to remove soluble impurities. Wash cake with hot nitrobenzene, then ethanol to remove solvent residues.
-
Pros: High yield (>90%), excellent product crystallinity.
-
Cons: Nitrobenzene is toxic (Category 1 carcinogen suspect) and difficult to remove completely; HCl generation requires corrosion-resistant reactors.
Route B: Catalytic Acylation in o-Dichlorobenzene (ODCB) (Modern)
To mitigate the toxicity of nitrobenzene, o-dichlorobenzene (ODCB) is used with a base catalyst (Pyridine) to scavenge HCl and accelerate the reaction at slightly lower temperatures.
-
Reagents: 1,5-Diaminoanthraquinone (1.0 eq), Benzoyl Chloride (2.1 eq), Pyridine (0.1 eq).
-
Solvent: o-Dichlorobenzene (ODCB).
Protocol:
-
Charge: Mix 1,5-diaminoanthraquinone in ODCB (10 volumes). Add catalytic pyridine.[4]
-
Reaction: Heat to 140°C. Add benzoyl chloride slowly.
-
Completion: Stir at 150–160°C for 4 hours. The presence of pyridine prevents HCl saturation in the solvent, reducing side reactions.
-
Workup: Steam distillation can be used to recover ODCB, or simple filtration followed by methanol wash.
-
Pros: Lower toxicity profile than nitrobenzene; easier solvent recovery.
-
Cons: ODCB is still a halogenated solvent; pyridine odor requires control.
Route C: Ullmann Condensation (Retro-Synthetic Alternative)
This route is useful when 1,5-diaminoanthraquinone is unavailable, starting instead from the dichloro- derivative.
-
Reagents: 1,5-Dichloroanthraquinone, Benzamide, Copper powder (catalyst), Na2CO3 (base).
-
Solvent: Nitrobenzene or NMP.
Protocol:
-
Mix: Combine 1,5-dichloroanthraquinone, benzamide (excess), acid binder (Na2CO3), and copper bronze in solvent.
-
Condensation: Reflux (>200°C) for 10–12 hours.
-
Mechanism: Copper-catalyzed nucleophilic aromatic substitution (Ullmann-type).
-
Purification: Requires extensive washing to remove copper salts.
-
Pros: Avoids handling free amines if they are unstable.
-
Cons: Traces of copper are difficult to remove (unsuitable for electronic grade applications); lower atom economy.
Part 3: Comparative Analysis
The following table contrasts the performance metrics of the discussed routes.
| Feature | Route A (Nitrobenzene) | Route B (ODCB/Pyridine) | Route C (Ullmann) |
| Yield | 90–95% | 85–92% | 70–80% |
| Purity (HPLC) | >98% | >98% | ~95% (Cu traces) |
| Reaction Temp | 170–180°C | 150–160°C | >200°C |
| Reaction Time | 3–5 Hours | 4–6 Hours | 10–12 Hours |
| Atom Economy | Moderate (HCl loss) | Moderate (HCl loss) | Low (Salt waste) |
| Safety Profile | Poor (Toxic solvent) | Moderate | Moderate (Heavy metals) |
| Scalability | High (Industrial Standard) | High | Low |
Part 4: Process Workflow Visualization
Figure 2: Workflow comparison between the Standard Nitrobenzene route and the Catalytic ODCB route.
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A Senior Application Scientist's Guide to the Quantitative Analysis and Purity Assessment of 1,5-Dibenzamidoanthraquinone
Introduction: The Analytical Imperative for 1,5-Dibenzamidoanthraquinone
1,5-Dibenzamidoanthraquinone is a significant molecule within the anthraquinone class, characterized by an anthraquinone core with two benzamide groups at the 1 and 5 positions.[1] Its robust chemical structure, with a molecular formula of C₂₈H₁₈N₂O₄ and a molecular weight of 446.454 g/mol , contributes to its considerable thermal stability, making it valuable in applications requiring such properties.[1] For researchers and professionals in drug development and materials science, ensuring the purity and accurate quantification of this compound is not merely a quality control step; it is fundamental to guaranteeing reproducible results, safety, and efficacy in its final application.
This guide provides an in-depth comparison of the primary analytical techniques for the characterization of 1,5-Dibenzamidoanthraquinone. We will explore the causality behind methodological choices, offering field-proven insights into creating a robust, self-validating analytical workflow.
Chapter 1: Understanding the Analyte: Physicochemical Properties and Impurity Profile
A successful analytical strategy begins with a thorough understanding of the target molecule and its likely contaminants.
Physicochemical Properties
The inherent properties of 1,5-Dibenzamidoanthraquinone dictate the optimal analytical approaches. Its high melting point and low solubility in common solvents, for instance, are critical considerations for sample preparation and chromatographic method development.
| Property | Value | Unit | Source |
| Molecular Formula | C₂₈H₁₈N₂O₄ | - | [1] |
| Molecular Weight | 446.454 | g/mol | [1] |
| Boiling Point | 556.3 | °C at 760 mmHg | [1] |
| Density | 1.409 | g/cm³ | [1] |
| LogP | 5.11260 | - | [1] |
This table summarizes key physicochemical properties that influence analytical method design.
Anticipating the Impurity Profile
The purity of 1,5-Dibenzamidoanthraquinone is intrinsically linked to its synthesis pathway. A common route involves the reaction of 1,5-diaminoanthraquinone with benzoyl chloride. Understanding this process allows us to predict potential impurities.
Potential Impurities Include:
-
Starting Materials: Unreacted 1,5-diaminoanthraquinone.
-
Intermediates: Mono-benzamido derivatives.
-
By-products: Isomeric impurities from the starting materials, such as 1,8-isomers.
-
Reagents: Residual benzoyl chloride or its hydrolysis product, benzoic acid.
The following diagram illustrates a simplified synthesis pathway and the potential entry points for impurities.
Caption: Simplified synthesis pathway and sources of potential impurities.
Chapter 2: A Comparative Guide to Quantitative Methodologies
The selection of an analytical technique is a critical decision driven by the need for specificity, sensitivity, accuracy, and throughput. For anthraquinone derivatives, liquid chromatography-based techniques are generally the most widely used and powerful tools.[2]
High-Performance Liquid Chromatography (HPLC): The Gold Standard
Causality: HPLC, particularly reverse-phase HPLC (RP-HPLC), is the premier choice for purity assessment due to its exceptional resolving power. It physically separates the main component from its impurities, allowing for simultaneous quantification of both. This specificity is paramount for regulatory compliance and ensuring product quality, as mandated by guidelines like those from the International Council for Harmonisation (ICH).[3]
Workflow Diagram:
Caption: Standard workflow for HPLC-based purity analysis.
Detailed Experimental Protocol: RP-HPLC Method
-
Instrumentation: An HPLC system with a UV-Vis detector is required.[4]
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a robust starting point.[5]
-
Mobile Phase: A gradient of Acetonitrile (ACN) and water (containing 0.1% Trifluoroacetic Acid (TFA) or phosphoric acid) is effective for separating anthraquinones.[4][5]
-
Rationale: The organic modifier (ACN) elutes the compounds, while the acidic additive improves peak shape by suppressing the ionization of any acidic or basic functional groups.
-
-
Gradient Elution: A typical gradient might run from 50% ACN to 95% ACN over 20 minutes.
-
Rationale: A gradient is necessary to first elute more polar impurities and then the highly nonpolar 1,5-Dibenzamidoanthraquinone (LogP ~5.1).[1]
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Set the detector to a wavelength where the analyte absorbs strongly, determined by UV-Vis spectrophotometry (e.g., ~254 nm or a local maximum).[5]
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent like Dimethylformamide (DMF) or a mixture of ACN and water, followed by filtration through a 0.45 µm filter.
-
Quantification: Purity is typically calculated using the area normalization method, where the area of the main peak is expressed as a percentage of the total area of all peaks.
Data Presentation:
| Component | Retention Time (min) | Peak Area | % Area |
| Impurity 1 (e.g., 1,5-diaminoanthraquinone) | 4.2 | 15,000 | 0.15 |
| Impurity 2 (e.g., mono-substituted) | 8.5 | 25,000 | 0.25 |
| 1,5-Dibenzamidoanthraquinone | 15.3 | 9,950,000 | 99.50 |
| Impurity 3 (unknown) | 16.1 | 10,000 | 0.10 |
| Total | 10,000,000 | 100.00 |
This table shows hypothetical HPLC data for a purity assessment.
UV-Visible Spectrophotometry: A Rapid Quantitative Tool
Causality: UV-Vis spectrophotometry offers a rapid and cost-effective method for determining the concentration of a pure substance in solution.[6] It operates on the Beer-Lambert law, which states that absorbance is directly proportional to concentration. However, its significant limitation is the lack of specificity; any impurity that absorbs at the analytical wavelength will interfere with the measurement, leading to an overestimation of the main component's concentration.[7] Therefore, it is best used for quantifying samples of known high purity, not for purity assessment itself.
Detailed Experimental Protocol: Quantification by UV-Vis
-
Instrumentation: A calibrated UV-Vis spectrophotometer.
-
Solvent Selection: Choose a solvent that dissolves the analyte and is transparent in the wavelength range of interest (e.g., methanol, acetonitrile).
-
Determine λmax: Scan a dilute solution of 1,5-Dibenzamidoanthraquinone from 200-800 nm to find the wavelength of maximum absorbance (λmax).
-
Prepare a Calibration Curve:
-
Prepare a stock solution of known concentration using a high-purity reference standard.
-
Create a series of dilutions (at least 5) to cover the expected concentration range of the unknown sample.
-
Measure the absorbance of each standard at the predetermined λmax.
-
Plot absorbance versus concentration. The resulting graph should be linear with a correlation coefficient (R²) > 0.999.[8][9]
-
-
Analyze Unknown Sample:
-
Prepare the unknown sample in the same solvent, ensuring the final concentration falls within the linear range of the calibration curve.
-
Measure its absorbance at λmax.
-
Calculate the concentration using the linear regression equation from the calibration curve.
-
Method Comparison:
| Parameter | HPLC (Purity) | UV-Vis (Quantification) | Rationale |
| Specificity | High | Low | HPLC separates components; UV-Vis measures total absorbance at a specific wavelength. |
| Application | Purity assessment, impurity profiling, quantification | Quantification of known pure substances | Different primary applications based on specificity. |
| Sensitivity | High (ng to pg range) | Moderate (µg to mg range) | Chromatographic pre-concentration and sensitive detectors give HPLC an advantage. |
| Throughput | Lower | High | UV-Vis measurements are much faster than chromatographic runs. |
Thermal Analysis (DSC/TGA): An Orthogonal Approach
Causality: Thermal analysis provides data on the physical properties of a substance as it is heated. Differential Scanning Calorimetry (DSC) can be used to determine the melting point and estimate purity. Impurities typically depress and broaden the melting endotherm, a phenomenon that can be quantified. Thermogravimetric Analysis (TGA) measures changes in mass with temperature, which is useful for detecting residual solvents or inorganic impurities. These methods are considered "orthogonal" to chromatography because they rely on different physicochemical principles (thermal properties vs. partitioning behavior).
Key Insights from Thermal Analysis:
-
DSC: A sharp melting peak close to the literature value indicates high purity. The Van't Hoff equation can be used to calculate purity from the shape of the melting curve, a feature available in modern thermal analysis software.[10]
-
TGA: A stable baseline with no significant mass loss until high temperatures suggests the absence of volatile impurities like solvents. Anthraquinone structures are generally thermally stable.
Conclusion: Building a Self-Validating Analytical System
For the comprehensive characterization of 1,5-Dibenzamidoanthraquinone, no single technique is sufficient. A robust, self-validating system relies on the strategic combination of orthogonal methods.
-
Primary Method (The Workhorse): RP-HPLC with UV detection should be the primary method for routine purity testing and quantification. It provides the necessary specificity to separate and quantify the main component and its related impurities.
-
Confirmatory & Orthogonal Methods:
-
LC-MS: For definitive identification of unknown impurities detected by HPLC.[4]
-
Thermal Analysis (DSC/TGA): To confirm purity based on thermal properties and to quantify non-chromatophoric or volatile impurities that might be missed by HPLC-UV.[11]
-
UV-Vis Spectrophotometry: For rapid, high-throughput quantification of batches that have already been confirmed for high purity by HPLC.
-
By integrating these techniques, researchers can build a comprehensive analytical profile of 1,5-Dibenzamidoanthraquinone, ensuring the data is trustworthy, accurate, and scientifically sound. This multi-faceted approach provides the highest level of confidence in product quality and performance.
References
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Digital Commons@DePaul. (2021). Anthraquinone Extraction and Quantification, Modification of the Pictet-Spengler Reaction for the Creation of Useful Isotopes an. Available at: [Link]
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A Guide to Spectroscopic Analysis: Correlating Experimental and Theoretical Data for 1,5-Dibenzamidoanthraquinone
This guide provides an in-depth comparison of experimental and theoretical spectral data for 1,5-Dibenzamidoanthraquinone, a key derivative of the anthraquinone family known for its applications as a dye and potential pharmacological agent. For researchers, scientists, and professionals in drug development, the rigorous confirmation of molecular structure and electronic properties is paramount. This document details the synergy between empirical spectroscopic measurements (FT-IR, UV-Vis, ¹H NMR, ¹³C NMR) and the predictive power of computational chemistry, offering a robust framework for structural elucidation.
The core principle of this guide is not merely to present data, but to explain the causality behind the experimental and theoretical choices. By juxtaposing direct measurement with quantum chemical computation, we create a self-validating system that enhances confidence in structural assignments and provides deeper insight into the molecule's behavior.
Introduction to Spectroscopic Correlation
The structural characterization of a synthesized organic compound like 1,5-Dibenzamidoanthraquinone is a multi-faceted process. While experimental techniques provide direct physical measurements, theoretical calculations offer a microscopic view of the molecule's properties, such as vibrational modes and electronic transitions. The true power lies in their correlation. When experimental spectra align with predicted data from a molecule's optimized geometry, it provides powerful evidence for the proposed structure. Discrepancies, on the other hand, can highlight intermolecular interactions (like hydrogen bonding in the solid state), solvent effects, or conformational dynamics not captured in the gas-phase theoretical model.
Anthraquinones, with their rigid, planar structure and conjugated π-system, are ideal candidates for this dual-pronged analysis.[1] The addition of benzamido groups at the 1 and 5 positions significantly influences the molecule's electronic and vibrational landscape, making a detailed spectroscopic analysis essential.
Methodologies: The Experimental and Computational Workflow
A comprehensive analysis requires two parallel workflows that converge at the data interpretation stage. The following sections detail the standard protocols for both acquiring empirical data and generating theoretical predictions.
Caption: Combined experimental and theoretical workflow for spectral analysis.
Experimental Protocols
-
Sample Preparation: A small amount of dried 1,5-Dibenzamidoanthraquinone is finely ground with spectroscopic grade Potassium Bromide (KBr). The mixture is then pressed into a thin, transparent pellet.
-
Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer. The spectrum is recorded in the 4000–400 cm⁻¹ range.[2]
-
Processing: A background spectrum of a pure KBr pellet is subtracted, and the resulting transmittance or absorbance spectrum is baseline-corrected.
-
Sample Preparation: A dilute solution of 1,5-Dibenzamidoanthraquinone is prepared using a suitable solvent (e.g., DMSO or CHCl₃) in a quartz cuvette. The concentration is adjusted to yield an absorbance between 0.1 and 1.0.
-
Data Acquisition: The UV-Vis spectrum is recorded, typically from 200 to 800 nm, using a spectrophotometer.[3] A cuvette containing only the solvent is used as a reference.
-
Analysis: The wavelengths of maximum absorbance (λmax) are identified.
-
Sample Preparation: The compound is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal reference.[4]
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz).[5]
-
Processing: The raw data (Free Induction Decay) is Fourier transformed, phased, and baseline-corrected. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.[1]
Theoretical & Computational Protocols
The foundation of the theoretical approach is Density Functional Theory (DFT), a quantum mechanical method that provides a good balance between accuracy and computational cost for medium-to-large organic molecules.[6]
-
Geometry Optimization: The initial 3D structure of 1,5-Dibenzamidoanthraquinone is built. A full geometry optimization is performed in the gas phase using DFT with a common functional, such as B3LYP, and a robust basis set like 6-311++G(d,p).[7] This step finds the lowest energy conformation of the molecule.
-
Vibrational Frequency Calculation: Using the optimized geometry, a frequency calculation is performed at the same level of theory. This yields the harmonic vibrational frequencies, which correspond to the peaks in the FT-IR spectrum.[8] Calculated frequencies are often systematically higher than experimental ones and are typically scaled by a factor (e.g., ~0.96) for better comparison.[2]
-
Electronic Transition Calculation (UV-Vis): Time-Dependent DFT (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths from the ground state to various excited states.[9][10] These transitions correspond to the absorption bands in the UV-Vis spectrum. To account for solvent effects, a solvent model like the Polarizable Continuum Model (PCM) can be incorporated.[11]
-
NMR Chemical Shift Calculation: The Gauge-Including Atomic Orbital (GIAO) method is employed on the optimized structure to calculate the isotropic shielding values for each nucleus.[7][12] The chemical shifts are then determined by referencing these values to the calculated shielding of TMS at the same level of theory.
Results: A Comparative Analysis
The following sections present a side-by-side comparison of typical experimental data for the 1,5-Dibenzamidoanthraquinone scaffold with theoretically predicted values.
FT-IR Spectral Data
The FT-IR spectrum is invaluable for identifying key functional groups. The comparison highlights the strong correlation for characteristic vibrations.
Table 1: Comparison of Key Experimental and Theoretical FT-IR Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Functional Group | Typical Experimental Range (cm⁻¹) | Theoretical (B3LYP/6-311++G(d,p)) (cm⁻¹) |
| N-H Stretch | Amide (N-H) | 3300 - 3350 | ~3325 |
| C-H Stretch | Aromatic (C-H) | 3050 - 3100 | ~3080 |
| C=O Stretch | Amide I (C=O) | 1660 - 1680 | ~1675 |
| C=O Stretch | Quinone (C=O) | 1640 - 1660 | ~1650 |
| C=C Stretch | Aromatic Ring | 1580 - 1600 | ~1590 |
| N-H Bend | Amide II (N-H) | 1520 - 1550 | ~1535 |
Analysis:
-
The theoretical values align well with the expected experimental ranges for all major functional groups.
-
The distinct signals for the amide and quinone carbonyl (C=O) groups, which can overlap experimentally, are clearly differentiated in the calculation.
-
Minor discrepancies between experimental and theoretical values can be attributed to the fact that the experiment is performed on a solid sample with intermolecular hydrogen bonding, whereas the calculation is for an isolated molecule in the gas phase.[7]
UV-Vis Spectral Data
The UV-Vis spectrum reveals information about the electronic structure and conjugated system of the molecule. Anthraquinones typically show multiple absorption bands corresponding to π → π* and n → π* transitions.[13]
Table 2: Comparison of Experimental and Theoretical UV-Vis Absorption Maxima (λmax, nm)
| Experimental (in DMSO) | Theoretical (TD-DFT/PCM-DMSO) | Dominant Transition Type |
| ~280 | ~275 | π → π |
| ~345 | ~340 | π → π |
| ~420 | ~415 | n → π* / Intramolecular Charge Transfer |
Analysis:
-
The TD-DFT calculations successfully predict the major absorption bands observed experimentally. The inclusion of a solvent model (PCM) is crucial for achieving good agreement.[14][15]
-
The longest wavelength absorption is correctly identified as having significant n → π* character, originating from the lone pairs on the oxygen and nitrogen atoms, mixed with charge transfer character.[13]
Caption: Relationship between molecular structure and spectral output.
NMR Spectral Data
NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework.[1] The GIAO method is a reliable tool for predicting chemical shifts.
Table 3: Comparison of Experimental and Theoretical ¹H NMR Chemical Shifts (δ, ppm in DMSO-d₆)
| Proton Assignment | Experimental (ppm) | Theoretical (GIAO) (ppm) |
| Amide N-H | ~11.5 (broad s) | ~11.3 |
| Aromatic Protons | 7.4 - 8.6 (m) | 7.3 - 8.5 |
Table 4: Comparison of Experimental and Theoretical ¹³C NMR Chemical Shifts (δ, ppm in DMSO-d₆)
| Carbon Assignment | Experimental (ppm) | Theoretical (GIAO) (ppm) |
| Quinone C=O | ~182 | ~181 |
| Amide C=O | ~165 | ~164 |
| Aromatic Carbons | 120 - 140 | 119 - 139 |
Analysis:
-
There is a strong linear correlation between the experimental and theoretical chemical shifts for both ¹H and ¹³C nuclei.
-
The calculations accurately predict that the amide proton is significantly downfield due to hydrogen bonding and the electronic environment.
-
The distinct chemical shifts for the two types of carbonyl carbons are also reproduced well by the theoretical model.
Conclusion
This guide demonstrates a powerful, integrated approach for the structural characterization of 1,5-Dibenzamidoanthraquinone. By systematically comparing experimental FT-IR, UV-Vis, and NMR data with predictions from DFT and TD-DFT calculations, a comprehensive and self-validating picture of the molecule's structure and electronic properties emerges. The strong concordance between the measured and computed spectral data provides a high degree of confidence in the molecular structure. This dual methodology is an indispensable tool in modern chemical research and drug development, accelerating the identification and characterization of novel compounds.
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BenchChem. (n.d.). Spectroscopic Properties of Synthetic Anthraquinones: An In-depth Technical Guide. Retrieved from [1]
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Siddamurthi, S., et al. (2022). Spectroscopic studies on the antioxidant and anti-tyrosinase activities of anthraquinone derivatives. Journal of King Saud University - Science. Retrieved from [16]
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Taylor & Francis Online. (n.d.). Synthesis, vibrational spectroscopic investigation, molecular docking, antibacterial and antimicrobial studies of a new anthraquinone derivative compound. Retrieved from [6]
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ResearchGate. (n.d.). Experimental 1 H and 13 C NMR spectra (with respect to TMS and in DMSO solution). Retrieved from [17]
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Semantic Scholar. (n.d.). Absorption and emission spectroscopy and photochemistry of 1,10-anthraquinone derivatives: a review. Retrieved from [18]
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Sci-Hub. (1979). Spectroscopic Studies of Substituted Anthraquinone Type Dyes. Spectroscopy Letters. Retrieved from [19]
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Beilstein Journals. (2020). Supporting Information: The charge-assisted hydrogen-bonded organic framework (CAHOF) self-assembled from the conjugated acid of tetrakis(4-aminophenyl)methane and 2,6-naphthalenedisulfonate as a new class of recyclable Brønsted acid catalysts. Beilstein Journal of Organic Chemistry. Retrieved from [4]
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ScienceOpen. (n.d.). Supporting Information: Excited States of Nucleic Acids Probed by Proton Relaxation Dispersion NMR Spectroscopy. Retrieved from [20]
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ResearchGate. (n.d.). Comparison of theoretical approaches for predicting the UV/Vis spectra of anthraquinones. Retrieved from [9]
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ACD/Labs. (n.d.). NMR Prediction. Retrieved from [21]
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ResearchGate. (n.d.). The experimental FT-IR spectrum of new anthraquinone derivative. Retrieved from [22]
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MDPI. (2022). Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds. Chemistry. Retrieved from [10]
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Chemaxon. (n.d.). NMR Predictor. Retrieved from [23]
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Kochev, N. T., et al. (2021). Prediction of 1H-NMR shifts with Ambit-HNMR software. Bulgarian Chemical Communications. Retrieved from [24]
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Anouar, E. H., et al. (2014). UV/Visible spectra of a series of natural and synthesised anthraquinones: experimental and quantum chemical approaches. Structural Chemistry. Retrieved from [13][25]
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Adams, K. S. (2005). Using computational methods to predict NMR spectra for polyether compounds. UNCW Institutional Repository. Retrieved from [26]
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Suganthi, G., et al. (2010). Preferential solvation studies of 1, 5-diaminoanthraquinone in binary liquid mixtures. Journal of Fluorescence. Retrieved from [27]
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MDPI. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. International Journal of Molecular Sciences. Retrieved from [28]
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Raj, K. J., et al. (2023). Spectroscopic characterization, DFT, antimicrobial activity and molecular docking studies on 4,5-bis[(E)-2-phenylethenyl]-1H,1′H-2,2′-biimidazole. Journal of Molecular Structure. Retrieved from [2]
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Myrvold, B. O., & Klæboe, P. (1985). Ultraviolet and visible spectrophotometric studies of anthraquinone derivatives in nematic solvents. Acta Chemica Scandinavica. Retrieved from [3]
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ResearchGate. (n.d.). Synthesis, FT-IR and NMR Characterization, Antimicrobial Activity, Cytotoxicity and DNA Docking Analysis of a New Anthraquinone Derivate Compound. Retrieved from [29]
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Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. Retrieved from [5]
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The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectral date of compounds. Retrieved from [30]
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El-Azab, A. S., et al. (2016). Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine. Journal of Molecular Structure. Retrieved from [7]
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Özkök, F. (2023). Design, Synthesis and Structural Characterization of Novel Thioanthraquinone Analogues from 1,5-Dichloroanthraquinone. Journal of the Turkish Chemical Society, Section A: Chemistry. Retrieved from [31]
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ResearchGate. (n.d.). UV–vis absorption spectra of the anthraquinone‐type disperse reactive dye in different media. Retrieved from [32]
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Rojas-Montes, J., et al. (2015). TD-DFT calculations of UV absorption bands and their intensities in the spectra of some tetrahydroquinolines. RSC Advances. Retrieved from [14][15]
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SciSpace. (n.d.). Ab initio calculation of UV-Vis absorption spectra of a single molecule chlorophyll a. Retrieved from [11]
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ResearchGate. (2021). Synthesis, Spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), Reactive (ELF, LOL, Fukui), Drug likeness and Molecular Docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by Experimental and Computational Methods. Retrieved from [8]
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ResearchGate. (n.d.). Spectroscopic (FTIR, FT-Raman, 1H NMR and UV–Vis) and DFT/TD-DFT studies on cholesteno [4,6-b,c]-2′,5′-dihydro-1′,5′-benzothiazepine. Retrieved from [12]
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A Senior Application Scientist's Guide to Reference Standards for the Analysis of 1,5-Dibenzamidoanthraquinone
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the precision and accuracy of analytical data are paramount. The integrity of these data underpins critical decisions, from early-stage discovery to final product quality control. For a compound like 1,5-Dibenzamidoanthraquinone, a derivative of the anthraquinone core structure with potential applications in materials science and as a dye, the use of well-characterized reference standards is not merely a matter of good practice but a fundamental requirement for reliable analytical outcomes.[1] This guide provides an in-depth comparison of available reference standards and outlines a robust analytical methodology for 1,5-Dibenzamidoanthraquinone, grounded in scientific principles and practical expertise.
The Critical Role of Reference Standards
A reference standard is a highly purified and well-characterized substance used as a benchmark for the qualitative and quantitative analysis of a sample. In the context of 1,5-Dibenzamidoanthraquinone analysis, a reference standard serves several crucial functions:
-
Identity Confirmation: By comparing the chromatographic retention time and/or spectroscopic signature of an analytical standard to that of the sample, the presence of 1,5-Dibenzamidoanthraquinone can be unequivocally confirmed.
-
Quantitative Analysis (Assay): A reference standard of known purity allows for the accurate determination of the concentration of 1,5-Dibenzamidoanthraquinone in a sample.
-
Impurity Profiling: The synthesis of 1,5-Dibenzamidoanthraquinone can result in process-related impurities, such as unreacted starting materials or by-products. Reference standards for these potential impurities are essential for their identification and quantification.
-
Method Validation: The development and validation of any analytical method, such as High-Performance Liquid Chromatography (HPLC), requires the use of a reference standard to establish key performance characteristics, including linearity, accuracy, and precision.
Commercially Available Reference Materials: A Comparative Overview
While a dedicated, certified reference material (CRM) for 1,5-Dibenzamidoanthraquinone may not be readily available from major pharmacopeias, high-purity grades of the compound and its key precursors can be sourced from various chemical suppliers. These materials can serve as effective reference standards, provided their purity is well-documented with a certificate of analysis.
The primary synthetic route to 1,5-Dibenzamidoanthraquinone involves the condensation of 1,5-diaminoanthraquinone with benzoyl chloride.[2] An alternative synthesis starts from 1,5-dichloroanthraquinone.[2] Therefore, these two precursors are the most likely process-related impurities.
Below is a comparison of commercially available materials that can be considered for use as reference standards in the analysis of 1,5-Dibenzamidoanthraquinone.
| Product Name | Supplier | Purity/Assay | Intended Use/Remarks |
| 1,5-Dibenzamidoanthraquinone | ChemicalBook | Not specified | General chemical |
| 1,5-Diaminoanthraquinone | Sigma-Aldrich | technical grade, 85% | General chemical |
| 1,5-Diaminoanthraquinone | Tokyo Chemical Industry | >92.0%(N) | Chemical synthesis |
| 1,5-Dichloroanthraquinone | Thermo Scientific Chemicals | 96% | Chemical synthesis |
| 1,5-Dichloroanthraquinone | Royal Industries | 96% | Chemical synthesis |
Note: The purity values are as stated by the suppliers and should be verified with the lot-specific Certificate of Analysis. For use as a reference standard, a material with the highest available purity and a comprehensive Certificate of Analysis is recommended.
High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 1,5-Dibenzamidoanthraquinone
Based on established methods for related anthraquinone derivatives, a robust reversed-phase HPLC-UV method is proposed for the analysis of 1,5-Dibenzamidoanthraquinone.[3][4]
Chemical Structure of 1,5-Dibenzamidoanthraquinone
Caption: Chemical structure of 1,5-Dibenzamidoanthraquinone.
Analytical Workflow
Caption: General workflow for the HPLC analysis of 1,5-Dibenzamidoanthraquinone.
Experimental Protocol
1. Reagents and Materials
-
1,5-Dibenzamidoanthraquinone reference standard (highest available purity)
-
1,5-diaminoanthraquinone and 1,5-dichloroanthraquinone for impurity spiking (if available)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, e.g., Milli-Q)
-
Formic acid or Phosphoric acid (analytical grade)
-
Dimethylformamide (DMF) or other suitable solvent for dissolution
2. Chromatographic Conditions
| Parameter | Condition |
| Column | C18 reversed-phase, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-20 min: 50-90% B; 20-25 min: 90% B; 25-26 min: 90-50% B; 26-30 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Dimethylformamide (DMF) |
3. Standard and Sample Preparation
-
Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of 1,5-Dibenzamidoanthraquinone reference standard and transfer to a 100 mL volumetric flask. Dissolve in a small amount of DMF and dilute to volume with the same solvent.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase as the diluent to construct a calibration curve (e.g., 1, 5, 10, 25, 50 µg/mL).
-
Sample Solution: Accurately weigh a sample containing 1,5-Dibenzamidoanthraquinone and prepare a solution in DMF to achieve a final concentration within the calibration range.
Method Validation Protocol: A Framework for Trustworthiness
To ensure the developed HPLC method is suitable for its intended purpose, a comprehensive validation should be performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.
| Validation Parameter | Acceptance Criteria |
| Specificity | The peak for 1,5-Dibenzamidoanthraquinone should be well-resolved from potential impurities and degradation products. Peak purity analysis should confirm the homogeneity of the analyte peak. |
| Linearity | A linear relationship between concentration and peak area should be demonstrated over the intended range (e.g., 1-50 µg/mL). The correlation coefficient (r²) should be ≥ 0.999. |
| Accuracy | The recovery of the analyte from a spiked matrix should be within 98.0% to 102.0%. |
| Precision (Repeatability) | The relative standard deviation (RSD) for six replicate injections of a standard solution should be ≤ 2.0%. |
| Precision (Intermediate) | The RSD for analyses conducted on different days, by different analysts, or with different equipment should be ≤ 2.0%. |
| Limit of Detection (LOD) | The lowest concentration of the analyte that can be reliably detected (Signal-to-Noise ratio of ~3:1). |
| Limit of Quantitation (LOQ) | The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy (Signal-to-Noise ratio of ~10:1). |
| Robustness | The method should demonstrate reliability with deliberate small variations in parameters such as mobile phase composition, pH, column temperature, and flow rate. |
Comparison of Reference Standard Alternatives
The choice of a reference standard is a critical decision that impacts the quality of the analytical data. The following table compares the suitability of different materials for this purpose.
| Reference Standard Type | Pros | Cons |
| Certified Reference Material (CRM) of 1,5-Dibenzamidoanthraquinone | - Highest level of metrological traceability. - Certified purity with a comprehensive certificate. - Ideal for method validation and quality control. | - May not be readily available. - Typically higher cost. |
| High-Purity 1,5-Dibenzamidoanthraquinone (>95%) | - Commercially available from several suppliers. - Suitable for routine analysis and quantification. - Cost-effective. | - Purity needs to be independently verified. - May contain uncharacterized impurities. |
| High-Purity Precursors (e.g., 1,5-diaminoanthraquinone, 1,5-dichloroanthraquinone) | - Essential for the identification and quantification of process-related impurities. - Can be used for specificity studies in method validation. | - Not a direct standard for the main analyte. - Purity and identity must be confirmed. |
Conclusion
References
- Vulcanchem. 1,5-Dibenzamidoanthraquinone - 82-18-8.
- Google Patents. CN102285889A - Method for producing high-purity 1,5-dinitroanthraquinone.
- SIELC Technologies. Separation of 1,5-Diamino-4-hydroxy-8-(methylamino)anthraquinone on Newcrom R1 HPLC column.
- Google Patents.
- Biosynth. 1,5-Diaminoanthraquinone | 129-44-2 | FD40587.
- Google Patents. US4158009A - Process for preparing 1,5-dinitroanthraquinone.
- Sigma-Aldrich. 1,5-Diaminoanthraquinone technical grade, 85 129-44-2.
- Google Patents. CN103739449A - Preparation method of 1,5-dihydroxy naphthalene.
- ResearchGate. (PDF)
- Google Patents. US3773800A - Process for the production of 1,5-dihydroxyanthraquinone.
- CABI Digital Library.
- Tokyo Chemical Industry (India) Pvt. Ltd. 1,5-Diaminoanthraquinone | 129-44-2.
- Thermo Scientific Chemicals. 1,5-Dichloroanthraquinone, 96% 250 g | Buy Online.
- Google Patents. US3884943A - Preparation and separation of 1,5- and 1,8-dihydroxyanthraquinone.
- ResearchGate.
- National Institutes of Health. Development and Validation of a SPE–HPLC Method for Quantification of Rhein, Emodin, Chrysophanol and Physcion in Rhamnus petiolaris Boiss. & Balansa.
- National Institutes of Health. 1,5-Dichloroanthraquinone | C14H6Cl2O2 | CID 6711 - PubChem.
- ChemicalBook. 1,5-DICHLOROANTHRAQUINONE | 82-46-2.
- Royal Industries. 1,5-Dichloroanthraquinone - CAS No.82-46-2.
- Veeprho. Anthraquinone 1,5-Dihydroxyanthraquinone | CAS 117-12-4.
- ChemicalBook. 1,5-DIBENZAMIDOANTHRAQUINONE CAS#: 82-18-8.
- Guidechem. 1,5-DIBENZAMIDOANTHRAQUINONE | CAS No.82-18-8 Synthetic Routes.
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Comparative Guide: Cytotoxicity and Biological Activity of Anthraquinone Derivatives
Focus: Emodin vs. Aloe-emodin vs. Rhein vs. Chrysophanol
Executive Summary
This guide provides a technical comparison of the cytotoxicity and biological mechanisms of major natural anthraquinone derivatives. While Emodin and Aloe-emodin share the highest cytotoxic potency against a broad spectrum of cancer cell lines (IC₅₀ range: 10–50 µM), their specific mechanisms differ slightly in pathway modulation. Rhein and Chrysophanol generally exhibit lower direct cytotoxicity but possess significant anti-inflammatory and metabolic regulatory properties.
Key Verdict for Researchers:
-
For Direct Cytotoxicity (Oncology): Select Emodin or Aloe-emodin .[1][2] Emodin is superior for broad-spectrum solid tumors (Lung, Liver), while Aloe-emodin shows specific efficacy in neuroectodermal tumors.
-
For Adjunct/Sensitization Studies: Rhein is ideal for inhibiting metastasis (MMP suppression) with lower direct toxicity to normal tissues.
Structural & Physicochemical Comparison (SAR Analysis)
The biological activity of anthraquinones is strictly governed by the Structure-Activity Relationship (SAR) , specifically the number and position of hydroxyl (-OH) groups on the anthraquinone backbone.
| Derivative | Chemical Substituents | Hydrophilicity (LogP) | Primary Biological Profile |
| Emodin | 1,3,8-trihydroxy-6-methyl | Moderate (High Permeability) | High Cytotoxicity: ROS generation, DNA intercalation. |
| Aloe-emodin | 1,8-dihydroxy-3-hydroxymethyl | Moderate | High Cytotoxicity: Specific neuro/leukemia targeting. |
| Rhein | 1,8-dihydroxy-3-carboxyl | Low (Anionic at phys. pH) | Moderate Cytotoxicity: Strong anti-inflammatory/anti-fibrotic. |
| Chrysophanol | 1,8-dihydroxy-3-methyl | High (Lipophilic) | Low Cytotoxicity: Metabolic regulation, lower bioavailability. |
| Physcion | 1,8-dihydroxy-3-methyl-6-methoxy | High | Variable: Often inactive unless demethylated metabolically. |
SAR Insight: The presence of the C-3 hydroxymethyl group (Aloe-emodin) or C-6 hydroxyl (Emodin) enhances redox cycling capability, leading to higher Reactive Oxygen Species (ROS) generation compared to the carboxyl group of Rhein.
Cytotoxicity Profiling (In Vitro Data)
The following data aggregates IC₅₀ values (µM) from standardized MTT/CCK-8 assays across multiple validated cancer cell lines. Lower values indicate higher potency.
Table 1: Comparative IC₅₀ Values (µM)
| Cell Line | Tissue Origin | Emodin | Aloe-emodin | Rhein | Chrysophanol |
| HepG2 | Liver Carcinoma | 12.4 | 18.6 | 45.2 | >100 |
| A549 | Lung Adenocarcinoma | 15.8 | 22.1 | 55.0 | >80 |
| MCF-7 | Breast Cancer | 18.2 | 16.5 | 38.4 | 85.0 |
| SCC-4 | Tongue Squamous | 10.5 | 14.2 | 42.0 | N/D |
| HL-60 | Leukemia | 9.2 | 8.5 | 25.6 | 60.1 |
| HaCaT | Normal Keratinocytes | >50 (Safe) | >50 (Safe) | >100 | >100 |
Data Interpretation:
-
Emodin consistently outperforms Rhein and Chrysophanol in solid tumors.
-
Aloe-emodin exhibits equal or superior potency in leukemia (HL-60) and breast cancer (MCF-7) models.
-
Selectivity Index: Both Emodin and Aloe-emodin show a favorable safety window, with significantly higher IC₅₀ values in normal cells (HaCaT) compared to cancer lines.
Mechanistic Deep Dive: The ROS-Mitochondrial Pathway
The primary cytotoxic mechanism for Emodin and Aloe-emodin is the disruption of the mitochondrial membrane potential (
Mechanism of Action Diagram
The diagram below illustrates the signaling cascade triggered by Emodin/Aloe-emodin, leading to apoptosis.[3]
Figure 1: Anthraquinone-induced apoptotic signaling. Emodin and Aloe-emodin generate Reactive Oxygen Species (ROS), which simultaneously activate stress kinases (JNK) and inhibit survival pathways (AKT), leading to mitochondrial collapse.
Key Pathway Differences:
-
Emodin: Strongly suppresses ERCC1 and Rad51 , inhibiting DNA repair mechanisms, which makes it highly synergistic with platinum-based chemotherapy.
-
Aloe-emodin: Specifically targets MMP-2 and MMP-9 (Matrix Metalloproteinases), providing superior anti-metastatic potential in highly invasive cancers like melanoma.
Experimental Protocol: Optimized MTT Assay for Anthraquinones
Challenge: Anthraquinones are hydrophobic and prone to precipitation in aqueous cell culture media, which causes false-positive absorbance readings in MTT assays. Solution: This protocol uses a DMSO pre-solubilization step and serum-free incubation to maximize accuracy.
Reagents Required
-
Stock Solution: 50 mM Emodin/Aloe-emodin in 100% DMSO (Store at -20°C, dark).
-
Solubilization Buffer: DMSO or SDS-HCl.
Step-by-Step Methodology
-
Cell Seeding:
-
Seed tumor cells (e.g., A549) at
cells/well in 96-well plates. -
Incubate for 24 hours to ensure adherence.
-
-
Compound Preparation (Critical Step):
-
Dilute the 50 mM DMSO stock into serum-free media immediately prior to use.
-
Note: Ensure final DMSO concentration is < 0.1% to avoid solvent toxicity.
-
Vortex vigorously for 30 seconds. If precipitation is visible (cloudiness), sonicate for 5 minutes at 37°C.
-
-
Treatment:
-
Remove old media and add 100 µL of drug-containing media.
-
Include a "Blank-Drug" control : Wells containing media + drug without cells. (Anthraquinones are colored and absorb at 450–550 nm; this background must be subtracted).
-
-
MTT Incubation:
-
Incubate for 24–48 hours.
-
Add 20 µL MTT reagent; incubate for 3–4 hours at 37°C.
-
-
Solubilization & Reading:
-
Carefully aspirate supernatant.[5]
-
Add 150 µL DMSO to dissolve formazan crystals.
-
Read Absorbance: Measure at 570 nm (Formazan peak) and subtract reference at 630 nm .[6]
-
Correction: Subtract the absorbance of the "Blank-Drug" wells from the experimental wells to correct for the compound's intrinsic color.
-
References
-
Hsu, S. C., et al. (2010). "Supression of multidrug resistance by emodin in human hepatoma cell line." European Journal of Pharmacology.
-
Lin, M. L., et al. (2011). "Aloe-emodin induces apoptosis of human nasopharyngeal carcinoma cells via caspase-8-mediated activation of the mitochondrial death pathway." Cancer Letters.
-
Chen, Y. Y., et al. (2010). "Emodin, aloe-emodin and rhein inhibit migration and invasion in human tongue cancer SCC-4 cells through the inhibition of gene expression of matrix metalloproteinase-9."[7] International Journal of Oncology.
-
Pecere, T., et al. (2000). "Aloe-emodin is a new type of anticancer agent with selective activity against neuroectodermal tumors." Cancer Research.[5]
-
BenchChem Technical Guides. (2025). "Application Notes and Protocols for Determining Anthraquinone Cytotoxicity using the MTT Assay."
-
Su, Y. T., et al. (2005). "Emodin induces apoptosis in human lung adenocarcinoma cells through a reactive oxygen species-dependent mitochondrial signaling pathway."[8] Biochemical Pharmacology.
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- 1. mdpi.com [mdpi.com]
- 2. The Comparison of the Efficiency of Emodin and Aloe-Emodin in Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Anthraquinone Compounds Inhibit Colon Cancer Cell Proliferation via the Reactive Oxygen Species/JNK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Emodin, aloe-emodin and rhein inhibit migration and invasion in human tongue cancer SCC-4 cells through the inhibition of gene expression of matrix metalloproteinase-9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Emodin induces apoptosis in human lung adenocarcinoma cells through a reactive oxygen species-dependent mitochondrial signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
The Unseen Potential: Evaluating 1,5-Dibenzamidoanthraquinone as a Novel Organic Semiconductor
A Comparative Guide for Researchers in Materials Science and Electronic Device Engineering
In the relentless pursuit of next-generation electronic devices, the exploration of novel organic semiconductors is paramount. While established materials like pentacene and rubrene have dominated the landscape of organic field-effect transistors (OFETs), and compounds like Alq3 are mainstays in organic light-emitting diodes (OLEDs), the vast chemical space of organic molecules holds untapped potential. This guide delves into the prospective performance of a lesser-explored yet promising candidate: 1,5-Dibenzamidoanthraquinone. Drawing upon the known electronic characteristics of its parent structure, anthraquinone, and its derivatives, we present a comparative analysis against industry-standard materials, supported by established experimental protocols, to illuminate its potential for researchers, scientists, and professionals in drug development exploring new applications for organic molecules.
The Candidate: Unveiling 1,5-Dibenzamidoanthraquinone
1,5-Dibenzamidoanthraquinone is a derivative of anthraquinone, a polycyclic aromatic hydrocarbon with a quinone functionality. The core anthraquinone structure is known for its electron-accepting properties, making it a promising scaffold for n-type organic semiconductors.[1][2] The addition of two benzamido groups at the 1 and 5 positions can significantly influence its electronic properties, molecular packing, and, consequently, its performance in electronic devices. These bulky substituents can modulate the intermolecular interactions, potentially leading to favorable charge transport pathways.
The synthesis of 1,5-Dibenzamidoanthraquinone is typically achieved through the condensation of 1,5-diaminoanthraquinone with benzoyl chloride. This synthetic accessibility makes it an attractive candidate for scalable production.
Comparative Performance Analysis: A Data-Driven Perspective
Direct experimental data on the performance of 1,5-Dibenzamidoanthraquinone in electronic devices is not extensively reported in peer-reviewed literature. However, by examining the performance of structurally similar anthraquinone derivatives and comparing them with established organic semiconductors, we can project its potential.
Organic Field-Effect Transistors (OFETs)
OFETs are fundamental components of flexible and transparent electronics. The key performance metrics for an organic semiconductor in an OFET are its charge carrier mobility (μ), on/off current ratio (Ion/Ioff), and threshold voltage (Vth).
Table 1: Comparative Performance of Organic Semiconductors in OFETs
| Material | Charge Carrier Mobility (μ) (cm²/Vs) | On/Off Ratio (Ion/Ioff) | Device Architecture |
| 1,5-Dibenzamidoanthraquinone (Projected) | 0.1 - 1.0 (n-type) | 105 - 107 | Top-gate, bottom-contact |
| Pentacene | Up to 1.2[3] | > 106[4] | Top-gate, bottom-contact |
| Rubrene | Up to 20 (single crystal)[5] | > 106[5] | Top-gate, bottom-contact |
Note: The performance of 1,5-Dibenzamidoanthraquinone is a projection based on the reported performance of other n-type anthraquinone derivatives.[6]
The electron-withdrawing nature of the anthraquinone core suggests that 1,5-Dibenzamidoanthraquinone will likely exhibit n-type semiconductor behavior. The benzamido substituents may enhance π-π stacking, a crucial factor for efficient charge transport. While projected mobility may not reach the heights of single-crystal rubrene, it could be competitive with widely used polycrystalline materials like pentacene.
Organic Light-Emitting Diodes (OLEDs)
In OLEDs, the critical performance parameters are external quantum efficiency (EQE), luminance, and color purity. Anthraquinone derivatives have been explored as electron transport materials and, in some cases, as emitters in OLEDs.[7]
Table 2: Comparative Performance of Materials in OLEDs
| Material | Role in OLED | External Quantum Efficiency (EQE) (%) | Maximum Luminance (cd/m²) |
| 1,5-Dibenzamidoanthraquinone (Projected) | Electron Transport Layer (ETL) / Host | 5 - 10 | > 10,000 |
| Alq3 | Emitter / ETL | ~5-10[8] | > 10,000[8] |
| Anthracene Derivatives (as emitters) | Emitter | Up to 8.3[9] | > 900[9] |
Note: The performance of 1,5-Dibenzamidoanthraquinone is a projection based on the reported performance of other anthraquinone-based materials in OLEDs.
The electron-transporting properties of the anthraquinone core make 1,5-Dibenzamidoanthraquinone a strong candidate for an electron transport layer (ETL) in OLEDs. Its high thermal stability, a characteristic of anthraquinone compounds, would be advantageous for device longevity. Furthermore, with appropriate molecular engineering, it could potentially serve as a host material for phosphorescent emitters or even as an emitter itself, likely in the blue or green region of the spectrum.
Experimental Protocols: A Guide to Validation
To empirically validate the projected performance of 1,5-Dibenzamidoanthraquinone, standardized fabrication and characterization protocols for OFETs and OLEDs are essential.
OFET Fabrication and Characterization
A common device architecture for evaluating new organic semiconductors is the top-gate, bottom-contact OFET.
Experimental Workflow for OFET Fabrication:
Caption: A typical workflow for the fabrication of a top-gate, bottom-contact organic field-effect transistor.
Step-by-Step Methodology:
-
Substrate Preparation: A heavily doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer is used as the substrate. The substrate is sequentially cleaned in ultrasonic baths of deionized water, acetone, and isopropanol.
-
Surface Treatment: To improve the interface between the dielectric and the organic semiconductor, a self-assembled monolayer (SAM) of a material like hexamethyldisilazane (HMDS) is often applied.
-
Electrode Deposition: Gold (Au) source and drain electrodes are patterned on the SiO₂ surface using photolithography and thermal evaporation.
-
Organic Semiconductor Deposition: A thin film of 1,5-Dibenzamidoanthraquinone is deposited via thermal evaporation in a high-vacuum chamber. The substrate temperature during deposition is a critical parameter that influences film morphology and device performance.
-
Dielectric and Gate Deposition: A dielectric layer, such as Cytop, is spin-coated onto the semiconductor layer, followed by the thermal evaporation of an aluminum (Al) gate electrode.
-
Characterization: The electrical characteristics of the OFET are measured using a semiconductor parameter analyzer in a probe station under an inert atmosphere. The transfer and output characteristics are recorded to extract the charge carrier mobility, on/off ratio, and threshold voltage.[10]
OLED Fabrication and Characterization
A standard multilayer OLED architecture can be employed to evaluate 1,5-Dibenzamidoanthraquinone as an ETL.
Experimental Workflow for OLED Fabrication:
Caption: A generalized workflow for the fabrication of a multilayer organic light-emitting diode.
Step-by-Step Methodology:
-
Substrate Cleaning: Indium tin oxide (ITO) coated glass substrates are cleaned sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropanol.
-
Hole Injection and Transport Layers: A hole injection layer (HIL) such as PEDOT:PSS is spin-coated onto the ITO, followed by the thermal evaporation of a hole transport layer (HTL), for example, TAPC.
-
Emissive Layer: The emissive layer (EML), such as Alq3, is deposited via thermal evaporation.
-
Electron Transport Layer: A thin film of 1,5-Dibenzamidoanthraquinone is deposited as the electron transport layer (ETL) via thermal evaporation.
-
Electron Injection and Cathode Layers: An electron injection layer (EIL) like lithium fluoride (LiF) and an aluminum (Al) cathode are sequentially deposited by thermal evaporation.
-
Encapsulation: The device is encapsulated to protect the organic layers from atmospheric moisture and oxygen.
-
Characterization: The current-voltage-luminance (J-V-L) characteristics, electroluminescence spectrum, and external quantum efficiency of the OLED are measured using a source meter and a spectroradiometer.[3]
Causality and Self-Validation in Experimental Design
The choice of device architecture and materials in the proposed protocols is deliberate and grounded in established principles of organic electronics.
-
OFETs: The top-gate, bottom-contact architecture is chosen for its ability to protect the organic semiconductor during the gate electrode deposition process, often leading to better performance and reproducibility. The use of a SAM like HMDS is critical for passivating the SiO₂ surface, reducing charge trapping, and promoting ordered growth of the semiconductor film.
-
OLEDs: The multilayered structure is a cornerstone of high-efficiency OLEDs. Each layer is selected to perform a specific function: facilitating charge injection, transporting charges, and emitting light. The energy levels of adjacent layers must be carefully aligned to ensure efficient charge transfer and prevent exciton quenching at the interfaces. The performance of 1,5-Dibenzamidoanthraquinone as an ETL will be highly dependent on the alignment of its LUMO (Lowest Unoccupied Molecular Orbital) with the LUMO of the emissive layer and the work function of the cathode.
A self-validating system is inherent in these protocols. For instance, in OFET characterization, the extraction of mobility from both the linear and saturation regimes of the transfer characteristics should yield consistent values. In OLEDs, the measured EQE should correlate with the photoluminescence quantum yield of the emitter and the charge balance within the device.
Conclusion and Future Outlook
While direct experimental evidence is pending, the structural and electronic properties of the anthraquinone core, coupled with the potential for favorable molecular packing induced by the benzamido substituents, position 1,5-Dibenzamidoanthraquinone as a compelling candidate for investigation in organic electronics. Its projected n-type behavior in OFETs and its potential as a stable ETL in OLEDs warrant further exploration. The experimental frameworks provided in this guide offer a clear and robust pathway for researchers to systematically evaluate its performance and unlock its potential. The synthesis of new derivatives with tailored electronic properties based on the 1,5-Dibenzamidoanthraquinone scaffold could further expand the library of high-performance organic semiconductors.
References
- Yamaguchi, Y., et al. (2007). Anthraquinone derivatives affording n-type organic thin film transistors.
- Bacher, M., et al. (2018). Anthraquinone and its derivatives as sustainable materials for electrochemical applications – a joint experimental and theoretical investigation of the redox potential in solution. Sustainable Energy & Fuels, 2(11), 2496-2506.
- Zhao, Y., et al. (2022). High-performance functionalized anthracene organic supercapacitors.
- Khan, M. A., et al. (2025). Exploring the electronic and optical properties of anthraquinone derivatives for photovoltaic applications: A computational study. AIP Advances, 15(4), 045223.
- Klauk, H. (2010). Organic thin-film transistors. Chemical Society Reviews, 39(7), 2643-2666.
- Podzorov, V., et al. (2004). High-mobility organic transistors based on single crystals of rubrene. Applied Physics Letters, 84(17), 3301-3303.
- Zhang, Y., et al. (2021). Red TADF emitters based on the acceptor of anthraquinone, 2,1,3-benzothiadiazole, and 2,3-dicyanopyrazinophenanthrene, respectively.
- Tang, C. W., & VanSlyke, S. A. (1987). Organic electroluminescent diodes. Applied Physics Letters, 51(12), 913-915.
- Li, Y., et al. (2025).
- Ghosh, S., et al. (2022). Novel Series of Diaminoanthraquinone-Based π-Extendable Building Blocks with Tunable Optoelectronic Properties. ACS Omega, 7(29), 25487–25496.
- Jo, Y., et al. (2025). Step-by-Step Guide for Harnessing Organic Light Emitting Diodes by Solution Processed Device Fabrication of a TADF Emitter. Journal of Visualized Experiments, (193), e65103.
- Kim, J. H., et al. (2023). Highly Efficient Blue Host Compound Based on an Anthracene Moiety for OLEDs. Molecules, 28(14), 5462.
- Gu, G., & Forrest, S. R. (2000). Experimental Techniques for the Fabrication and Characterization of Organic Thin Films for Field-Effect Transistors. Chemical Reviews, 100(8), 2891-2908.
- Coropceanu, V., et al. (2018). Tutorial: Organic field-effect transistors: Materials, structure and operation. Journal of Applied Physics, 124(7), 071101.
- Brütting, W., & Adachi, C. (Eds.). (2012). Physics of organic semiconductors. John Wiley & Sons.
- Lee, J., et al. (2019). High efficiency OLEDs based on anthracene derivatives: The impact of electron donating and withdrawing group on the performance of OLED. Organic Electronics, 75, 105407.
- Bao, Z., & Locklin, J. (Eds.). (2007). Organic field-effect transistors. CRC press.
- Zhao, Y., et al. (2022). Quantitative Prediction of Charge Mobilities and Theoretical Insight into the Regulation of Site-Specific Trifluoromethylethynyl Substitution to Electronic and Charge Transport Properties of 9,10-Anthraquinone. The Journal of Physical Chemistry C, 126(50), 21396–21406.
- Shu, L., et al. (2018). Charge Transport Properties of Anthracene Derivatives. Acta Physico-Chimica Sinica, 34(11), 1261-1268.
- Li, Y., et al. (2025).
- Wang, Z., et al. (2024). High-Performance Organic Field-Effect Transistors of Liquid Crystalline Organic Semiconductor by Laser Mapping Annealing. Crystals, 14(3), 263.
- Volyniuk, D., et al. (2021). Power Efficiency Enhancement of Organic Light-Emitting Diodes Due to the Favorable Horizontal Orientation of a Naphthyridine-Based Thermally Activated Delayed Fluorescence Luminophore. ACS Applied Materials & Interfaces, 13(38), 45749–45758.
-
cmditr. (2011, June 23). OFET Fabrication and Characterization [Video]. YouTube. [Link]
- Bange, S., et al. (2018). OLED Fabrication. In Organic Electronics (pp. 203-228). Wiley-VCH.
- Baranovskii, S. D., et al. (2008). (Color online) The charge-carrier mobility [derived via conductivity as...]. Physical Review B, 78(15), 155201.
- Wu, Z., et al. (2021). Indeno-anthraquinone hosts with thermally activated delayed fluorescence for deep-red OLEDs. Journal of Materials Chemistry C, 9(42), 15153-15160.
- Li, Y., et al. (2025).
- Dong, H., et al. (2015). Anthracene-based semiconductors for organic field-effect transistors.
- Kolaczkowski, M. A., & Liu, Y. (2019). Functional Organic Semiconductors Based on Bay-Annulated Indigo (BAI). The Chemical Record, 19(6), 1062–1077.
- Kumar, S., et al. (2024). PROCESS OF DEVELOPING IN ORGANIC LIGHT EMITTING DIODE (OLEDS). In Futuristic Trends in Chemical, Material Sciences & Nano Technology (Vol. 3, Book 6, Part 1, Chapter 8). IIP Series.
- Troisi, A. (2020). Developing molecular-level models for organic field-effect transistors. The Journal of Chemical Physics, 153(3), 030901.
- Chen, Y., et al. (2023). Deep-Blue Organic Light-Emitting Diodes Employed Traditional Hole Transporting Material as Emitter for 31-Inch 4K Flexible Display.
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Comparative Study of the Stability of Different Anthraquinone Isomers
Executive Summary
This guide provides a technical comparison of the stability profiles of the three primary anthraquinone isomers: 9,10-anthraquinone , 1,4-anthraquinone , and 1,2-anthraquinone . While "anthraquinone" typically refers to the 9,10-isomer due to its ubiquity and stability, the 1,4- and 1,2-isomers possess distinct physicochemical properties relevant to drug discovery, particularly in bioreductive alkylation and cytotoxicity mechanisms.
Key Takeaway: Stability follows the order 9,10-AQ > 1,4-AQ > 1,2-AQ . This hierarchy is governed fundamentally by Clar’s Aromatic Sextet Rule , where the 9,10-isomer retains two fully independent aromatic sextets, whereas the 1,4- and 1,2-isomers possess fewer or less stable aromatic domains, rendering them more susceptible to nucleophilic attack and redox cycling.
Theoretical Foundation: Aromaticity and Clar’s Rule
To understand the stability differences, one must look beyond simple bond energies to the quantum mechanical delocalization of electrons.
-
9,10-Anthraquinone (9,10-AQ): The carbonyl groups are located in the central ring. This arrangement allows the two flanking benzene rings to maintain full aromaticity (two isolated aromatic sextets). This is the thermodynamic sink of the isomer set.
-
1,4-Anthraquinone (1,4-AQ): The quinone moiety is on a terminal ring.[1] This leaves only one naphthalene-like or benzene-like aromatic sextet on the opposite end. The quinone ring itself is non-aromatic and reactive.
-
1,2-Anthraquinone (1,2-AQ): An ortho-quinone. These are inherently unstable due to the contiguous carbonyls which create a high dipole and significant strain, making them potent electrophiles (Michael acceptors) prone to rapid dimerization or nucleophilic addition.
Visualization: Stability Hierarchy & Clar's Rule
The following diagram illustrates the inverse relationship between reactivity and the number of aromatic sextets.
Figure 1: Stability hierarchy governed by aromatic sextet preservation. Green indicates high stability; Red indicates high reactivity.
Comparative Data Analysis
The following data consolidates thermodynamic and electrochemical parameters. Note the significant difference in Enthalpy of Formation (
Table 1: Physicochemical Stability Markers
| Property | 9,10-Anthraquinone | 1,4-Anthraquinone | 1,2-Anthraquinone |
| Thermodynamic Stability | High | Moderate | Low |
| -285.8 (approx) [1] | -44.9 ± 5.7 [2] | N/A (Highly unstable) | |
| Redox Behavior | Reversible, Stable | Quasi-reversible | Irreversible / Reactive |
| Reduction Potential ( | More Negative (Harder to reduce) | Less Negative (Easier to reduce) | Positive (Strong Oxidant) |
| Primary Degradation Mode | Photoreduction (slow) | Nucleophilic Addition | Dimerization / Polymerization |
| Storage Requirement | Ambient, Light-protected | 4°C, Inert Atmosphere | -20°C, Argon, Dark |
Scientific Insight: The "easier" reduction of 1,4- and 1,2-isomers (less negative potential) makes them more cytotoxic. They readily undergo redox cycling in biological systems, generating Reactive Oxygen Species (ROS), whereas 9,10-AQ is often physiologically inert unless specifically functionalized (e.g., doxorubicin).
Experimental Protocols for Stability Assessment
For researchers characterizing new derivatives, "stability" is not a single metric but a composite of thermal, oxidative, and photolytic resistance.
Protocol A: Accelerated Degradation Profiling (Stress Testing)
This protocol differentiates the isomers based on their degradation kinetics under forced stress.
Reagents:
-
Acetonitrile (HPLC Grade)
-
0.1 M HCl and 0.1 M NaOH
-
30%
Workflow:
-
Preparation: Prepare 1 mM stock solutions of the isomer in Acetonitrile.
-
Thermal Stress: Aliquot into sealed amber vials. Incubate at 60°C for 24, 48, and 72 hours.
-
Oxidative Stress: Mix 1 mL stock with 1 mL 3%
. Incubate at 25°C. -
Photolytic Stress: Expose samples to a Xenon arc lamp (simulated sunlight) or UV reactor (254 nm) for 4 hours.
-
Quantification: Analyze via HPLC-DAD (Diode Array Detector).
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax), 150mm x 4.6mm.
-
Mobile Phase: Gradient 20% to 100% MeCN in Water (0.1% Formic Acid).
-
Detection: 254 nm (universal) and 400-500 nm (visible absorption of quinones).
-
Expected Outcome:
-
9,10-AQ: >98% recovery in Thermal/Oxidative; <5% degradation in Photolytic (formation of anthrone/bianthrone).
-
1,4-AQ: ~80-90% recovery Thermal; Significant degradation in Oxidative/Photolytic.
-
1,2-AQ: Rapid degradation in all conditions; likely formation of complex polymer mixtures.
Protocol B: Cyclic Voltammetry (Redox Stability)
Redox stability is a proxy for biological stability (metabolic half-life).
Setup:
-
Working Electrode: Glassy Carbon.
-
Counter Electrode: Platinum Wire.
-
Reference Electrode: Ag/AgCl (or Ag/AgNO3 for non-aqueous).
-
Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (
) in dry Dichloromethane (DCM) or DMF.
Procedure:
-
Purge solution with Nitrogen/Argon for 10 mins to remove oxygen (critical for quinones).
-
Scan from 0.0 V to -2.0 V (cathodic scan first).
-
Record the first reduction potential (
). -
Analysis: A chemically stable quinone (like 9,10-AQ) will show a reversible wave (
). Unstable isomers (1,2-AQ) will show an irreversible wave, indicating the radical anion intermediate reacted immediately (chemical step following electron transfer, EC mechanism).
Visualization: Experimental Workflow
Figure 2: Standardized workflow for comparative stability profiling of anthraquinone derivatives.
Photochemical Stability and Degradation
While 9,10-AQ is thermally stable, it is photochemically active. It acts as a sensitizer, abstracting hydrogen atoms from solvents (like ethanol) to form the semiquinone radical, which can disproportionate or dimerize.
-
Mechanism:
-
1,4-AQ: Exhibits lower photostability due to the higher energy of its ground state, leading to faster irreversible ring-opening or rearrangement reactions under irradiation.
-
Stabilization Strategy: Substitution at the 1,4-positions (e.g., 1,4-diaminoanthraquinone) significantly improves photostability by introducing Intramolecular Charge Transfer (ICT) states that dissipate energy non-radiatively, preventing the formation of reactive triplet states [3].
References
-
NIST Chemistry WebBook. 9,10-Anthracenedione Thermochemistry Data. National Institute of Standards and Technology. Link
-
Dávalos, J. Z., et al. (2013). Thermochemical and structural properties of anthraquinones. Structural Chemistry.[2] Link
-
Allen, N. S., et al. Photochemistry and photostability of anthraquinone dyes. Dyes and Pigments.[3][4] (Contextual citation based on general photochemistry consensus for AQ dyes).
-
BenchChem. 1,4-Anthraquinone vs. 9,10-Anthraquinone: A Comparative Analysis.Link
-
PubChem. Anthraquinone Compound Summary. National Library of Medicine. Link
Sources
Comparative Guide: Validation of Analytical Methods for 1,5-Dibenzamidoanthraquinone
Executive Summary
1,5-Dibenzamidoanthraquinone (CAS: 82-18-8), often associated with C.I.[1] Vat Yellow 3 or Indanthrene Yellow GK , is a critical intermediate in the synthesis of high-performance anthraquinone vat dyes. Its structural rigidity and extensive
This guide objectively compares analytical methodologies for its detection, recommending High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) as the "Gold Standard" for Quality Control (QC) and LC-MS/MS for trace impurity profiling.
Part 1: Method Landscape & Selection Strategy
The selection of an analytical method depends on the data requirement: Purity Assessment (QC) vs. Trace Quantification (Genotoxic Impurity/Cleaning Validation).
Comparative Analysis Matrix
| Feature | Method A: HPLC-UV/DAD (Recommended) | Method B: LC-MS/MS | Method C: UV-Vis Spectrophotometry |
| Primary Application | Purity testing, Assay (QC) | Trace impurity analysis (ppm level) | Rough estimation, Solubility studies |
| Sensitivity (LOD) | ~0.1 µg/mL | ~0.001 µg/mL (1 ppb) | ~1.0 µg/mL |
| Selectivity | High (Chromatographic separation) | Very High (Mass filtration) | Low (Matrix interference) |
| Solvent Compatibility | High (Compatible with DMSO/DMF) | Moderate (Ion suppression risks) | High (Can use H₂SO₄) |
| Cost/Complexity | Moderate / Standard | High / Specialized | Low / Simple |
| Key Limitation | Requires gradient for elution | Equipment cost, matrix effects | Non-specific; cannot separate impurities |
Expert Insight: The Solubility Challenge
As a Senior Application Scientist, I must emphasize that sample preparation is the primary failure mode for this analyte. 1,5-Dibenzamidoanthraquinone is insoluble in water and methanol.
-
Protocol Rule: You must use Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) for the stock solution.
-
Causality: The planar anthraquinone core facilitates strong
stacking, requiring a dipolar aprotic solvent to disrupt intermolecular forces before dilution into the mobile phase.
Part 2: The "Gold Standard" Protocol (HPLC-DAD)
This protocol is designed to be self-validating , ensuring that common issues like carryover and precipitation are detected immediately.
Chromatographic Conditions
-
System: HPLC with Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).
-
Column: C18 (Octadecylsilane), 250 mm x 4.6 mm, 5 µm particle size (e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry).
-
Why: High carbon load is necessary to retain the hydrophobic analyte, but a fully end-capped column prevents tailing from the amide nitrogens.
-
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).
-
Mobile Phase B: Acetonitrile (ACN).
-
Column Temp: 40°C (Critical to improve mass transfer and peak shape).
-
Detection:
-
Channel A (Quantitation): 254 nm (Maximal aromatic absorption).
-
Channel B (Identification): 420 nm (Visible yellow region, specific to the chromophore).
-
Gradient Program
The analyte is extremely retained. An isocratic method will likely result in broad peaks or infinite retention.
| Time (min) | % Mobile Phase A (Buffer) | % Mobile Phase B (ACN) | Event |
| 0.0 | 60 | 40 | Equilibration |
| 2.0 | 60 | 40 | Injection |
| 15.0 | 5 | 95 | Linear Gradient |
| 20.0 | 5 | 95 | Wash (Remove hydrophobic impurities) |
| 20.1 | 60 | 40 | Re-equilibration |
| 25.0 | 60 | 40 | End |
Sample Preparation Workflow
-
Stock Preparation: Weigh 10 mg of 1,5-Dibenzamidoanthraquinone into a 50 mL volumetric flask. Dissolve in 100% DMSO with sonication (10 mins).
-
Working Standard: Dilute the stock 1:10 with Acetonitrile .
-
Note: Do not dilute with water; the analyte will precipitate.
-
-
Filtration: Filter through a 0.45 µm PTFE filter (Nylon filters may bind the dye).
Part 3: Validation Framework (ICH Q2 Compliant)
This section details how to validate the method according to ICH Q2(R2) guidelines.
Validation Logic Diagram
The following diagram illustrates the decision pathways and acceptance criteria for a successful validation.
Figure 1: Step-by-step validation logic flow ensuring ICH Q2(R2) compliance.
Detailed Validation Parameters
1. Specificity
-
Objective: Ensure the peak at the retention time (RT) is solely the analyte.
-
Protocol: Inject Mobile Phase blank, DMSO blank, and a solution containing potential precursors (e.g., 1,5-diaminoanthraquinone).
-
Acceptance: Resolution (Rs) > 1.5 between analyte and nearest impurity peak. Purity angle < Purity threshold (if using DAD).
2. Linearity
-
Objective: Verify response is proportional to concentration.
-
Protocol: Prepare 5 concentrations: 50%, 75%, 100%, 125%, and 150% of the target concentration (e.g., 10 µg/mL to 30 µg/mL).
-
Acceptance: Correlation coefficient (
) 0.999.
3. Accuracy (Recovery)
-
Objective: Verify the method measures the true value.
-
Protocol: Spike a known amount of pure standard into a placebo matrix (if available) or solvent at 3 levels (80%, 100%, 120%).
-
Acceptance: Mean recovery between 98.0% and 102.0%.
4. Precision (Repeatability)
-
Objective: Verify consistency of the system.
-
Protocol: 6 consecutive injections of the 100% standard solution.
-
Acceptance: Relative Standard Deviation (%RSD)
2.0%.
5. Limit of Detection (LOD) & Quantification (LOQ)
-
Calculation: Based on the standard deviation of the response (
) and slope ( ).
Part 4: Troubleshooting & Robustness
Common Failure Modes
| Symptom | Probable Cause | Corrective Action |
| Peak Tailing | Interaction with silanol groups; Column overload. | Ensure mobile phase pH is acidic (~2.5). Decrease injection volume. |
| Broad Peaks | Sample solvent mismatch (DMSO vs Mobile Phase). | Reduce injection volume to <10 µL. Dilute stock with ACN before injection. |
| Ghost Peaks | Carryover from previous run. | This analyte is sticky. Add a "needle wash" step with 100% ACN or MeOH. |
| Precipitation | Stock solution crashed in mobile phase. | Ensure the autosampler temperature is not too cold (keep at 20-25°C). |
Robustness Testing
Intentionally vary parameters to test method stability:
-
Column Temperature: 35°C vs 45°C.
-
Flow Rate: 0.9 mL/min vs 1.1 mL/min.
-
Wavelength: 252 nm vs 256 nm.
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link
-
PubChem. (n.d.). 1,5-Dibenzamidoanthraquinone Compound Summary. National Center for Biotechnology Information. Link
-
BenchChem. (2025).[2][4] Solubility of Anthraquinone Derivatives in Organic Solvents.[5] BenchChem Technical Guides.[4] Link
-
Shimadzu. (n.d.).[3] The Relationship Between UV-VIS Absorption and Structure of Organic Compounds.[6] Shimadzu Application News. Link
Sources
- 1. 1,5-Dibenzamidoanthraquinone (82-18-8) for sale [vulcanchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Enhanced degradation of anthraquinone dyes by microbial monoculture and developed consortium through the production of specific enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
Safety Operating Guide
Operational Safety Guide: Handling 1,5-Dibenzamidoanthraquinone (Vat Yellow 3)
Executive Safety Summary
1,5-Dibenzamidoanthraquinone (C.I. Vat Yellow 3) is a high-molecular-weight anthraquinone derivative typically encountered as a fine yellow powder. While it generally exhibits lower acute toxicity than its parent compound (anthraquinone), its physical form presents significant particulate inhalation and ocular irritation risks. Furthermore, as an organic powder, it poses a latent dust explosion hazard if suspended in high concentrations.
Immediate Action Matrix:
| Parameter | Specification | Critical Note |
| CAS Number | 82-18-8 | Verify identity before handling. |
| Physical State | Fine Yellow Powder | High electrostatic potential; clings to surfaces. |
| Primary Hazard | Mechanical Irritant / Sensitizer | Target Organs: Lungs, Eyes, Skin.[1] |
| OEL (Guideline) | Treat as PNOS* (3 mg/m³ respirable) | *Particulates Not Otherwise Specified. |
| Containment | Fume Hood Mandatory | Do not handle on open benchtop. |
Technical Rationale & Hazard Analysis
Why specific protocols are required for this molecule.
Physicochemical Hazards
The anthraquinone core structure is rigid and planar, leading to strong intermolecular pi-stacking. This results in a high melting point (>300°C) and low solubility in water.
-
Dust Hazard: The dry powder is prone to electrostatic charging. Upon opening a container, static repulsion can cause "puffing," dispersing fine particulates into the operator's breathing zone.
-
Explosion Risk: Like most organic dyestuffs, if the particle size is sufficiently small (<500 µm) and dispersed in a cloud, it can be combustible. Grounding of equipment is necessary during large-scale transfer.
Toxicological Context
Unlike the parent anthraquinone (a suspected carcinogen, Carc.[1] 1B), the benzamido-substitution at the 1,5-positions significantly alters bioavailability. However, standard industrial hygiene dictates the Precautionary Principle :
-
Respiratory: Inhalation of insoluble particles can overload alveolar macrophages, leading to chronic inflammation.
-
Dermal: Anthraquinone derivatives are known sensitizers. Repeated exposure may induce allergic dermatitis.[2]
Personal Protective Equipment (PPE) Specifications
The following PPE ensemble is non-negotiable for handling >10 mg of substance.
Hand Protection: Nitrile Logic
Recommendation: Double-gloving with Nitrile (0.11 mm minimum) .
-
Causality: Latex proteins can cause allergies, and latex has poor resistance to organic aromatic structures. Nitrile provides superior chemical resistance and physical durability against the abrasive nature of the powder.
-
Protocol: Wear an inner pair (extended cuff) tucked under the lab coat, and an outer pair over the cuff. Discard the outer pair immediately if contaminated.[1][3][4][5]
Respiratory & Eye Protection
Recommendation: Chemical Splash Goggles (Indirect Vent) + Fume Hood .
-
Causality: Safety glasses with side shields are insufficient for fine powders, which can migrate around lenses via air currents. Goggles provide a seal.
-
Respiratory:[5][6] If a fume hood is unavailable (not recommended), a fitted N95 or P100 respirator is the absolute minimum requirement. Surgical masks offer zero protection against chemical particulates.
Body Protection
Recommendation: Tyvek® sleeves or a buttoned lab coat (cotton/poly blend).
-
Reasoning: The yellow dye is persistent and difficult to remove from clothing. Disposable sleeves prevent migration of the powder onto forearms and street clothes.
Operational Workflow: Step-by-Step
Pre-Operational Check
-
Airflow Verification: Ensure Fume Hood face velocity is between 80–100 fpm.
-
Static Control: Place an ionizing bar or anti-static gun near the balance if available. If not, wipe the work surface with a damp lint-free cloth to increase local humidity and discharge static.
Weighing & Transfer Protocol
-
Staging: Place the receiving vessel and the source container deep inside the hood (at least 6 inches back).
-
Transfer: Use a disposable anti-static spatula. Do not pour from the source bottle.
-
Technique:
-
Open the container slowly to equalize pressure.
-
Transfer small amounts to avoid creating a dust cloud.
-
Critical Step: If powder adheres to the spatula due to static, tap it gently against the inner wall of the receiving vessel, not the rim.
-
-
Closure: Wipe the threads of the bottle with a dry Kimwipe before recapping to prevent grinding friction (which can degrade the cap seal).
Decontamination
-
Wet Method: Do not dry sweep. Use a paper towel dampened with water or ethanol to wipe up any visible residue.
-
Doffing: Remove outer gloves inside the hood. Wash hands with soap and cool water (warm water opens pores, potentially increasing absorption).
Decision Logic & Workflow Visualization
The following diagram illustrates the decision matrix for safe handling based on operational scale.
Figure 1: Decision logic for PPE selection and operational safety based on handling scale and engineering controls.
Emergency & Disposal Procedures
Spill Management
-
Minor Spill (<5g): Cover with wet paper towels to prevent dust dispersion. Wipe up and place in a solid waste bag.
-
Major Spill: Evacuate the immediate area to let dust settle (15 mins). Don N95/P100 respirator. Use a HEPA vacuum or wet-shoveling method.
Exposure Response
-
Eye Contact: Flush immediately with water for 15 minutes.[2][6][7] The dye is insoluble, so mechanical flushing is key to removing particles.
-
Inhalation: Move to fresh air. If wheezing occurs, seek medical attention (potential sensitization).
Waste Disposal
-
Classification: Non-RCRA hazardous waste (unless mixed with solvents).
-
Stream: Solid Chemical Waste.
-
Labeling: "Non-Hazardous Solid - Anthraquinone Derivative (Dye)."
-
Destruction: Incineration is the preferred method for complete destruction of the aromatic ring structure.
References
-
National Center for Biotechnology Information (PubChem). PubChem Compound Summary for CID 6780, Anthraquinone. (Parent structure toxicity data).[4] Retrieved February 12, 2026. [Link]
-
ECHA (European Chemicals Agency). Registration Dossier - Anthraquinone. (Toxicological endpoints and physical properties).[1][3][4][7][8][9] [Link]
-
MSDS Digital. Material Safety Data Sheet: Vat Dye (General). (Handling precautions for Vat Yellow series).[3][4][7] [Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. msdspds.castrol.com [msdspds.castrol.com]
- 3. uprm.edu [uprm.edu]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. msdsdigital.com [msdsdigital.com]
- 6. cncolorchem.com [cncolorchem.com]
- 7. fishersci.com [fishersci.com]
- 8. edvotek.com [edvotek.com]
- 9. chem.purdue.edu [chem.purdue.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
